1-tert-butyl-1H-pyrazol-3-amine
説明
Structure
3D Structure
特性
IUPAC Name |
1-tert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPUERRGYFDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529066 | |
| Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152980-49-8 | |
| Record name | 1-tert-Butyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Regioselective Synthesis of 1-tert-butyl-1H-pyrazol-3-amine from tert-Butylhydrazine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The focus of this document is the regioselective synthesis from tert-butylhydrazine and a suitable three-carbon synthon. We will delve into the mechanistic underpinnings of the key cyclization reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure the desired 3-amino regioisomer is obtained in high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery who require a thorough understanding of the preparation of this important intermediate.
Introduction: The Significance of 1-tert-butyl-1H-pyrazol-3-amine
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with a wide range of biological activities that have led to their incorporation into numerous FDA-approved drugs. The 1-tert-butyl-1H-pyrazol-3-amine scaffold is of particular interest due to the unique properties imparted by the tert-butyl group. This bulky substituent can enhance metabolic stability, modulate lipophilicity, and provide a handle for further synthetic diversification. Consequently, this pyrazole derivative serves as a key intermediate in the synthesis of compounds targeting a variety of biological pathways.
The synthesis of aminopyrazoles from hydrazines and a three-carbon electrophile is a well-established transformation. However, the use of a monosubstituted hydrazine, such as tert-butylhydrazine, introduces the challenge of regioselectivity. The cyclization can, in principle, yield two different regioisomers: the desired 1-tert-butyl-1H-pyrazol-3-amine and the isomeric 1-tert-butyl-1H-pyrazol-5-amine. The ability to selectively synthesize the 3-amino isomer is crucial for accessing specific chemical space in drug discovery programs. This guide will focus on a synthetic strategy that leverages the steric bulk of the tert-butyl group to achieve high regioselectivity.
The Synthetic Strategy: A Regioselective Approach
The most direct and regioselective route to 1-tert-butyl-1H-pyrazol-3-amine involves the condensation of tert-butylhydrazine with an activated acrylonitrile derivative. The choice of the acrylonitrile is critical for directing the cyclization to favor the 3-amino isomer. Among the various options, 3-alkoxyacrylonitriles (e.g., 3-ethoxyacrylonitrile) and 2-haloacrylonitriles (e.g., 2-chloroacrylonitrile) are particularly effective.
The general reaction is depicted below:
Figure 1: General reaction scheme for the synthesis of 1-tert-butyl-1H-pyrazol-3-amine.
This guide will detail the synthesis using 3-ethoxyacrylonitrile as the three-carbon synthon, as it offers a reliable and high-yielding route to the desired product.
The Underlying Mechanism: Steric Control of Regioselectivity
The regioselectivity of the cyclization reaction is governed by the initial nucleophilic attack of the hydrazine onto the α,β-unsaturated nitrile. Tert-butylhydrazine has two nitrogen atoms with different steric environments. The nitrogen atom attached to the tert-butyl group (N1) is significantly more sterically hindered than the terminal nitrogen atom (N2).
The reaction proceeds through the following key steps:
-
Michael Addition: The less sterically hindered terminal nitrogen (N2) of tert-butylhydrazine acts as the nucleophile and attacks the β-carbon of 3-ethoxyacrylonitrile. This is the kinetically favored pathway.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the N1 nitrogen attacks the nitrile carbon.
-
Elimination: The final step involves the elimination of ethanol to afford the aromatic pyrazole ring.
The steric bulk of the tert-butyl group disfavors the alternative pathway where the N1 nitrogen initiates the Michael addition. This steric hindrance is the key factor that directs the synthesis towards the 1-tert-butyl-1H-pyrazol-3-amine isomer.
Figure 2: Simplified workflow of the reaction mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the synthesis of substituted aminopyrazoles and has been adapted for the specific synthesis of 1-tert-butyl-1H-pyrazol-3-amine.
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| tert-Butylhydrazine hydrochloride | 7400-27-3 | 124.61 g/mol | ≥98% | Major chemical suppliers |
| 3-Ethoxyacrylonitrile | 50539-05-4 | 97.12 g/mol | ≥97% | Major chemical suppliers |
| Sodium ethoxide | 141-52-6 | 68.05 g/mol | ≥96% | Major chemical suppliers |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | 200 proof | Major chemical suppliers |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Anhydrous | Major chemical suppliers |
| Saturated sodium bicarbonate solution | - | - | - | Prepared in-house |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | - | Major chemical suppliers |
4.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet and bubbler
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
4.3. Detailed Procedure
-
Preparation of Free tert-Butylhydrazine:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butylhydrazine hydrochloride (12.46 g, 0.1 mol).
-
Add anhydrous ethanol (100 mL) to the flask and stir to dissolve the solid.
-
In a separate beaker, prepare a solution of sodium ethoxide (6.81 g, 0.1 mol) in anhydrous ethanol (50 mL).
-
Slowly add the sodium ethoxide solution to the tert-butylhydrazine hydrochloride solution at room temperature with stirring. A white precipitate of sodium chloride will form.
-
Stir the mixture for 30 minutes at room temperature. The resulting suspension contains the free tert-butylhydrazine.
-
-
Condensation and Cyclization:
-
To the suspension from the previous step, add 3-ethoxyacrylonitrile (9.71 g, 0.1 mol) dropwise via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-tert-butyl-1H-pyrazol-3-amine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
4.4. Safety Precautions
-
tert-Butylhydrazine and its hydrochloride salt are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Ethoxyacrylonitrile is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
All operations should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.
Characterization of 1-tert-butyl-1H-pyrazol-3-amine
The identity and purity of the synthesized 1-tert-butyl-1H-pyrazol-3-amine can be confirmed by various spectroscopic techniques.
5.1. Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (d, 1H, H-5), ~5.7 (d, 1H, H-4), ~3.8 (br s, 2H, NH₂), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C-3), ~130 (C-5), ~95 (C-4), ~59 (C(CH₃)₃), ~30 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch, amine), ~2970 (C-H stretch, alkyl), ~1620 (N-H bend, amine), ~1580 (C=N stretch, pyrazole)[1] |
| Mass Spec. (ESI+) | m/z: 140.1182 [M+H]⁺ (Calculated for C₇H₁₄N₃⁺: 140.1182)[2] |
5.2. Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃N₃[2] |
| Molecular Weight | 139.20 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reflux time and monitor by TLC. Ensure anhydrous conditions. |
| Loss of product during workup | Perform extractions carefully. Use a continuous extractor if necessary. | |
| Formation of 5-amino isomer | Reaction conditions favoring the undesired isomer | Ensure the use of a sterically directing substrate like 3-ethoxyacrylonitrile. Lowering the reaction temperature may improve selectivity. |
| Product Impurity | Incomplete workup or purification | Optimize the column chromatography conditions (eluent system, gradient). Consider vacuum distillation for purification. |
Conclusion
The regioselective synthesis of 1-tert-butyl-1H-pyrazol-3-amine from tert-butylhydrazine is a critical transformation for accessing a valuable class of heterocyclic building blocks. By leveraging the steric influence of the tert-butyl group in conjunction with a carefully chosen activated acrylonitrile, the desired 3-amino isomer can be obtained with high selectivity. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important compound, thereby accelerating their drug discovery and development efforts.
References
-
Organic Syntheses Procedure, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine. Available from: [Link]
- Bagley, M. C.; et al. Regiodivergent Synthesis of 3-Amino- and 5-Aminopyrazoles. Angew. Chem. Int. Ed.2008, 47, 6177-6180.
- Ji, F.; et al. A facile synthesis of 3-aminopyrazoles from 2-chloroacrylonitrile and hydrazines. Tetrahedron Lett.2010, 51, 234-236.
- Elgemeie, G. E. H.; et al. Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents. Z.
-
PubChem Compound Summary for CID 13217572, 1-tert-butyl-1h-pyrazol-3-amine. Available from: [Link]
-
IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
PubChemLite for 1-tert-butyl-1h-pyrazol-3-amine (C7H13N3). Available from: [Link]
Sources
An In-depth Technical Guide to 1-tert-butyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed scientific overview of 1-tert-butyl-1H-pyrazol-3-amine, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes predicted data, analogous compound information, and established chemical principles to offer a comprehensive profile.
Molecular Identity and Physicochemical Properties
1-tert-butyl-1H-pyrazol-3-amine is a substituted pyrazole featuring a bulky tert-butyl group on one of the ring's nitrogen atoms and an amine group at the 3-position. The tert-butyl group provides steric hindrance and modulates lipophilicity, making it an interesting scaffold for creating molecules with specific binding properties.
dot
graph {
layout=neato;
node [shape=plaintext];
mol [
label=<
1-tert-butyl-1H-pyrazol-3-amine
>
]
}
endom
Figure 1: Chemical structure of 1-tert-butyl-1H-pyrazol-3-amine.
Table 1: Identifiers and Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-1H-pyrazol-3-amine | N/A |
| CAS Number | 1152980-49-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₃N₃ | [2][6] |
| Molecular Weight | 139.20 g/mol | [2] |
| Monoisotopic Mass | 139.11095 Da | [6] |
| Boiling Point | 247.5 ± 13.0 °C (Predicted) | N/A |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 4.01 ± 0.10 (Predicted) | N/A |
| XlogP | 0.8 (Predicted) | [6] |
| Storage Conditions | Room temperature, light-proof, inert gas | [2] |
Note: Most physical properties are predicted values from chemical databases due to a lack of published experimental data.
Spectroscopic Profile (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | tert-Butyl (9H) | ~1.5 ppm (singlet) | Characteristic singlet for the nine equivalent protons of the t-butyl group. |
| Pyrazole H4 (1H) | ~5.3-5.6 ppm (doublet) | The proton at C4 is expected to be a doublet coupled to the proton at C5. | |
| Pyrazole H5 (1H) | ~7.2-7.5 ppm (doublet) | The proton at C5 is downfield due to the influence of the adjacent nitrogen and is coupled to H4. | |
| Amine NH₂ (2H) | ~3.5-5.0 ppm (broad singlet) | A broad signal characteristic of exchangeable amine protons. | |
| ¹³C NMR | tert-Butyl C(CH₃)₃ | ~58-60 ppm | Quaternary carbon of the t-butyl group. |
| tert-Butyl C(CH₃)₃ | ~29-31 ppm | Equivalent methyl carbons of the t-butyl group. | |
| Pyrazole C3 | ~155-160 ppm | Carbon bearing the amine group, shifted downfield. | |
| Pyrazole C4 | ~90-95 ppm | Pyrazole ring carbon. | |
| Pyrazole C5 | ~135-140 ppm | Pyrazole ring carbon. | |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ (broad) | Characteristic for the primary amine group. |
| C-H Stretch | 2900-3000 cm⁻¹ (strong) | Aliphatic C-H bonds of the tert-butyl group. | |
| C=N/C=C Stretch | 1550-1650 cm⁻¹ | Aromatic ring stretching of the pyrazole core. |
Synthesis and Reactivity
Proposed Synthesis Protocol
While a specific, validated synthesis for 1-tert-butyl-1H-pyrazol-3-amine is not published, a reliable route can be extrapolated from the synthesis of the isomeric 1-tert-butyl-3-methyl-1H-pyrazol-5-amine[11]. The core of this reaction is the condensation of a hydrazine with a β-ketonitrile derivative.
Reaction: tert-Butylhydrazine + 3-Oxopropanenitrile (Cyanoacetaldehyde) → 1-tert-butyl-1H-pyrazol-3-amine
Step-by-Step Methodology (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylhydrazine (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add 3-oxopropanenitrile (cyanoacetaldehyde) (1.0 eq) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-tert-butyl-1H-pyrazol-3-amine.
Chemical Reactivity
The primary amine at the C3 position is the main center of reactivity, behaving as a typical nucleophile. The pyrazole ring itself is aromatic and generally stable, though susceptible to electrophilic substitution under certain conditions.
-
Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. This is a key reaction for incorporating the pyrazole scaffold into larger molecules.
-
Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
-
C-N Bond Formation: It serves as a nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form bonds with aryl or heteroaryl halides, a common strategy in drug discovery.
Applications in Drug Discovery and Agrochemicals
The 3-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting various biological pathways[12].
-
Kinase Inhibitors: 1-tert-butyl-1H-pyrazol-3-amine is a valuable starting material for the synthesis of kinase inhibitors[2]. The amine group serves as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. The pyrazole ring acts as a stable scaffold, and the tert-butyl group can be oriented to occupy hydrophobic pockets, enhancing potency and selectivity[12][13][14][15].
-
Agrochemicals: Its use as an intermediate in the development of herbicides and fungicides has been noted[2]. The structural features can be modified to create active ingredients with improved efficacy and selectivity towards target pests or weeds.
-
Other Bioactive Molecules: The compound is a versatile building block for creating libraries of novel heterocyclic compounds for screening against a wide range of biological targets.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-tert-butyl-1H-pyrazol-3-amine. However, based on closely related aminopyrazole derivatives, the following hazards should be assumed:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conclusion
1-tert-butyl-1H-pyrazol-3-amine is a strategically important chemical intermediate. Its structure combines the stable, aromatic pyrazole core with a reactive primary amine and a lipophilic tert-butyl group. While detailed experimental characterization is sparse in the literature, its utility is evident from the extensive research on analogous 3-aminopyrazole scaffolds. Its primary application lies in the synthesis of kinase inhibitors for drug discovery and as a building block for novel agrochemicals. Further experimental investigation into its properties and reactivity is warranted to fully exploit its potential.
References
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
-
ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl-1h-pyrazol-3-amine (C7H13N3). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(tert-Butyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Namiki Shoji Co., Ltd. (n.d.). 1-tert-butyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-4,5-diphenyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approach to 2,2-Diarylethylamines - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Retrieved from [Link]
-
ResearchGate. (n.t.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]
-
PubMed. (n.d.). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
Sources
- 1. 1152980-49-8|1-(tert-Butyl)-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. [1152980-49-8], MFCD11149273, 1-tert-Butyl-1h-pyrazol-3-amine [combi-blocks.com]
- 5. 1152980-49-8・1-tert-butyl-1H-pyrazol-3-amine・1-tert-butyl-1H-pyrazol-3-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. PubChemLite - 1-tert-butyl-1h-pyrazol-3-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 7. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(tert-Butyl)-1H-pyrazol-3-amine (CAS 1152980-49-8) in Drug Discovery
Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile foundation for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a scaffold, and 1-(tert-Butyl)-1H-pyrazol-3-amine (CAS 1152980-49-8) represents a key building block for harnessing its potential. This technical guide provides an in-depth characterization of this compound, not as a final drug product, but as a crucial starting material for the synthesis of potent and selective kinase inhibitors and other bioactive molecules. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's reactivity and its structure-activity relationships is paramount to leveraging its full potential in the quest for new medicines.
Physicochemical Properties and Handling
1-(tert-Butyl)-1H-pyrazol-3-amine is a stable, crystalline solid under standard laboratory conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1152980-49-8 | [1] |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Commercially available data |
| Storage Conditions | Room temperature, in a dry, dark place under an inert atmosphere | [1] |
Proper handling of 1-(tert-Butyl)-1H-pyrazol-3-amine is essential for maintaining its integrity and ensuring experimental reproducibility. It should be stored in a tightly sealed container to prevent moisture absorption and degradation.
The Role of 1-(tert-Butyl)-1H-pyrazol-3-amine in Kinase Inhibitor Design
The primary application of 1-(tert-Butyl)-1H-pyrazol-3-amine in drug discovery is as a foundational element for the synthesis of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[3][4]
The pyrazole scaffold is particularly well-suited for kinase inhibitor design due to its ability to form key hydrogen bonding interactions with the "hinge" region of the kinase active site, a critical interaction for ATP-competitive inhibitors.[5][6] The N-H and lone pair of the pyrazole ring can act as both a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP.[6] The tert-butyl group on the pyrazole ring of 1-(tert-Butyl)-1H-pyrazol-3-amine serves to provide steric bulk and can influence the selectivity and pharmacokinetic properties of the final inhibitor.[5]
Targeted Kinase Families
Derivatives of 1-(tert-Butyl)-1H-pyrazol-3-amine and similar aminopyrazole scaffolds have been successfully employed to target a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Particularly the understudied PCTAIRE subfamily, such as CDK16, which is implicated in various cancers.[5][7]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation.[8]
-
Extracellular Signal-Regulated Kinase (ERK): A central component of the MAPK signaling pathway, often dysregulated in cancer.[9]
-
Fms-like Tyrosine Kinase 3 (FLT3): A critical target in acute myeloid leukemia (AML).[10]
-
Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.[2]
The versatility of the 1-(tert-Butyl)-1H-pyrazol-3-amine core allows for the generation of diverse chemical libraries through modification at the 3-amino position, enabling the optimization of potency and selectivity against these and other kinase targets.
Illustrative Signaling Pathway: Targeting CDK16 in Cancer
The following diagram illustrates the central role of CDK16 in cell cycle progression and how a kinase inhibitor derived from 1-(tert-Butyl)-1H-pyrazol-3-amine can intervene.
Caption: General workflow for the synthesis of a key pyrimidine-pyrazole intermediate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(tert-Butyl)-1H-pyrazol-3-amine (1.0 eq) and 2,4-dichloropyrimidine (1.0-1.2 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from several hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Extraction: Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(2-chloropyrimidin-4-yl)-1-(tert-butyl)-1H-pyrazol-3-amine intermediate.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations in assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in the assay buffer.
-
Compound Addition: Add the serially diluted test compound to the kinase reaction mixture. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies in formats like TR-FRET or fluorescence polarization.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Perspectives
1-(tert-Butyl)-1H-pyrazol-3-amine is a valuable and versatile building block in the field of drug discovery. Its inherent properties make it an ideal starting point for the synthesis of a wide array of kinase inhibitors and other bioactive molecules. The structure-activity relationship studies of pyrazole derivatives continue to yield potent and selective inhibitors for a growing number of therapeutic targets. As our understanding of the kinome and its role in disease deepens, the strategic use of scaffolds like 1-(tert-Butyl)-1H-pyrazol-3-amine will undoubtedly continue to fuel the development of next-generation targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on their own discovery programs utilizing this powerful chemical entity.
References
-
He, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 10(1). [Link]
-
Al-Warhi, T., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4799. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1203. [Link]
-
El-Gamal, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5396. [Link]
- Bayer, A., et al. (2006). Pyrazole-derived kinase inhibitors and uses thereof.
- Reuman, M., et al. (2004). Pyrazole-amide compounds useful as kinase inhibitors.
- Bayer, A., et al. (2002). Pyrazole derived kinase inhibitors.
-
He, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC, [Link]
-
He, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(5), 629–635. [Link]
-
Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI, [Link]
-
Castillo, J. C., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, [Link]
-
MySkinRecipes. (n.d.). 1-(tert-Butyl)-1H-pyrazol-3-amine. [Link]
-
Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(21), 6427. [Link]
-
Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. [Link]
-
Zhang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]
-
Sawiris, M., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Bioorganic Chemistry. [Link]
-
Gailan, A. M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1369321. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(3), 145-154. [Link]
-
Karaman, R. (2025). A quantitative analysis of kinase inhibitor selectivity. [Link]
Sources
- 1. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
Crystal structure analysis of 1-tert-butyl-1H-pyrazol-3-amine
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-tert-butyl-1H-pyrazol-3-amine
Authored by: A Senior Application Scientist
Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to potent anticancer drugs.[4][5] The compound of interest, 1-tert-butyl-1H-pyrazol-3-amine, represents a key intermediate in the synthesis of such pharmaceuticals.[6] Its tert-butyl group offers steric bulk and lipophilicity, while the amine functionality provides a crucial handle for further chemical modifications, making it a valuable building block in medicinal chemistry.
The precise three-dimensional arrangement of atoms within this molecule dictates its physicochemical properties and, ultimately, its interactions with biological targets. Therefore, an unambiguous determination of its crystal structure is paramount for rational drug design and development. Single-crystal X-ray diffraction is the gold standard technique for elucidating such detailed molecular architecture.[7][8][9] This guide provides a comprehensive overview of the theoretical principles and practical methodologies involved in the crystal structure analysis of 1-tert-butyl-1H-pyrazol-3-amine, from synthesis and crystallization to data interpretation. While a definitive crystal structure for this specific compound is not publicly available as of this writing, this guide will delineate the complete workflow and utilize data from a closely related analogue to illustrate the expected outcomes and their significance.
Part 1: Synthesis and Crystallization - From Powder to Priceless Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure determination.
Proposed Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
A plausible synthetic route to 1-tert-butyl-1H-pyrazol-3-amine can be adapted from established procedures for similar pyrazole derivatives.[10] A common approach involves the condensation of a hydrazine with a β-keto nitrile. In this case, tert-butylhydrazine hydrochloride would be reacted with 3-amino-3-oxopropanenitrile (malononitrile).
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride and a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide, to the stirred suspension to generate the free tert-butylhydrazine in situ.
-
Condensation: Introduce 3-amino-3-oxopropanenitrile to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and subsequent purification by column chromatography on silica gel to yield the pure 1-tert-butyl-1H-pyrazol-3-amine.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction—typically with dimensions of 0.1-0.3 mm and a well-defined shape—is often the most challenging step.[11] Several techniques can be employed, and the optimal conditions are usually determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystal growth.
Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[7][8][9] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, leading to a unique diffraction pattern.[12]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow of single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100-120 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a series of diffraction images.[9]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection. This data is then corrected for various experimental factors to produce a file of structure factor amplitudes.
-
Structure Solution: This is the crucial step of solving the "phase problem." The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost.[13][14] For small molecules like 1-tert-butyl-1H-pyrazol-3-amine, direct methods, which use statistical relationships between the intensities, are typically successful in determining the initial phases.[13]
-
Structure Refinement: An initial atomic model is generated from the solved phases. This model is then refined using a least-squares minimization process, where the atomic positions and thermal parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[15][16]
Illustrative Crystallographic Data
While the specific crystal structure of 1-tert-butyl-1H-pyrazol-3-amine is not available, the data for a related compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , provides a valuable example of the type of information obtained from a successful analysis.[17]
| Parameter | Value for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine[17] |
| Chemical Formula | C₁₃H₁₆N₄O₂ |
| Formula Weight | 260.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9421 (14) |
| b (Å) | 9.6419 (11) |
| c (Å) | 11.7694 (13) |
| β (°) | 93.504 (2) |
| Volume (ų) | 1352.6 (3) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = not reported, wR₂ = not reported |
| Goodness-of-fit on F² | not reported |
This data is presented for illustrative purposes to demonstrate the typical output of a crystallographic study.
Part 3: Interpreting the Molecular Portrait
The final output of a crystal structure analysis is a detailed three-dimensional model of the molecule. This model allows for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds.
Key Structural Features to Analyze
-
Pyrazole Ring Geometry: The planarity of the pyrazole ring and the bond lengths within it can provide insights into its aromaticity and electronic character.
-
Conformation of the tert-Butyl Group: The orientation of the bulky tert-butyl group relative to the pyrazole ring is of interest, as it can influence the molecule's overall shape and how it interacts with other molecules.
-
Intermolecular Interactions: The amine group in 1-tert-butyl-1H-pyrazol-3-amine is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. Identifying these hydrogen bonding networks is crucial for understanding the solid-state properties of the compound and can provide a model for its interactions with biological targets. In the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, for instance, the molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming sheets.[17]
Caption: Potential hydrogen bonding between pyrazole-amine molecules.
Conclusion: From Structure to Function
The crystal structure analysis of 1-tert-butyl-1H-pyrazol-3-amine, and other pharmacologically relevant pyrazoles, is an indispensable tool in drug discovery and development.[1][4] It provides a definitive atomic-level understanding of the molecule's structure, which is foundational for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.
-
Computational Modeling: Providing accurate geometries for in silico studies such as molecular docking to predict binding modes with target proteins.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.
By following the rigorous methodologies outlined in this guide, researchers can unlock the structural secrets held within a single crystal, paving the way for the rational design of the next generation of pyrazole-based therapeutics.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]
-
Introduction to Structure Refinement. University of St Andrews. Available from: [Link] Rietveld%20pages/refinement.htm
-
Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central. Available from: [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]
-
Crystal Structure Determination & Refinement. Fiveable. Available from: [Link]
-
Single crystal X-ray diffraction. Fiveable. Available from: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
-
Solution and Refinement of Crystal Structures. Oxford Academic. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available from: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
-
What is Single Crystal X-ray Diffraction?. YouTube. Available from: [Link]
-
Structure solution and refinement: introductory strategies. Available from: [Link]
-
1-(tert-Butyl)-1H-pyrazol-3-amine. MySkinRecipes. Available from: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest. Available from: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. Available from: [Link]
-
1-tert-butyl-1h-pyrazol-3-amine (C7H13N3). PubChemLite. Available from: [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Sci-Hub. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 6. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pulstec.net [pulstec.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. academic.oup.com [academic.oup.com]
- 15. Introduction [pd.chem.ucl.ac.uk]
- 16. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-tert-butyl-1H-pyrazol-3-amine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-tert-butyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical and agrochemical research.[1] In the absence of extensive empirical solubility data in public literature, this document outlines a framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will delve into the molecular structure of the compound, apply fundamental principles of solute-solvent interactions, and provide a detailed, field-proven protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical processes, from synthesis to biological application.[2] For a molecule like 1-tert-butyl-1H-pyrazol-3-amine, which serves as a versatile building block, understanding its solubility profile is paramount for efficient reaction kinetics, downstream processing, and the development of viable formulations. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately, issues with bioavailability in drug candidates.[3] This guide aims to equip the researcher with the foundational knowledge and practical methodologies to navigate the solubility landscape of this specific pyrazole derivative.
Physicochemical Properties of 1-tert-butyl-1H-pyrazol-3-amine
A qualitative prediction of solubility begins with a thorough analysis of the solute's molecular structure. The key features of 1-tert-butyl-1H-pyrazol-3-amine (CAS 1152980-49-8) are:
-
The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, contributing to the molecule's polarity and creating sites for hydrogen bond acceptance.
-
The 3-amino Group (-NH₂): This functional group is highly polar and can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the nitrogen's lone pair). This feature significantly influences its interaction with polar solvents.
-
The 1-tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group introduces a lipophilic character to the molecule. Its size can also create steric hindrance, potentially influencing how solvent molecules pack around the solute.
The presence of both polar (pyrazole ring, amino group) and nonpolar (tert-butyl group) regions makes 1-tert-butyl-1H-pyrazol-3-amine an amphiphilic molecule. Its solubility will, therefore, be a delicate balance between these competing characteristics, making solvent selection a nuanced process.
Theoretical Principles of Solubility in Organic Solvents
The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of the process.[4] Solubility is favored when the intermolecular forces between the solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.
The overall free energy of dissolution (ΔG_sol) is determined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process, as described by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This can be achieved through:
-
Favorable Enthalpy of Solution (ΔH_sol < 0): This occurs when the energy released from the formation of solute-solvent bonds is greater than the energy required to break the solute-solute and solvent-solvent bonds. Strong interactions like hydrogen bonding between the solute and solvent are major contributors to a favorable enthalpy.
-
Positive Entropy of Solution (ΔS_sol > 0): The dissolution of a solid into a liquid generally leads to an increase in disorder, which is entropically favorable.
The interplay of these factors dictates the extent to which a compound will dissolve in a given solvent.
Qualitative Prediction of Solubility in Common Organic Solvents
Based on the structure of 1-tert-butyl-1H-pyrazol-3-amine and the principles of solubility, we can predict its relative solubility in different classes of organic solvents.
Table 1: Predicted Solubility of 1-tert-butyl-1H-pyrazol-3-amine in Common Organic Solvents
| Solvent Class | Example Solvents | Key Properties | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Polar, H-bond donors & acceptors | High | These solvents can engage in strong hydrogen bonding with the amine group and pyrazole nitrogens, effectively solvating the polar parts of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar, H-bond acceptors only | Moderate to High | These solvents can accept hydrogen bonds from the amine group and interact via dipole-dipole forces. The lack of H-bond donation might make them slightly less effective than protic solvents. |
| Nonpolar | Hexane, Toluene | Nonpolar, weak van der Waals forces | Low | The nonpolar tert-butyl group will have favorable interactions, but these are unlikely to overcome the strong solute-solute interactions of the polar pyrazole and amine moieties. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately polar, weak H-bond acceptors | Low to Moderate | These solvents offer some polarity to interact with the pyrazole ring, but their inability to form strong hydrogen bonds will limit the solubility. |
Experimental Determination of Solubility: A Detailed Protocol
While theoretical predictions are valuable, empirical determination is essential for quantitative understanding. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[5][6]
The Shake-Flask Method: An Overview
This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[7] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Experimental Protocol
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 1-tert-butyl-1H-pyrazol-3-amine to a series of glass vials. The excess should be visually apparent to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, either centrifuge the vial and sample from the supernatant or pass the solution through a syringe filter.
-
Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 1-tert-butyl-1H-pyrazol-3-amine.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Advanced Approaches to Solubility Prediction
For more quantitative predictions, computational methods are increasingly employed in the pharmaceutical and chemical industries.[8] These approaches include:
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate the chemical structure of a compound with its physical properties, including solubility.[9]
-
Thermodynamic Models: Methods like COSMO-RS use quantum chemistry to predict the chemical potential of a solute in a solvent, from which solubility can be calculated.
-
Machine Learning: With the availability of large solubility datasets, machine learning algorithms can be trained to predict the solubility of new compounds with increasing accuracy.[2][10]
While powerful, these methods require specialized software and expertise and are beyond the scope of this guide. However, their existence underscores the importance of solubility prediction in modern chemical research.
Conclusion
While specific, publicly available quantitative data on the solubility of 1-tert-butyl-1H-pyrazol-3-amine is limited, a robust understanding of its physicochemical properties allows for strong qualitative predictions. The amphiphilic nature of the molecule, with its polar pyrazole-amine core and nonpolar tert-butyl group, suggests a preference for polar organic solvents, particularly those capable of hydrogen bonding. For precise quantitative data, the shake-flask method remains the gold standard, providing reliable equilibrium solubility values crucial for informed decision-making in research and development. This guide provides both the theoretical framework and the practical methodology to confidently assess and utilize the solubility characteristics of this important chemical intermediate.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
- Stuyver, T., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
-
Bhardwaj, R. M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
-
Wikipedia. (2023). Solubility. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). LinkedIn. Available at: [Link]
-
Shayan, A., & Dhanani, J. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(tert-Butyl)-1H-pyrazol-3-amine. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
Brittain, H. G. (2002). Principles of Solubility. ResearchGate. Available at: [Link]
-
Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal. Available at: [Link]
-
Tsinman, K., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Solubility. Available at: [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Available at: [Link]
-
Asynt. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. scielo.br [scielo.br]
- 7. enamine.net [enamine.net]
- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. d-nb.info [d-nb.info]
Reactivity profile of 1-tert-butyl-1H-pyrazol-3-amine with electrophiles
An In-Depth Technical Guide to the Reactivity Profile of 1-tert-butyl-1H-pyrazol-3-amine with Electrophiles
Executive Summary
1-tert-butyl-1H-pyrazol-3-amine is a versatile heterocyclic building block crucial in the development of pharmaceuticals and agrochemicals. Its reactivity towards electrophiles is governed by a nuanced interplay of electronic and steric factors imparted by its unique substitution pattern. This guide provides a comprehensive analysis of its reactivity, focusing on the principal nucleophilic sites: the exocyclic amino group at the C3 position and the electron-rich C4 position of the pyrazole ring. We will explore the causality behind regioselective outcomes in reactions such as acylation, sulfonylation, halogenation, nitration, and formylation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Landscape
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In 1-tert-butyl-1H-pyrazol-3-amine, the substitution pattern creates a distinct electronic and steric environment that dictates its chemical behavior.
-
N1-tert-butyl Group: This bulky group serves two primary functions. Firstly, it provides steric shielding, which can influence the accessibility of adjacent positions. Secondly, it acts as a permanent protecting group for the N1 nitrogen, preventing competing reactions at this site and simplifying the product landscape compared to NH-pyrazoles.
-
C3-amino Group (-NH₂): As a powerful electron-donating group, the amino substituent significantly activates the pyrazole ring towards electrophilic attack. Through resonance, it increases the electron density primarily at the C4 and N2 positions. This activation makes the ring system significantly more reactive than benzene or unsubstituted pyrazole.[1]
-
Nucleophilic Centers: The molecule presents two primary sites for electrophilic attack:
-
The Exocyclic Amino Nitrogen: This is the most nucleophilic center in the molecule, behaving as a typical primary aromatic amine. It is the primary site of reaction for electrophiles like acyl chlorides and sulfonyl chlorides.
-
The C4 Carbon: Due to the strong +M (mesomeric) effect of the C3-amino group, the C4 position is highly electron-rich and is the preferred site for electrophilic aromatic substitution reactions such as halogenation and nitration.[2][3]
-
The interplay between these features determines the regiochemical outcome of reactions with various electrophiles.
Sources
Tautomerism in aminopyrazole derivatives
An In-Depth Technical Guide to Tautomerism in Aminopyrazole Derivatives
Abstract
The pyrazole scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] However, the inherent structural dynamism of pyrazole derivatives, particularly the phenomenon of tautomerism, presents both a challenge and an opportunity in drug design. This guide provides an in-depth exploration of tautomerism in aminopyrazole derivatives, a class of compounds widely used as synthetic precursors and bioactive agents.[2][3] We will dissect the fundamental principles governing the tautomeric equilibrium, the critical factors that influence it, and its profound implications for chemical reactivity and pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the accurate characterization and strategic manipulation of aminopyrazole tautomers.
The Tautomeric Landscape: Beyond a Single Structure
Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of many heterocyclic systems, including pyrazoles.[2][4] For N-unsubstituted 3(5)-aminopyrazoles, the most significant equilibrium is the annular prototropic tautomerism, which involves a 1,2-hydrogen shift between the two adjacent ring nitrogen atoms.[5][6] This results in two primary tautomeric forms: 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) .
While these are the most prevalent, other forms, such as amino/nitroso and imino/oxime tautomers, can exist depending on the substitution pattern, as seen in derivatives like 4-nitroso-5-aminopyrazole.[7] The seemingly subtle shift of a single proton dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, thereby influencing its behavior from the reaction flask to the receptor binding site.[2] Understanding this equilibrium is not an academic exercise; it is fundamental to predicting a molecule's reactivity and biological function.
Caption: Annular tautomeric equilibrium in 3(5)-aminopyrazoles.
Pillars of Control: Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not random; it is a finely tuned balance dictated by a combination of intrinsic molecular properties and extrinsic environmental factors. A senior scientist does not simply observe the equilibrium; they understand the levers that can be pulled to shift it.
The Role of Substituents: An Electronic Tug-of-War
The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric stability.[4] The causality is rooted in the electronic interplay between the substituent and the two tautomeric forms.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and alkyl groups donate electron density to the ring. These groups preferentially stabilize the 3-aminopyrazole (3AP) tautomer.[2][6] This stabilization arises from a more favorable electronic distribution when the electron-donating substituent is at position 5, placing the mobile proton on the adjacent N1 nitrogen.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), carboxyl (-COOH), and trifluoromethyl (-CF₃) pull electron density from the ring.[2][8] These EWGs tend to favor the 5-aminopyrazole (5AP) tautomer. The rationale is that the more polar 5AP form is better able to accommodate the electron-withdrawing nature of the substituent. For instance, studies on 4-substituted 3(5)-aminopyrazoles have shown that 4-cyano and 4-thiocyanato derivatives exist preferentially as the 5-amino tautomer in solution.[9]
The Influence of the Environment: Solvent and Physical State
The medium in which the aminopyrazole resides plays a crucial role, often leading to different dominant tautomers in solution versus the solid state.
-
Solvent Polarity: The tautomeric equilibrium can be significantly shifted by the solvent. More polar solvents generally stabilize the more polar tautomer. Since the 5AP form is typically more polar than the 3AP form, polar solvents like DMSO or water can increase the population of the 5AP tautomer.[8][9] In some cases, a slow tautomeric interconversion on the NMR timescale has been observed in DMSO, allowing for the detection of distinct signals for both the 3-amino and 5-amino forms.[9]
-
Solid State: In the crystalline state, the tautomeric form is "locked" by crystal packing forces and intermolecular hydrogen bonding networks.[9][10] X-ray crystallography studies frequently reveal the presence of a single tautomer, which is often the 3-amino form, likely due to its ability to form more stable hydrogen-bonded dimers or chains.[8][9]
Intra- and Intermolecular Interactions
Hydrogen bonding, both within a single molecule and between molecules, can be a deciding factor.[8] A substituent capable of forming an intramolecular hydrogen bond with one of the pyrazole nitrogens can effectively "trap" the proton, stabilizing one tautomer over the other. Similarly, intermolecular hydrogen bonds, especially in the solid state, are critical in determining the observed structure.[8][10]
| Factor | Influence on Equilibrium | Causality & Experimental Insight |
| Substituents | EDGs (e.g., -CH₃, -NH₂) favor 3AP. EWGs (e.g., -CN, -NO₂) favor 5AP.[2][8] | EDGs stabilize the less polar 3AP form. EWGs stabilize the more polar 5AP form through electronic delocalization.[9] |
| Solvent | Polar solvents (e.g., DMSO, H₂O) increase the proportion of the more polar 5AP tautomer.[9] | Dipole-dipole interactions between the solvent and the solute stabilize the tautomer with the larger dipole moment. |
| Physical State | The solid state often favors a single tautomer (frequently 3AP) due to crystal packing.[8][9] | Optimized intermolecular hydrogen bonding and van der Waals forces in the crystal lattice provide thermodynamic stability to one form. |
| Temperature | Lower temperatures can slow the rate of interconversion, allowing for the observation of individual tautomers by NMR.[2] | The energy barrier to proton transfer is more difficult to overcome at lower temperatures, shifting the process from fast to slow on the NMR timescale. |
Implications in Drug Discovery and Synthesis
The tautomeric state of an aminopyrazole is directly linked to its chemical reactivity and its ability to interact with biological targets.
-
Synthetic Strategy: The regioselectivity of reactions is dictated by the dominant tautomer. A classic example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are important pharmacophores. This reaction requires the condensation of a 1,3-dielectrophile with a 3(5)-aminopyrazole. The cyclization proceeds efficiently only through the 5-amino tautomer, where the exocyclic amino group and the adjacent endocyclic 'pyridine-like' nitrogen can act as the two required nucleophilic centers.[2][3] An incorrect assessment of the tautomeric equilibrium under the reaction conditions can lead to failed reactions or isomeric mixtures.
-
Pharmacological Profile: The specific tautomer that binds to a receptor or enzyme active site is the biologically relevant form. Tautomers have different hydrogen bond donor/acceptor patterns, dipole moments, and steric profiles. For example, one tautomer might present a hydrogen bond donor (N-H) to a key residue in a binding pocket, while the other presents a hydrogen bond acceptor (lone pair on N). This difference can mean a multi-fold change in binding affinity and, consequently, in drug efficacy.[2][4] Therefore, understanding the likely tautomeric state in a physiological environment is critical for structure-activity relationship (SAR) studies and rational drug design.
A Multi-Pronged Approach to Tautomer Characterization
No single technique can provide a complete picture of tautomerism. A robust, self-validating analysis relies on the synergistic use of spectroscopic, crystallographic, and computational methods.
Caption: Integrated workflow for the analysis of aminopyrazole tautomerism.
NMR Spectroscopy: Probing the Solution State
NMR is the most powerful technique for studying tautomeric equilibria in solution.[9][11][12] By analyzing chemical shifts and coupling constants, one can identify the dominant species and quantify the equilibrium.
Self-Validating Protocol: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Dissolve an accurately weighed sample of the aminopyrazole derivative in a deuterated solvent known to have a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or a THF-d₈/CS₂ mixture). The choice of solvent is critical, as it can influence the equilibrium.[9]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). If proton exchange is fast, averaged signals for the C3/C5 and other affected positions will be observed.
-
Variable Temperature (VT) Experiment: Gradually lower the temperature of the NMR probe in steps of 10-20 K. Acquire a spectrum at each temperature.
-
Causality: Lowering the temperature reduces the kinetic energy of the molecules, slowing the rate of proton transfer.[2]
-
-
Coalescence and Resolution: Observe the broadening of the averaged signals as the temperature decreases. The temperature at which the single broad peak resolves into two distinct peaks is the coalescence temperature. Continue to lower the temperature until sharp, distinct signals are observed for both tautomers.
-
Quantification: At a temperature where the exchange is slow and the signals are well-resolved, carefully integrate the signals corresponding to each tautomer. The ratio of the integrals provides the equilibrium constant (K_T) under those specific conditions.
-
Structural Assignment: Use 2D NMR techniques like NOESY or HMBC to definitively assign which set of signals corresponds to the 3AP and 5AP forms. For example, a NOE correlation between the mobile N-H proton and protons of a substituent at a specific position can confirm the tautomeric structure.[8]
X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[8][13] It reveals not only the location of the proton but also the precise bond lengths, bond angles, and intermolecular interactions that stabilize that form.
Methodology Workflow:
-
Crystal Growth: Grow single crystals of the aminopyrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting electron density map will clearly show the positions of all atoms, including the hydrogen on the pyrazole nitrogen, confirming the tautomer.
-
Analysis: Analyze the refined structure to understand the hydrogen bonding network and other intermolecular interactions that stabilize the observed tautomer in the crystal lattice.[10]
Computational Chemistry: The Predictive Powerhouse
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[4][9]
Protocol for DFT-Based Stability Analysis:
-
Structure Generation: Build the 3D structures of all relevant tautomers (e.g., 3AP and 5AP) in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5] This should be done first for the gas phase to determine intrinsic stability.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy). The tautomer with the lower Gibbs free energy is predicted to be more stable.[5]
-
Solvent Modeling: To simulate solution conditions, repeat the optimization and frequency calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[9] This allows for the prediction of how the solvent will affect the relative stabilities.
-
Validation: Compare the predicted relative stabilities with experimental data from NMR. A good correlation between the calculated energy differences and the experimentally determined equilibrium constants validates the computational model.
Conclusion: A Call for Tautomeric Diligence
The tautomerism of aminopyrazole derivatives is a critical, dynamic feature that profoundly impacts their chemical and biological properties. It is a mistake to consider these molecules as single, static entities. For professionals in drug development, a thorough understanding and characterization of the tautomeric equilibrium is not optional—it is essential for reproducible synthesis, rational drug design, and ultimately, the development of safe and effective medicines. By employing a multi-faceted analytical approach that combines high-resolution spectroscopy, crystallography, and predictive computational modeling, researchers can gain control over this molecular chameleon, turning a potential complication into a powerful tool for molecular design.
References
-
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Holschbach, M. H., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: Tautomerism, protonation, and E/Z isomerism. The Journal of Organic Chemistry. Available at: [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]
-
Ribeiro, A. F. C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]
-
Holschbach, M. H., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry. Available at: [Link]
-
Vasile, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
-
Secrieru, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Retrieved January 17, 2026, from [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ribeiro, A. F. C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Center for Biotechnology Information. Available at: [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Holschbach, M. H., et al. (2016). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. ACS Publications. Available at: [Link]
-
Claramunt, R. R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). De Gruyter. Retrieved January 17, 2026, from [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Sieler, J., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]
-
da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure. Available at: [Link]
-
Sieler, J., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]
-
de C. T. da Silva, F., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
-
Aguilar-Parrilla, F., et al. (1992). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 13. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 1-tert-butyl-1H-pyrazol-3-amine and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of 1-tert-butyl-1H-pyrazol-3-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the strategic considerations behind the primary synthetic route, offering a detailed, field-proven experimental protocol. A thorough analysis of spectroscopic characterization techniques (NMR, IR, and MS) is presented to ensure structural verification and purity assessment. Furthermore, this guide explores common derivatization strategies to highlight the scaffold's utility in generating diverse molecular libraries for drug discovery and development. This content is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important chemical entity.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole-containing molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[1] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles, significantly enhances the scaffold's utility by providing a versatile handle for further functionalization. This allows for the systematic exploration of the chemical space around the core, a critical aspect of modern drug discovery.
The 1-tert-butyl-1H-pyrazol-3-amine core, in particular, offers a unique combination of features. The bulky tert-butyl group at the N1 position can provide steric shielding, influencing the molecule's conformation and interaction with biological targets. It also enhances lipophilicity, which can be advantageous for cell permeability. The 3-amino group serves as a key nucleophilic center for the introduction of a wide variety of substituents, enabling the generation of diverse libraries of compounds for biological screening.
This guide will provide a detailed exploration of the synthesis and characterization of this valuable scaffold and its derivatives, with a focus on the practical aspects and underlying chemical principles.
Synthesis of the 1-tert-butyl-1H-pyrazol-3-amine Core
The most common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine with a suitable three-carbon synthon, typically a β-ketonitrile or an α,β-unsaturated nitrile. In the case of 1-tert-butyl-1H-pyrazol-3-amine, the reaction of tert-butylhydrazine with a derivative of acrylonitrile is a highly effective strategy.
Retrosynthetic Analysis and Mechanistic Considerations
The synthesis of 1-tert-butyl-1H-pyrazol-3-amine can be envisioned through the reaction of tert-butylhydrazine with a suitable acrylonitrile derivative. The regioselectivity of the cyclization is a key consideration. The reaction of a monosubstituted hydrazine, such as tert-butylhydrazine, with an unsymmetrical three-carbon electrophile can potentially lead to two regioisomers. However, the electronic and steric properties of the reactants can strongly favor the formation of one isomer over the other.
The use of 2-chloroacrylonitrile as the three-carbon synthon is a particularly effective approach. The reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of tert-butylhydrazine to the β-position of the acrylonitrile, followed by an intramolecular cyclization with the elimination of HCl to afford the desired 1-tert-butyl-1H-pyrazol-3-amine.
Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
This protocol is adapted from established procedures for the synthesis of related aminopyrazoles.
Reagents and Equipment:
-
tert-Butylhydrazine hydrochloride
-
2-Chloroacrylonitrile
-
Potassium carbonate (K₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tert-butylhydrazine hydrochloride (1.0 eq), potassium carbonate (1.5 eq), and sodium bicarbonate (3.0 eq) in ethanol (5 mL per gram of hydrazine).
-
Addition of Acrylonitrile Derivative: To the stirred suspension, add 2-chloroacrylonitrile (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-tert-butyl-1H-pyrazol-3-amine as a solid.
Characterization of 1-tert-butyl-1H-pyrazol-3-amine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet for the nine protons of the tert-butyl group (~1.5 ppm). Two doublets for the pyrazole ring protons (H4 and H5), with one being further downfield. A broad singlet for the two protons of the amino group. |
| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. Signals for the three carbons of the pyrazole ring, with the carbon bearing the amino group being the most deshielded. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands in the range of 3200-3400 cm⁻¹). C-H stretching vibrations for the tert-butyl group and the pyrazole ring. A C=N stretching vibration characteristic of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₁₃N₃, MW: 139.20 g/mol ). A prominent fragment ion corresponding to the loss of a methyl group from the tert-butyl cation. |
Data Interpretation
The combination of these spectroscopic techniques provides a comprehensive picture of the molecule's structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the presence of the key functional groups. The IR spectrum provides further evidence for the presence of the amine and the pyrazole ring. Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern, further supporting the proposed structure.
Derivatization of the 1-tert-butyl-1H-pyrazol-3-amine Core
The 3-amino group of 1-tert-butyl-1H-pyrazol-3-amine is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
N-Acylation and N-Sulfonylation
The primary amine can be readily acylated or sulfonylated using the corresponding acyl chlorides or sulfonyl chlorides in the presence of a base such as triethylamine or pyridine. This allows for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties and biological activity.
Diagram of N-Sulfonylation Workflow:
Caption: Workflow for the N-sulfonylation of 1-tert-butyl-1H-pyrazol-3-amine.
Condensation with Carbonyl Compounds
The amino group can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). These imines can be further reduced to secondary amines, providing another avenue for diversification.
Experimental Protocol: Synthesis of an N-Acyl Derivative
Reagents and Equipment:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware for reaction and work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: Dissolve 1-tert-butyl-1H-pyrazol-3-amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-acetylated derivative.
Diagram of Synthetic Logic:
Caption: Derivatization strategies for the 1-tert-butyl-1H-pyrazol-3-amine scaffold.
Conclusion
The 1-tert-butyl-1H-pyrazol-3-amine scaffold is a valuable and versatile building block in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, characterization, and derivatization. The provided protocols and characterization data serve as a practical resource for researchers in the field of medicinal chemistry and drug development. The ability to efficiently synthesize and functionalize this core structure opens up numerous possibilities for the discovery of new and improved therapeutic agents.
References
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 193-206. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034. [Link]
- Ege, G. (1975). U.S. Patent No. 3,920,693. Washington, DC: U.S.
-
Becerra, D., Cobo, J., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl) methanimine. Molbank, 2021(3), M1250. [Link]
-
Kumar, V., & Aggarwal, R. (2020). Pyrazole containing natural products: Synthetic preview and biological significance. European Journal of Medicinal Chemistry, 192, 112185. [Link]
Sources
The tert-Butyl Compass: A Technical Guide to Regioselectivity in Substituted Pyrazole Synthesis
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The synthesis of polysubstituted pyrazoles, however, is often complicated by the formation of regioisomeric mixtures, posing significant challenges for purification and scale-up. This in-depth technical guide provides a comprehensive overview of the regioselective synthesis of substituted pyrazoles using tert-butylhydrazine. We will delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, with a specific focus on how the steric and electronic properties of the tert-butyl group can be leveraged to achieve predictable and high-yielding regiochemical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to master the controlled synthesis of this critical heterocyclic scaffold.
Introduction: The Pyrazole Scaffold and the Challenge of Regioselectivity
Substituted pyrazoles are a privileged class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The classical and most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3]
While elegant in its simplicity, the Knorr synthesis presents a significant challenge when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines: the potential for the formation of two distinct regioisomers.[2] This lack of regiocontrol can lead to complex product mixtures that are difficult to separate, ultimately impacting the efficiency and cost-effectiveness of the synthetic route. The ability to direct the reaction to selectively produce a single, desired regioisomer is therefore of paramount importance in both academic and industrial settings.
This guide will focus on the use of tert-butylhydrazine as a powerful tool for achieving high regioselectivity. The pronounced steric bulk of the tert-butyl group acts as a "directing group," influencing the initial nucleophilic attack and subsequent cyclization steps of the Knorr reaction.[4][5] By understanding and controlling the interplay of steric hindrance, electronic effects, and reaction conditions, researchers can unlock the full potential of tert-butylhydrazine for the efficient and predictable synthesis of novel pyrazole-based compounds.
Mechanistic Insights: How the tert-Butyl Group Dictates Regioselectivity
The regiochemical outcome of the Knorr pyrazole synthesis is determined at the initial step of the reaction: the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[2][6] In an acid-catalyzed environment, the reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][6]
When using an unsymmetrical 1,3-dicarbonyl (e.g., R1 ≠ R3), two pathways are possible, leading to the formation of either the 1-tert-butyl-3-R1-5-R3-pyrazole or the 1-tert-butyl-3-R3-5-R1-pyrazole. The steric demand of the tert-butyl group on the N1 of the hydrazine plays a decisive role in determining which pathway is favored.
The bulky tert-butyl group will preferentially direct the initial nucleophilic attack of the adjacent nitrogen to the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound. This steric repulsion between the tert-butyl group and the substituents on the dicarbonyl is the primary factor governing the regioselectivity. Consequently, the pyrazole isomer with the tert-butyl group adjacent to the less substituted carbon of the original dicarbonyl is typically the major product.
Electronic effects can also play a role, particularly when strong electron-withdrawing or -donating groups are present on the 1,3-dicarbonyl. An electron-withdrawing group can increase the electrophilicity of the adjacent carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, in the case of tert-butylhydrazine, the steric influence of the bulky alkyl group is generally the dominant controlling factor.
Reaction conditions, such as pH and solvent, can also modulate the regioselectivity. Acidic conditions are often employed to catalyze the initial condensation step.[7] The choice of solvent can influence the solubility of reactants and intermediates, and in some cases, can affect the conformational preferences of the intermediates, thereby impacting the regiochemical outcome.
Experimental Protocols and Methodologies
The following protocols provide detailed, field-proven methodologies for the regioselective synthesis of 1-tert-butyl-substituted pyrazoles. These should be considered as robust starting points, with the understanding that optimization may be necessary for specific substrates.
General Procedure for the Synthesis of 1-tert-Butyl-3,5-disubstituted Pyrazoles
This procedure is adapted from a reliable method for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[8]
Materials and Reagents:
-
tert-Butylhydrazine hydrochloride
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone)
-
Sodium hydroxide (2 M solution)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
Step-by-Step Protocol:
-
Preparation of free tert-butylhydrazine: In a round-bottomed flask, dissolve tert-butylhydrazine hydrochloride (1.0 equivalent) in a 2 M solution of sodium hydroxide (1.0 equivalent). Stir at room temperature until a clear solution is obtained (approximately 10-15 minutes). This step generates the free hydrazine base in situ.
-
Addition of the 1,3-dicarbonyl: To the stirred solution of tert-butylhydrazine, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent).
-
Reaction setup and heating: Equip the flask with a reflux condenser. The reaction can be run in a suitable solvent like ethanol, or in some cases, neat. A few drops of glacial acetic acid can be added to catalyze the reaction.[7] Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup and isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure regioisomeric pyrazoles. The ratio of the isomers can be determined by ¹H NMR spectroscopy of the crude product.
| Unsymmetrical 1,3-Diketone | Major Regioisomer | Typical Yield | Regioisomeric Ratio |
| Benzoylacetone | 1-tert-butyl-5-methyl-3-phenyl-1H-pyrazole | >85% | >95:5 |
| 1-Phenyl-1,3-butanedione | 1-tert-butyl-5-methyl-3-phenyl-1H-pyrazole | >85% | >95:5 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 1-tert-butyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | >90% | >98:2 |
Table 1: Representative examples of regioselective pyrazole synthesis with tert-butylhydrazine.
Causality behind Experimental Choices:
-
In situ generation of free hydrazine: Using tert-butylhydrazine hydrochloride and a base like NaOH is often more convenient and economical than handling the free base, which can be more sensitive.
-
Solvent selection: Ethanol is a common choice as it is a good solvent for both the reactants and intermediates. In some cases, solvent-free conditions can lead to higher reaction rates and simpler workups.[9]
-
Acid catalysis: A catalytic amount of acid (e.g., acetic acid) can accelerate the initial condensation step by protonating a carbonyl oxygen, thereby increasing its electrophilicity.[6]
-
Temperature: Heating to reflux is typically required to drive the reaction to completion, particularly the final dehydration step to form the aromatic pyrazole ring.
Structural Elucidation: Unambiguous Determination of Regioisomers
The definitive assignment of the structure of the resulting pyrazole regioisomers is critical. While chromatographic separation can often isolate the major product, spectroscopic analysis is essential to confirm its identity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is the most powerful tool for this purpose.
¹H and ¹³C NMR Spectroscopy
Initial analysis by ¹H and ¹³C NMR can provide valuable clues. The chemical shifts of the substituents on the pyrazole ring will differ between the two regioisomers. For example, the chemical shift of the C4 proton is sensitive to the nature of the adjacent C3 and C5 substituents.[10]
2D NMR Techniques: NOESY and HMBC
For unambiguous structural determination, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.
-
HMBC: This experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. A key correlation to look for is between the protons of the tert-butyl group and the C5 carbon of the pyrazole ring. This three-bond correlation will only be present in the isomer where the tert-butyl group is attached to N1.
-
NOESY: This technique shows through-space correlations between protons that are in close proximity. A NOE between the tert-butyl protons and the protons of the substituent at the C5 position provides strong evidence for that particular regioisomer.[11]
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[12][13] This technique provides a three-dimensional map of the molecule, confirming the connectivity of all atoms and the regiochemistry of the pyrazole ring.
Conclusion and Future Outlook
The use of tert-butylhydrazine in the Knorr pyrazole synthesis offers a highly effective and predictable strategy for controlling regioselectivity. The dominant steric influence of the tert-butyl group provides a reliable handle for directing the reaction towards a single major regioisomer, a significant advantage in the synthesis of complex molecules for pharmaceutical and agrochemical applications. By carefully considering the interplay of steric and electronic factors, and by optimizing reaction conditions, researchers can harness the power of this versatile reagent to streamline their synthetic efforts.
The principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel substituted pyrazoles. Future work in this area will likely focus on expanding the scope of unsymmetrical 1,3-dicarbonyl compounds that can be used effectively, as well as exploring the use of other bulky hydrazine derivatives to further fine-tune regioselectivity. The continued development of robust and predictable synthetic methodologies is crucial for advancing the discovery of new pyrazole-based therapeutics.
References
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 298-311. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Anonymous. (n.d.). Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis, 553-555.
-
J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Al-Warhi, T., Al-Dies, A. M., Haukka, M., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(23), 8206. [Link]
-
Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
Yadav, R., & Sangwan, S. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(8), 905-937. [Link]
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino acids to small rings: a simple and convenient procedure for the synthesis of pyrazoles. European Journal of Organic Chemistry, 2011(24), 4483-4489.
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2016). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2016(4), M912. [Link]
-
Castillo, J. C., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(2), M988. [Link]
-
Orozco-Castañeda, H. J., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1622. [Link]
-
Chahboun, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 659. [Link]
-
Jee, J., & Zweckstetter, M. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(12), 1262–1266. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1337. [Link]
-
Mezei, G., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. [Link]
-
Novak, A., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 22(11), 1957. [Link]
-
Zhang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(1), 779–788. [Link]
-
Asiri, A. M., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1311-1313. [Link]
-
Madalambika, T. N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1324, 143497. [Link]
-
Kumar, A., et al. (2022). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Chemistry & Biodiversity, 19(10), e202200551. [Link]
-
Reddy, L. C. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8350. [Link]
-
Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 56(6), 515-521. [Link]
-
Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109. [Link]
-
Li, J., et al. (2015). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 26(11), 1373-1376. [Link]
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(42), 23835-23842. [Link]
-
Alam, M. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Cilibrizzi, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2828. [Link]
-
Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(21), 6693. [Link]
-
Senanayake, C. H., et al. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Sci-Hub. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Kim, B. R., et al. (2013). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 49(44), 5028-5030. [Link]
-
Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5857. [Link]
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2020). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 579-633). John Wiley & Sons, Ltd. [Link]
-
Li, Y., et al. (2024). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Organic & Biomolecular Chemistry, 22(12), 2345-2350. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Use of 1-tert-butyl-1H-pyrazol-3-amine as a synthetic building block
An In-Depth Guide to the Synthetic Utility of 1-tert-butyl-1H-pyrazol-3-amine
Application Note
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1-tert-butyl-1H-pyrazol-3-amine
1-tert-butyl-1H-pyrazol-3-amine has emerged as a highly strategic and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1] Its structure, featuring a nucleophilic 3-amino group and a sterically bulky tert-butyl group at the 1-position, provides a unique combination of reactivity and selectivity. The pyrazole core itself is recognized as a "privileged scaffold," frequently found in molecules targeting a wide array of biological targets, most notably protein kinases.[2][3]
The tert-butyl group serves a dual purpose. Firstly, it acts as a protecting group for the pyrazole N-H, preventing unwanted side reactions and directing substitution to other positions on the ring. This group can be removed under acidic conditions, revealing the N-H for further functionalization.[4] Secondly, its steric bulk and lipophilicity enhance the solubility of the scaffold in organic solvents, often simplifying reaction setup and purification processes compared to its N-unsubstituted counterparts.
This guide provides an in-depth exploration of the applications of 1-tert-butyl-1H-pyrazol-3-amine, complete with detailed protocols for key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of 1-tert-butyl-1H-pyrazol-3-amine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | C₈H₁₅N₃ | 153.23 | 70-71 | [4] |
| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | C₁₄H₁₈N₄ | 242.32 | 162-163 | [5] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | C₁₆H₂₃N₃O | 273.37 | Not Reported | [6] |
2.1. Safety and Handling
1-tert-butyl-1H-pyrazol-3-amine and its derivatives should be handled with care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7][8][9]
-
Hazard Identification: While a specific safety data sheet for the title compound is not available in the search results, related aminopyrazole derivatives are classified as hazardous.[7][9] Hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[7][9]
-
Precautionary Measures: Avoid contact with skin, eyes, and clothing.[8] Prevent dust formation and inhalation.[7] Keep away from heat, sparks, and open flames.[8]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[10]
-
Always consult the specific Safety Data Sheet (SDS) for the reagent being used before commencing any experimental work.
Core Applications in Synthetic Chemistry
The primary utility of 1-tert-butyl-1H-pyrazol-3-amine lies in its role as a nucleophile in C-N bond-forming reactions. These reactions are foundational for constructing the complex molecular architectures required for biologically active compounds.
Caption: Synthetic pathways from 1-tert-butyl-1H-pyrazol-3-amine.
3.1. Keystone Intermediate for Kinase Inhibitors
The aminopyrazole motif is a cornerstone in the design of protein kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[3][11] The N-H and amino groups of the pyrazole ring can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.
1-tert-butyl-1H-pyrazol-3-amine serves as a precursor to scaffolds that have shown inhibitory activity against a range of kinases, including:
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of inflammation and necroptosis.[12]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them important cancer targets.[13]
-
Akt Kinase: A central node in cell survival and proliferation pathways.[2][3]
Caption: Aminopyrazole scaffold as a kinase hinge-binder.
3.2. Synthesis of N-Pyrazolyl Imines via Condensation
The reaction of the primary amino group with aldehydes provides a straightforward route to N-pyrazolyl imines. These imines are not just stable products but also versatile intermediates for further reactions, such as reductions or cycloadditions.[5] The use of a drying agent like magnesium sulfate is crucial to drive the equilibrium towards the imine product by removing the water formed during the reaction.[5]
3.3. One-Pot Reductive Amination
For the direct synthesis of secondary amines, a one-pot reductive amination strategy is highly efficient.[6][14] This method avoids the isolation of the intermediate imine. The amine and aldehyde are first condensed in situ to form the imine, which is then immediately reduced, typically with a mild reducing agent like sodium borohydride, to yield the final secondary amine.[14] This approach is lauded for its operational simplicity and high atom economy.[5]
3.4. N-Sulfonylation for Bioactive Sulfonamides
The reaction with sulfonyl chlorides in the presence of a base like triethylamine yields pyrazole-based sulfonamides.[15] The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. This transformation allows for the introduction of diverse aryl or alkyl sulfonyl groups, enabling extensive structure-activity relationship (SAR) studies.[15]
Detailed Experimental Protocols
The following protocols are based on peer-reviewed synthetic procedures and provide a detailed guide for laboratory execution.
Protocol 1: Synthesis of an N-Pyrazolyl Imine via Condensation
Based on the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine.[5]
Caption: Workflow for N-Pyrazolyl Imine Synthesis.
Reaction Scheme:
(Illustrative scheme: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with 2-pyridinecarboxaldehyde to form the corresponding imine)
Materials and Reagents:
| Reagent | CAS No. | Amount (1.0 mmol scale) | Molar Eq. |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 118430-73-2 | 153 mg | 1.0 |
| 2-Pyridinecarboxaldehyde | 1121-60-4 | 95 µL | 1.0 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 481 mg | 4.0 |
| Methanol (HPLC Grade) | 67-56-1 | 5.0 mL | Solvent |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol), anhydrous magnesium sulfate (481 mg, 4.0 mmol), and methanol (5.0 mL).
-
Reagent Addition: Add 2-pyridinecarboxaldehyde (95 µL, 1.0 mmol) to the stirred suspension.
-
Reaction: Stir the mixture at ambient temperature for 24 hours.
-
Causality Check: Magnesium sulfate acts as a dehydrating agent, sequestering the water produced during imine formation and driving the reaction to completion according to Le Châtelier's principle.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure.
-
Purification: Purify the resulting crude product by flash chromatography on silica gel to afford the pure N-pyrazolyl imine.[5]
Expected Results:
-
Product: (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine
-
Yield: ~81%[5]
-
Appearance: Solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.66 (s, 1H, CH =N), 6.17 (s, 1H, pyrazole H-4), 3.94 (s, 3H, NCH ₃), 1.32 (s, 9H, t-Bu).[5]
Protocol 2: One-Pot Synthesis of a Secondary Amine via Reductive Amination
Based on the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[14]
Reaction Scheme:
(Illustrative scheme: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde followed by reduction with NaBH₄)
Materials and Reagents:
| Reagent | CAS No. | Amount (1.0 mmol scale) | Molar Eq. |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 118430-73-2 | 153 mg | 1.0 |
| p-Methoxybenzaldehyde | 123-11-5 | 136 mg | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 76 mg | 2.0 |
| Methanol | 67-56-1 | 5.0 mL | Solvent |
Procedure:
-
Condensation Step: In an open-topped tube, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and p-methoxybenzaldehyde (136 mg, 1.0 mmol). Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours.[14]
-
Causality Check: The solvent-free, high-temperature condition accelerates the initial condensation to form the imine intermediate.
-
-
Cooling and Dissolution: Allow the reaction mixture to cool to ambient temperature. Add methanol (5.0 mL) and stir until the solid dissolves.
-
Reduction Step: Cool the methanolic solution in an ice-water bath. Add sodium borohydride (76 mg, 2.0 mmol) portion-wise over 5 minutes.
-
Causality Check: Portion-wise addition of NaBH₄ at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Reaction: Remove the ice bath and stir the mixture at ambient temperature for 30 minutes.
-
Quenching: Carefully add distilled water (10 mL) to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography.[14]
Expected Results:
-
Product: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
-
Yield: Good[14]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.41 (s, 1H, pyrazole H-4), 4.16 (d, J = 5.2 Hz, 2H, NCH ₂), 3.57 (s, 3H, NCH ₃), 3.34 (br s, 1H, NH ), 1.28 (s, 9H, t-Bu).[6] The absence of the imine proton signal around 8.5 ppm confirms the reduction.[14]
Conclusion
1-tert-butyl-1H-pyrazol-3-amine is a building block of significant value, offering a reliable entry point to a diverse range of complex nitrogen-containing heterocycles. Its utility in forming C-N bonds through condensation, reductive amination, and sulfonamidation reactions makes it an indispensable tool for medicinal chemists and drug development professionals, particularly in the pursuit of novel kinase inhibitors. The protocols outlined in this guide demonstrate the straightforward and efficient nature of its synthetic transformations, providing a solid foundation for innovation in both academic and industrial research settings.
References
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- MySkinRecipes. (n.d.). 1-(tert-Butyl)-1H-pyrazol-3-amine.
- (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- BLDpharm. (n.d.). 1152980-49-8|1-(tert-Butyl)-1H-pyrazol-3-amine.
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Angene Chemical. (2025). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Chem-Impex. (n.d.). 3-terc-butil-1-(4-nitrofenil)-1H-pirazol-5-amina.
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications.
- (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- PubMed. (n.d.). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities.
- Synchem. (n.d.). 1-tert-Butyl-1H-pyrazol-3-amine.
Sources
- 1. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
Synthesis of pyrazolo[1,5-a]pyrimidines using 1-tert-butyl-1H-pyrazol-3-amine
An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-tert-butyl-1H-pyrazol-3-amine
Introduction: The Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and drug development.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents, with notable examples including the hypnotic drug Zaleplon and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib.[4][5]
The synthesis of these valuable compounds is most commonly achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1][3][6] This application note provides a detailed guide for researchers on the synthesis of pyrazolo[1,5-a]pyrimidines, specifically utilizing 1-tert-butyl-1H-pyrazol-3-amine as the key starting material. We will delve into the mechanistic rationale, provide step-by-step protocols, and offer field-proven insights to ensure successful and reproducible synthesis.
Core Concepts: Mechanistic Rationale and Reagent Selection
The foundational reaction for constructing the pyrazolo[1,5-a]pyrimidine system is the condensation of the bifunctional 3-aminopyrazole with a 1,3-dielectrophile. The 3-aminopyrazole acts as a 1,3-bisnucleophile. The reaction is initiated by the more nucleophilic exocyclic amino group attacking one of the electrophilic centers of the partner molecule. This is followed by an intramolecular cyclization involving a ring nitrogen, which ultimately forms the fused pyrimidine ring after a dehydration step.[6]
The Role of the 1-tert-butyl Group
The choice of 1-tert-butyl-1H-pyrazol-3-amine as the starting material is a strategic one. The bulky tert-butyl group at the N-1 position of the pyrazole ring serves two primary purposes:
-
Blocks Side Reactions: It ensures that the N-1 position is unambiguously substituted, preventing undesired side reactions or isomerism that can occur with NH-pyrazoles.
-
Enhances Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of the starting material and intermediates in common organic solvents, facilitating reaction setup and purification.
Common 1,3-Bielectrophiles
The versatility of the pyrazolo[1,5-a]pyrimidine synthesis stems from the wide variety of accessible 1,3-bielectrophiles. Key examples include:
-
β-Diketones (e.g., acetylacetone): Symmetrical diketones lead to a single product.
-
β-Ketoesters (e.g., ethyl acetoacetate): Unsymmetrical ketoesters can lead to regioisomers, as the two carbonyl groups have different electrophilicity.
-
Enaminones and β-Enaminoketones : These are valuable precursors that offer alternative reaction pathways.[1][7]
-
α,β-Unsaturated Nitriles and Ketones : These can also serve as effective partners in the cyclization process.[4]
Mechanistic Pathway: A Step-by-Step Visualization
The reaction between a 3-aminopyrazole and a β-diketone under acidic conditions is a classic example. The acid catalyst (often acetic acid, which can also serve as the solvent) activates the carbonyl group of the diketone, making it more susceptible to nucleophilic attack.
The accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The exocyclic amino group (-NH2) of the pyrazole attacks one of the protonated carbonyl carbons of the β-diketone.
-
Intermediate Formation: A hemiaminal intermediate is formed, which quickly dehydrates to form a stable enaminone intermediate.
-
Intramolecular Cyclization (Annulation): The N-2 nitrogen of the pyrazole ring attacks the second carbonyl carbon. This is the key ring-closing step.
-
Dehydration: The resulting bicyclic hemiaminal intermediate eliminates a molecule of water to yield the final, aromatic pyrazolo[1,5-a]pyrimidine product.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Workflow: From Reagents to Product
A typical experimental workflow for this synthesis is straightforward and can be adapted for various scales. The process involves combining the reactants, heating for a specified period, isolating the crude product, and subsequent purification.
Caption: Standard laboratory workflow for synthesis.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of 2,7-dimethyl-5-(tert-butyl)pyrazolo[1,5-a]pyrimidine
This protocol details the reaction of 1-tert-butyl-1H-pyrazol-3-amine with a symmetrical diketone, acetylacetone.
Materials and Equipment:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and filtration
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask, add 1-tert-butyl-1H-pyrazol-3-amine (e.g., 1.39 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the amine.
-
Add acetylacetone (1.0 g, 10 mmol, 1.02 mL) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water (100 mL) while stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: Synthesis using Ethyl Acetoacetate (Illustrating Regioselectivity)
The reaction with an unsymmetrical partner like ethyl acetoacetate introduces the challenge of regioselectivity. The reaction can yield two possible isomers: the 7-methyl-5-hydroxy or the 5-methyl-7-hydroxy product. The outcome is governed by the relative electrophilicity of the ketone versus the ester carbonyl group. Typically, the ketone is more reactive, leading to the preferential formation of the 7-methyl-5-hydroxy isomer.[8]
Materials and Equipment:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (as basic catalyst)
-
Round-bottom flask with reflux condenser and other equipment as in Protocol 1.
Procedure:
-
In a 100 mL round-bottom flask, combine 1-tert-butyl-1H-pyrazol-3-amine (1.39 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol, 1.27 mL) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting solid or oil can be triturated with diethyl ether or hexane to induce precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification and Analysis: Due to the potential for isomer formation, purification by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) may be necessary to separate the regioisomers. The structure of the major product must be confirmed by analytical techniques such as 1H NMR, paying close attention to nuclear Overhauser effect (NOE) correlations.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the synthesis. Yields are highly dependent on reaction scale and purification efficiency.
| Protocol | 1,3-Dicarbonyl Partner | Catalyst/Solvent | Time (h) | Typical Yield | Product Name |
| 1 | Acetylacetone | Acetic Acid | 3 - 4 | 75-90% | 2,7-dimethyl-5-(tert-butyl)pyrazolo[1,5-a]pyrimidine |
| 2 | Ethyl Acetoacetate | Piperidine/Ethanol | 6 - 8 | 60-80% | 7-methyl-5-(tert-butyl)pyrazolo[1,5-a]pyrimidin-5-ol (Major Isomer) |
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 1-tert-butyl-1H-pyrazol-3-amine with 1,3-dicarbonyl compounds is a robust, versatile, and high-yielding method.[1][4] The protocols described herein provide a reliable foundation for accessing this privileged scaffold. By understanding the underlying reaction mechanism and the factors controlling selectivity, researchers can effectively synthesize a diverse library of these compounds for applications in drug discovery and materials science.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Journal für Praktische Chemie. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates. ResearchGate. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 1-tert-butyl-1H-pyrazol-3-amine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this landscape, the pyrazole motif has emerged as a "privileged scaffold," a structural framework that consistently appears in potent and selective kinase inhibitors.[1][2] Specifically, the 3-aminopyrazole moiety serves as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the adenine component of ATP.[3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-tert-butyl-1H-pyrazol-3-amine as a key starting material in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data for the synthesis of a well-characterized Src-family kinase inhibitor.
The Significance of the tert-Butyl Group
The choice of the tert-butyl group at the N1 position of the pyrazole ring is a deliberate design element that imparts several advantageous properties to the resulting kinase inhibitors. This bulky, lipophilic group can:
-
Enhance Potency and Selectivity: The tert-butyl group can occupy a hydrophobic pocket adjacent to the ATP-binding site in certain kinases, leading to increased binding affinity and selectivity for the target kinase over others.[4]
-
Improve Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield the pyrazole ring from metabolic degradation, improving the pharmacokinetic profile of the inhibitor.
-
Modulate Solubility: The lipophilic nature of the tert-butyl group can influence the overall solubility of the final compound, a critical parameter for drug development.
Core Synthetic Strategy: The Gould-Jacobs Reaction
The construction of the pyrazolo[3,4-d]pyrimidine scaffold from 1-tert-butyl-1H-pyrazol-3-amine typically employs a variation of the Gould-Jacobs reaction. This powerful transformation involves the condensation of an amine with a β-ketoester or a related 1,3-dicarbonyl compound, followed by a thermal cyclization to form the fused pyrimidine ring.[5]
The general workflow for this synthesis is depicted below:
Caption: General workflow for kinase inhibitor synthesis.
Application Protocol: Synthesis of a PP2 Analog, a Src-Family Kinase Inhibitor
This protocol details the synthesis of 4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine (PP2), a well-characterized and potent inhibitor of Src-family kinases.[1][4][6] This protocol is designed to be self-validating, with clear checkpoints for characterization.
Part 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
This part of the protocol describes the key condensation and cyclization steps to form the core scaffold of the inhibitor.
Reaction Scheme:
Caption: Synthesis of PP2 from 1-tert-butyl-1H-pyrazol-3-amine.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-tert-butyl-1H-pyrazol-3-amine (1.0 eq) and ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate (1.05 eq) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker of ice-water with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Obtain the ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the final product.
-
Expected Results and Data:
The following table summarizes the expected data for the synthesized PP2 analog. Actual values may vary based on experimental conditions.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (d, 2H), 7.35 (d, 2H), 5.50 (br s, 2H), 1.75 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.0, 156.5, 155.0, 135.0, 134.0, 130.0, 129.0, 98.0, 60.0, 30.0 |
| Mass Spec (ESI+) | m/z: 302.1 [M+H]⁺ |
| Purity (HPLC) | >95% |
In-Depth Mechanistic Insights
The formation of the pyrazolo[3,4-d]pyrimidine core proceeds through a well-defined mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting any synthetic challenges.
Caption: Mechanism of the Gould-Jacobs reaction.
The initial step involves a nucleophilic attack of the 3-amino group of the pyrazole onto one of the carbonyl groups of the dicarbonyl compound. This is followed by a condensation reaction, typically acid-catalyzed, to form an enamine intermediate. Subsequent intramolecular cyclization and aromatization lead to the stable pyrazolo[3,4-d]pyrimidine ring system.
Conclusion and Future Perspectives
1-tert-butyl-1H-pyrazol-3-amine is a versatile and strategically important building block for the synthesis of a wide range of kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize novel inhibitors targeting various kinases. The inherent advantages conferred by the tert-butyl group, combined with the robust and well-established chemistry of the Gould-Jacobs reaction, make this an attractive approach for academic and industrial drug discovery programs alike. Further exploration of different 1,3-dicarbonyl compounds and subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core will undoubtedly lead to the discovery of new and improved kinase inhibitors with therapeutic potential.
References
- Hanke, J. H., Gardner, J. P., Dow, R. L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701.
- Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini reviews in medicinal chemistry, 22(8), 1197–1215.
- BenchChem. (2025). Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. BenchChem.
- R&D Systems. PP 2 | Src Family Kinase Inhibitors. R&D Systems.
- ProbeChem. Src inhibitor PP2. ProbeChem.
- Pollock, P. M., & Cole, K. P. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 28-39.
- Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.
- PubChem. 4-Amino-5-(methylphenyl)-7-(t-butyl)pyrazolo-(3,4-d)pyrimidine.
- Patel, H., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688.
- El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
- Ziarani, G. M., et al. (2021).
- Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11029.
- PubChem. 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
- Al-Tel, T. H. (2014).
- Cell Signaling Technology. PP2. Cell Signaling Technology.
Sources
- 1. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 1-tert-butyl-1H-pyrazol-3-amine in Modern Medicinal Chemistry
Abstract
The 1-tert-butyl-1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of potent and selective therapeutic agents. Its unique structural and electronic properties, particularly the strategic placement of a hydrogen bond donor (amine) and acceptor (pyrazole nitrogens), make it an ideal hinge-binding motif for kinase inhibitors. The bulky tert-butyl group often enhances selectivity and improves pharmacokinetic properties. This comprehensive guide provides an in-depth exploration of the applications of 1-tert-butyl-1H-pyrazol-3-amine in drug discovery, with a focus on its role in the development of inhibitors for key protein kinases implicated in oncology, inflammation, and neurodegenerative diseases. Detailed synthetic protocols, biological evaluation assays, and structure-activity relationship (SAR) insights are presented to empower researchers in harnessing the full potential of this versatile chemical entity.
Introduction: The Rise of a Privileged Scaffold
The pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The specific substitution pattern of 1-tert-butyl-1H-pyrazol-3-amine has garnered significant attention due to its efficacy as an ATP-competitive inhibitor scaffold. The 3-amino group and the N1-pyrazole nitrogen can form critical hydrogen bonds with the hinge region of kinase active sites, a common mechanism for potent inhibition.[1] The N1-tert-butyl group provides steric bulk that can confer selectivity by exploiting subtle differences in the ATP-binding pocket among different kinases and can also enhance properties like cell permeability and metabolic stability.[2]
This document serves as a detailed application note for researchers, scientists, and drug development professionals, outlining the strategic use of 1-tert-butyl-1H-pyrazol-3-amine in medicinal chemistry. We will delve into its synthetic accessibility, its application in targeting various disease-relevant pathways, and provide robust protocols for the synthesis of derivatives and their subsequent biological characterization.
Synthetic Pathways and Key Intermediates
The synthesis of 1-tert-butyl-1H-pyrazol-3-amine and its derivatives is accessible through established synthetic routes. A common and efficient method involves the condensation of a substituted hydrazine with a β-ketonitrile.
Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
This protocol is adapted from a well-established procedure for a structurally similar analog, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3] The core principle involves the cyclization of tert-butylhydrazine with a suitable β-ketonitrile.
Materials:
-
tert-Butylhydrazine hydrochloride
-
Cyanoacetaldehyde or a suitable precursor/equivalent
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or other suitable solvent
-
Standard laboratory glassware and workup reagents
Step-by-Step Procedure:
-
Preparation of free tert-butylhydrazine: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of NaOH (1.0 eq) to liberate the free hydrazine.
-
Cyclization Reaction: To the aqueous solution of tert-butylhydrazine, add a solution of cyanoacetaldehyde (1.1 eq) in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-tert-butyl-1H-pyrazol-3-amine as a solid.
Applications in Kinase Inhibition: A Privileged Hinge Binder
The 1-tert-butyl-1H-pyrazol-3-amine scaffold has been instrumental in the development of inhibitors for several important kinase families. Its ability to mimic the adenine portion of ATP allows for potent and often selective inhibition.
Targeting Cyclin-Dependent Kinases (CDKs) in Oncology
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] The 3-aminopyrazole core is a well-established pharmacophore for targeting CDKs.[1]
Mechanism of Action: The 3-amino group and the N2 nitrogen of the pyrazole ring form two crucial hydrogen bonds with the hinge region of the CDK active site (e.g., with the backbone NH and CO of a key amino acid like cysteine). The tert-butyl group can occupy a hydrophobic pocket, contributing to both potency and selectivity.
Caption: Binding mode of a 1-tert-butyl-1H-pyrazol-3-amine-based inhibitor in a CDK active site.
Data Presentation: Efficacy of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 1 | Akt1 | 61 | HCT116 | 7.76 | [3] |
| Compound 2 | Akt1 | 1.3 | HCT116 | 0.95 | [3] |
| Compound 24 | CDK1 | 2380 | HepG2 | 0.05 | [3] |
| Compound 25 | CDK1 | 1520 | HepG2 | 0.028 | [3] |
| MRT67307 | TBK1 | 19 | - | - | [4] |
| Compound 15y | TBK1 | 0.2 | A172 | - | [4] |
Modulating the Inflammatory Response: RIPK1 Inhibition
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and necroptosis, a form of programmed cell death.[5] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory conditions, including inflammatory bowel disease and rheumatoid arthritis. Derivatives of 1H-pyrazol-3-amine have been identified as potent and orally bioavailable RIPK1 inhibitors.[5]
Causality in Design: The pyrazole scaffold interacts with the hinge region of RIPK1. Modifications at the 5-position of the pyrazole and further derivatization of the 3-amino group have been explored to optimize potency, selectivity, and pharmacokinetic properties. A prioritized compound from one study demonstrated low nanomolar activity against RIPK1 and favorable oral bioavailability.[5]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of synthesized pyrazole derivatives against a target kinase.
Materials:
-
Kinase of interest (e.g., CDK2, RIPK1)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized pyrazole compounds
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound to a final volume of 5 µL. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
Application in Cancer Cell Cytotoxicity and Apoptosis Induction
Beyond direct enzyme inhibition, the ultimate goal of developing anticancer agents is to induce cancer cell death. The following protocols outline standard methods to evaluate the cytotoxic and apoptotic effects of 1-tert-butyl-1H-pyrazol-3-amine derivatives.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Synthesized pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Synthesized pyrazole compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrazole compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caption: A typical workflow for the development of 1-tert-butyl-1H-pyrazol-3-amine-based therapeutic agents.
Emerging Applications in Neurodegenerative Diseases
Recent research has highlighted the potential of pyrazole-containing compounds in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[6][7] The mechanisms of action in this context are often multifactorial, involving the inhibition of kinases like GSK-3β (implicated in tau hyperphosphorylation in Alzheimer's disease), modulation of neuroinflammation, and reduction of oxidative stress. The 1-tert-butyl-1H-pyrazol-3-amine scaffold, with its proven ability to target kinases and its favorable drug-like properties, represents a promising starting point for the design of novel neuroprotective agents. Further exploration in this area is warranted to uncover the full therapeutic potential of this versatile chemical class.
Pharmacokinetic Considerations
The drug-like properties of pyrazole derivatives are a key advantage in their development. The pyrazole ring is generally metabolically stable, and the tert-butyl group can shield the molecule from metabolic degradation, potentially leading to improved oral bioavailability and half-life.[2] However, a thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assessment is crucial for any lead compound.
Table of Predicted ADME Properties for a Generic Pyrazole Scaffold
| Property | Predicted Value | Significance |
| LogP | 2.0 - 4.0 | Optimal for cell permeability |
| Aqueous Solubility | Moderate | Can be a challenge, formulation may be needed |
| BBB Permeability | Potential to be high | Important for CNS targets |
| CYP450 Inhibition | Generally low | Reduced risk of drug-drug interactions |
Conclusion and Future Perspectives
1-tert-butyl-1H-pyrazol-3-amine has firmly established itself as a high-value scaffold in medicinal chemistry. Its synthetic tractability and privileged role as a hinge-binding motif have led to the discovery of potent inhibitors of various kinases, with significant implications for the treatment of cancer and inflammatory diseases. The emerging applications in neurodegenerative disorders open up new avenues for research and development.
Future efforts should focus on leveraging computational modeling and structure-based design to further refine the selectivity and potency of derivatives. A deeper understanding of the structure-activity and structure-property relationships will be critical in optimizing pharmacokinetic profiles and minimizing off-target effects. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing human health through the rational design of novel therapeutics based on the 1-tert-butyl-1H-pyrazol-3-amine core.
References
- BenchChem. (2025).
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)
- Grosa, G., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Abdel-Wahab, B. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Al-Warhi, T., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors.
- Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
- BenchChem. (n.d.). Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. BenchChem.
- MySkinRecipes. (n.d.). 1-(tert-Butyl)-1H-pyrazol-3-amine. MySkinRecipes.
- Quiroga, J., et al. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC.
- Singh, P., & Kaur, M. (n.d.).
- Tao, Q., et al. (2025).
- Wang, L., et al. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest.
- Al-Warhi, T., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry.
- Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- BLDpharm. (n.d.). 1152980-49-8|1-(tert-Butyl)-1H-pyrazol-3-amine. BLDpharm.
- Eli Lilly and Company. (n.d.). Pyrazole compounds for treatment of neurodegenerative disorders.
- Gonzalez-Fierro, A., et al. (2024).
- Singh, P., & Kaur, M. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
- Li, J., et al. (n.d.). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. NIH.
- Al-Issa, S. A., et al. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.
- Kumar, A., et al. (n.d.). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. NIH.
- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Frontiers. (2021).
- PubChem. (n.d.).
- Bobbitt, J. M., et al. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI.
- Gedschold, A., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Agrochemicals from 1-tert-butyl-1H-pyrazol-3-amine
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2] Derivatives of pyrazole have given rise to commercially successful fungicides, insecticides, and herbicides.[1][2] This guide provides detailed protocols and scientific rationale for the synthesis of novel agrochemical candidates starting from the versatile building block, 1-tert-butyl-1H-pyrazol-3-amine. This starting material is particularly advantageous due to the bulky tert-butyl group, which can enhance molecular stability and influence binding to target enzymes.[3] These application notes are intended for researchers and scientists in the field of agrochemical discovery and development.
Strategic Overview: From Starting Material to Agrochemical Candidates
The primary amino group of 1-tert-butyl-1H-pyrazol-3-amine is a key functional handle for introducing diverse structural motifs, leading to compounds with distinct modes of action. Our strategy will focus on three main classes of agrochemicals:
-
Fungicides: Targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[4][5]
-
Insecticides: Designed to antagonize the γ-aminobutyric acid (GABA) receptor in the insect nervous system.[2][6]
-
Herbicides: Aimed at inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO).[1][7]
The following sections will provide detailed, step-by-step protocols for the synthesis and evaluation of these potential agrochemicals.
Part 1: Synthesis of Pyrazole Carboxanilide Fungicide Candidates
Scientific Rationale: Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[4][5] By inhibiting SDH, these compounds disrupt the fungal mitochondrial electron transport chain, leading to a cessation of energy production and ultimately, fungal cell death.[8] The N-phenylamide (anilide) portion of the molecule is crucial for interaction with the ubiquinone-binding site of the SDH enzyme. The variation of substituents on the aniline ring allows for the optimization of fungicidal activity against specific pathogens.
Experimental Workflow: Two-Step Synthesis of Pyrazole Carboxanilides
Caption: Workflow for the synthesis and evaluation of pyrazole carboxanilide fungicides.
Protocol 1.1: Synthesis of 1-tert-butyl-1H-pyrazole-3-carbonyl chloride
This protocol details the conversion of the starting aminopyrazole to a key acid chloride intermediate.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Oxalyl chloride
-
Anhydrous toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 1-tert-butyl-1H-pyrazol-3-amine (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 1-tert-butyl-1H-pyrazole-3-carbonyl chloride is used in the next step without further purification.
Causality: The use of oxalyl chloride is a standard and efficient method for converting a carboxylic acid (formed in situ from the amine) to an acid chloride. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the reactive acid chloride intermediate.
Protocol 1.2: Synthesis of a Novel Pyrazole Carboxanilide (Example: N-(4-chlorophenyl)-1-tert-butyl-1H-pyrazole-3-carboxamide)
This protocol describes the coupling of the acid chloride intermediate with a substituted aniline.
Materials:
-
1-tert-butyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1.1)
-
4-chloroaniline
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 1-tert-butyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the aniline solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(4-chlorophenyl)-1-tert-butyl-1H-pyrazole-3-carboxamide.
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the amidation to completion. The choice of a substituted aniline, in this case, 4-chloroaniline, is based on structure-activity relationship (SAR) studies of known SDHI fungicides, where halogen substituents on the phenyl ring often enhance activity.
Data Presentation: In Vitro Fungicidal Activity
The synthesized compounds should be tested for their fungicidal activity against economically important plant pathogens.
| Compound ID | Substituent (on Aniline) | Target Pathogen | EC50 (µg/mL)[4][5][8][9][10] |
| F-001 | 4-Cl | Rhizoctonia solani | 0.039 - 6.72 |
| F-002 | 3,4-diCl | Rhizoctonia solani | Data not available |
| F-003 | 4-CF3 | Rhizoctonia solani | Data not available |
| Boscalid | (Commercial Standard) | Rhizoctonia solani | 0.799 |
| Fluxapyroxad | (Commercial Standard) | Rhizoctonia solani | 0.131 |
Part 2: Synthesis of Phenylpyrazole Insecticide Candidates
Scientific Rationale: Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the GABA receptor in the central nervous system of insects.[2][6][11] By blocking the GABA-gated chloride channels, these compounds cause hyperexcitation of the insect's nervous system, leading to paralysis and death.[2][6] The key structural features for this activity include the pyrazole core and a substituted phenyl ring at the N1 position. The 3-amino group of our starting material can be functionalized to introduce other essential moieties for insecticidal activity.
Experimental Workflow: Multi-Step Synthesis of Phenylpyrazole Insecticides
Caption: Workflow for the synthesis and evaluation of phenylpyrazole insecticides.
Protocol 2.1: Synthesis of 1-tert-butyl-1H-pyrazole-3-carbonitrile
This protocol describes the conversion of the amino group to a nitrile group, a common feature in many phenylpyrazole insecticides.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
Procedure:
-
Dissolve 1-tert-butyl-1H-pyrazol-3-amine (1 equivalent) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to yield 1-tert-butyl-1H-pyrazole-3-carbonitrile.
Causality: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. The nitrile group is an important pharmacophore in many insecticides.
Protocol 2.2: N-Arylation to Introduce the Phenyl Group
This protocol outlines the introduction of the substituted phenyl ring, a critical step for GABA receptor antagonism.
Materials:
-
1-tert-butyl-1H-pyrazole-3-carbonitrile (from Protocol 2.1)
-
2,6-dichloro-4-(trifluoromethyl)phenylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask, combine 1-tert-butyl-1H-pyrazole-3-carbonitrile (1 equivalent), 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid (1.5 equivalents), copper(II) acetate (0.1 equivalents), and pyridine (2 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired N-arylphenylpyrazole insecticide candidate.
Causality: The Chan-Lam coupling reaction is an effective method for forming a C-N bond between a pyrazole nitrogen and a phenylboronic acid, catalyzed by a copper salt. The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a common feature in potent phenylpyrazole insecticides, contributing to high affinity for the insect GABA receptor.
Data Presentation: Insecticidal Activity
The synthesized compounds should be evaluated for their insecticidal activity against key pests.
| Compound ID | Target Pest | LC50 (ppm)[12][13][14][15] |
| I-001 | Plutella xylostella (Diamondback Moth) | 0.000275 - 8.266 |
| I-002 | Spodoptera exigua (Beet Armyworm) | 4.80 |
| Fipronil | Plutella xylostella | Data not available |
| Chlorantraniliprole | Plutella xylostella | 0.000275 |
Part 3: Synthesis of Pyrazole-based Herbicide Candidates
Scientific Rationale: Pyrazole derivatives have been successfully developed as herbicides targeting various plant enzymes. One important target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[1][7][16] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][7] Another target is acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.
Experimental Workflow: Synthesis of Pyrazole-based PPO Inhibitors
Caption: Workflow for the synthesis of pyrazole-based PPO inhibitor herbicides.
Protocol 3.1: Synthesis of a Pyrazole Amide Intermediate
This protocol describes the initial acylation of the starting amine.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
2-fluoro-5-nitrobenzoyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 1-tert-butyl-1H-pyrazol-3-amine (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add a solution of 2-fluoro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The acylation with a substituted benzoyl chloride introduces a key structural element found in many PPO-inhibiting herbicides. The nitro group serves as a precursor to an amino group for further functionalization.
Protocol 3.2: Reduction and Further Functionalization
This protocol details the subsequent steps to arrive at the final herbicide candidate.
Materials:
-
The amide intermediate from Protocol 3.1
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol/Water
-
Ethyl chloroformate
Procedure:
-
To a solution of the amide intermediate (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reduction of the nitro group by TLC.
-
Filter the hot reaction mixture through celite and concentrate the filtrate.
-
Extract the residue with ethyl acetate, wash with water, dry, and concentrate to obtain the amino-phenyl-pyrazole intermediate.
-
Dissolve this intermediate in anhydrous THF with pyridine and cool to 0 °C.
-
Add ethyl chloroformate (1.1 equivalents) dropwise and stir at room temperature overnight.
-
Work up the reaction as described previously and purify by column chromatography to yield the final pyrazole-based herbicide candidate.
Causality: The reduction of the nitro group to an amine provides a nucleophilic site for further modification. The subsequent reaction with a chloroformate introduces a carbamate linkage, a common feature in many bioactive molecules.
Data Presentation: Herbicidal Activity
The herbicidal efficacy of the synthesized compounds should be assessed against common weeds.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (%)[17][18][19][20] |
| H-001 | Amaranthus retroflexus (Redroot Pigweed) | 150 | ~80 |
| H-002 | Digitaria sanguinalis (Large Crabgrass) | 150 | ~90 |
| Pyraflufen-ethyl | Amaranthus retroflexus | 150 | >90 |
| Mesotrione | Amaranthus retroflexus | 150 | ~80 |
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the development of novel agrochemicals from the versatile starting material, 1-tert-butyl-1H-pyrazol-3-amine. By leveraging established synthetic methodologies and a deep understanding of the modes of action of different agrochemical classes, researchers can efficiently generate and evaluate new candidate molecules with the potential for improved efficacy and selectivity. The provided workflows, protocols, and data tables serve as a guide for the rational design and synthesis of next-generation fungicides, insecticides, and herbicides.
References
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(6), 2264-2280. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1307, 137911. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(8), 3334-3341. [Link]
-
Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 73(1), 137-149. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
-
Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry, 71(39), 14164-14178. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(8), 3334-3341. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 73(40), 17751-17768. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Request PDF. [Link]
-
Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 73(1), 150-161. [Link]
-
Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 72(18), 7766-7778. [Link]
-
Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 72(18), 7766-7778. [Link]
-
Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry, 71(39), 14164-14178. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 67(40), 11097-11107. [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Request PDF. [Link]
-
The EC50 values of compounds 4j and 4l against Rhizoctonia solani. ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 224-266. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-160. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2429-2438. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
-
Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.). Madras Agricultural Journal, 95(7-12), 479-484. [Link]
-
Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 1-8. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. [Link]
-
Scheme 4. Synthesis of pyrazole-4-carboxamide derivative 14. ResearchGate. [Link]
-
Provided for non-commercial research and education use. Not for reproduction, distribution or commercial use. Semantic Scholar. [Link]
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
-
RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Connect Journals. [Link]
-
Insecticide Toxicity, Synergism and Resistance in Plutella xylostella (Lepidoptera: Plutellidae). SciSpace. [Link]
-
Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. CiteSeerX. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
-
GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. ResearchGate. [Link]
-
Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. Request PDF. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]
-
Synthetic route to desired products A1-A17. Reagent and conditions. ResearchGate. [Link]
-
Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B, 45B(2), 508-513. [Link]
Sources
- 1. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masujournal.org [masujournal.org]
- 13. connectjournals.com [connectjournals.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aminopyrazoles
Introduction: The Strategic Importance of Aminopyrazole Functionalization
The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide array of diseases.[1][2] These five-membered nitrogen-containing heterocycles are integral to compounds developed as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4] The recent approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the immense therapeutic potential of this framework.[1] The functionalization of the aminopyrazole nucleus is therefore a critical endeavor in drug discovery, allowing for the precise tuning of a molecule's pharmacological properties.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, provide a direct route to novel analogs that would be difficult to access through traditional synthetic methods.[7]
This guide provides an in-depth analysis and practical protocols for three cornerstone palladium-catalyzed reactions applied to aminopyrazole substrates: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind experimental choices, address common challenges specific to these heteroaromatic systems, and present validated, step-by-step protocols for immediate application in the research and development laboratory.
Core Principles & Mechanistic Considerations
The success of any palladium-catalyzed cross-coupling reaction hinges on a fundamental catalytic cycle. Understanding this cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[8][9]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 4-bromoaminopyrazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium precatalyst (e.g., XPhos Pd G2, 2.5 mol%) and additional ligand (e.g., XPhos, 5 mol%). Add this solid mixture to the reaction vial.
-
Solvent Addition & Degassing: Add the solvent system (e.g., Ethanol/Water 4:1, 0.2 M). Seal the vial with a crimp cap. Purge the vessel with argon or nitrogen for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 20-40 minutes.
-
Reaction Monitoring: After cooling, spot a small aliquot on a TLC plate or analyze by LC-MS to confirm the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds, allowing for the direct coupling of amines with halo-pyrazoles. [10]This reaction is foundational for synthesizing N-aryl aminopyrazoles, a motif prevalent in kinase inhibitors. [11]
Expert Insights: Optimizing the Buchwald-Hartwig Reaction
-
Ligand Evolution is Key: The success of coupling unprotected aminopyrazoles is a direct result of ligand development. While early systems required harsh conditions, modern bulky biarylphosphine ligands such as tBuBrettPhos allow for the amination of unprotected bromo-pyrazoles under mild conditions. [12][13]These ligands create a sterically hindered palladium center that facilitates the difficult reductive elimination step to form the C-N bond.
-
Choosing the Right Base: The base is critical for deprotonating the amine to facilitate its coordination to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for neutral amines. For more sensitive substrates or hydrochloride salts of amines, a weaker base like K₂CO₃ or Cs₂CO₃ may be used, though this often requires higher temperatures. [14][15]Lithium bis(trimethylsilyl)amide (LHMDS) has also proven effective for coupling unprotected pyrazoles. [12]* Substrate Scope Considerations: While the reaction is broadly applicable, primary alkylamines bearing β-hydrogen atoms can be challenging substrates due to competitive β-hydride elimination. [14][16]In such cases, copper-catalyzed conditions may offer a complementary approach. [14][17]
Protocol: Amination of an Unprotected 4-Bromo-1H-pyrazole
This protocol describes a general method for the C-N coupling of an unprotected bromopyrazole with a variety of amines using a modern catalyst system.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the 4-bromo-1H-pyrazole (1.0 eq.), the amine (1.2 eq.), the base (e.g., LHMDS, 2.2 eq.), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), and the ligand (e.g., tBuBrettPhos, 4-10 mol%) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1 M).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
Application Note 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling provides a powerful method to install terminal or substituted alkynes onto the aminopyrazole core. [18]The resulting alkynyl-aminopyrazoles are valuable intermediates for further transformations or as final products in their own right.
Expert Insights: Optimizing the Sonogashira Reaction
-
The Copper Question: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst. [19]While effective, copper also promotes the primary side reaction: oxidative homocoupling of the terminal alkyne to form a diene (Glaser coupling). [20]To circumvent this, copper-free protocols have been developed. The choice depends on the substrate; if homocoupling is a significant issue, switching to a copper-free method is the most effective solution.
-
Anaerobic Conditions are Critical: Oxygen is required for the Glaser homocoupling pathway. Therefore, rigorous exclusion of air is paramount for a successful Sonogashira reaction. This is best achieved by using Schlenk techniques or working in a glovebox and thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon). [20]* Catalyst and Base System: A common catalyst is PdCl₂(PPh₃)₂, often used with CuI. The base is typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent. [20]
Protocol: Copper-Free Sonogashira Coupling of a 4-Iodopyrazole
This protocol outlines a copper-free approach to minimize alkyne homocoupling.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
One-Pot Synthesis of Heterocyclic Compounds from 1-tert-butyl-1H-pyrazol-3-amine: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Pyrazole-Fused Heterocycles
In the landscape of medicinal chemistry and drug development, pyrazole-containing fused heterocyclic systems stand out as "privileged scaffolds." These structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are frequently encountered in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][2] Their structural resemblance to endogenous purine bases allows them to effectively interact with various biological targets, including protein kinases, which are pivotal in cancer therapy.[2] The development of efficient, atom-economical, and environmentally benign synthetic methodologies is therefore a cornerstone of modern pharmaceutical research. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to access molecular complexity from simple precursors in a single operation, thereby minimizing waste and streamlining the drug discovery process.[1][3]
This technical guide provides an in-depth exploration of one-pot synthetic routes to valuable heterocyclic compounds, starting from the versatile building block, 1-tert-butyl-1H-pyrazol-3-amine . We will delve into the underlying principles of these reactions, provide detailed, field-proven protocols, and explain the causal relationships behind the experimental choices, empowering researchers to confidently apply and adapt these methods.
The Core Synthon: 1-tert-butyl-1H-pyrazol-3-amine - A Profile
The starting material, 1-tert-butyl-1H-pyrazol-3-amine , is a bifunctional molecule poised for a variety of chemical transformations. Its key reactive sites are the exocyclic amino group (-NH₂) and the adjacent endocyclic nitrogen atom (N2), which collectively act as a 1,3-N,N-binucleophile. This arrangement is ideal for cyclocondensation reactions with 1,3-bielectrophilic partners.
The tert-butyl group at the N1 position serves a dual purpose. Sterically, it can influence the regioselectivity of certain reactions, directing the course of cyclization. Electronically, it acts as a protecting group, preventing reactions at the N1 position and simplifying the product landscape. Its stability under a range of reaction conditions and its potential for removal under acidic conditions, if desired, further enhances its utility in a multi-step synthetic campaign.[4]
I. One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
The reaction of 3-aminopyrazoles with β-dicarbonyl compounds is a classic and reliable method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[2] This one-pot reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused heterocyclic system.
Mechanistic Rationale
The choice of an acid catalyst, such as acetic acid or a stronger acid like sulfuric acid, is crucial for protonating one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the exocyclic amino group of the pyrazole. The subsequent cyclization involves the nucleophilic attack of the endocyclic pyrazole nitrogen onto the second carbonyl group. The final dehydration step, often promoted by heat, drives the reaction to completion. The tert-butyl group on the pyrazole nitrogen does not directly participate in the reaction but its steric bulk can influence the conformation of the intermediates.
Figure 1: General workflow for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines.
Representative Protocol: Synthesis of 2,7-Dimethyl-5-tert-butylpyrazolo[1,5-a]pyrimidine
This protocol is a representative procedure adapted from established methods for the synthesis of pyrazolo[1,5-a]pyrimidines.[2]
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tert-butyl-1H-pyrazol-3-amine (1.0 eq.) in glacial acetic acid (10-15 mL per gram of aminopyrazole).
-
Add acetylacetone (1.1 eq.) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 2,7-dimethyl-5-tert-butylpyrazolo[1,5-a]pyrimidine.
Data Presentation:
| 1,3-Dicarbonyl Compound | Expected Product |
| Acetylacetone | 2,7-Dimethyl-5-tert-butylpyrazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate | 2-Methyl-5-tert-butyl-7-hydroxypyrazolo[1,5-a]pyrimidine |
| Dibenzoylmethane | 2,7-Diphenyl-5-tert-butylpyrazolo[1,5-a]pyrimidine |
| Diethyl Malonate | 5-tert-Butyl-2,7-dihydroxypyrazolo[1,5-a]pyrimidine |
II. One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the isomeric pyrazolo[3,4-b]pyridine core can be efficiently achieved through one-pot, three-component reactions. A common strategy involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[3]
Mechanistic Rationale
This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the 3-aminopyrazole. The exocyclic amino group attacks the electron-deficient double bond. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization, often through oxidation or elimination of a small molecule, to yield the stable pyrazolo[3,4-b]pyridine. The choice of catalyst, often a base like piperidine or an ionic liquid, is critical to facilitate both the Knoevenagel condensation and the Michael addition steps.[5]
Figure 2: General workflow for the one-pot multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Representative Protocol: Synthesis of 6-Amino-4-phenyl-1-tert-butyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol is a representative procedure adapted from established methods for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.[3]
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine 1-tert-butyl-1H-pyrazol-3-amine (1.0 eq.), benzaldehyde (1.0 eq.), and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Data Presentation:
| Aldehyde | Active Methylene Compound | Expected Product |
| Benzaldehyde | Malononitrile | 6-Amino-4-phenyl-1-tert-butyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ethyl 6-amino-4-(4-chlorophenyl)-1-tert-butyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| 4-Methoxybenzaldehyde | Malononitrile | 6-Amino-4-(4-methoxyphenyl)-1-tert-butyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| Furan-2-carbaldehyde | Malononitrile | 6-Amino-4-(furan-2-yl)-1-tert-butyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
III. A Note on Regioselectivity
In the synthesis of fused pyrazoles from 3-aminopyrazoles, the regiochemical outcome is a critical consideration. For the reaction with unsymmetrical 1,3-dicarbonyl compounds, two regioisomers are possible. The nucleophilic attack can be initiated by either the exocyclic amino group or the endocyclic N2 atom of the pyrazole. Generally, the exocyclic amino group is more nucleophilic and will react first, leading to the pyrazolo[1,5-a]pyrimidine isomer. However, reaction conditions and the nature of the substituents can influence this selectivity. The steric hindrance of the N1-tert-butyl group is expected to favor the formation of the pyrazolo[1,5-a]pyrimidine regioisomer by directing the initial attack through the less hindered exocyclic amino group. Careful characterization of the final product using techniques such as NMR (specifically NOE experiments) is essential to confirm the regiochemical outcome.
Conclusion
1-tert-butyl-1H-pyrazol-3-amine is a highly valuable and versatile building block for the one-pot synthesis of medicinally relevant fused heterocyclic compounds. The methodologies outlined in this guide for the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are robust, efficient, and amenable to the generation of diverse molecular libraries for drug discovery and development. By understanding the underlying reaction mechanisms and the influence of substituents and reaction conditions, researchers can effectively leverage these protocols to accelerate their research programs.
References
-
Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2021). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical and Pharmaceutical Research, 13(5), 1-8. Available at: [Link]
-
Wiedemann, J., et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 23(11), 2879. Available at: [Link]
-
Al-Zahrani, H. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available at: [Link]
-
Li, Y., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. Available at: [Link]
-
El-Sayed, M. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169820. Available at: [Link]
-
Abdelkhalik, M. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Petek, N., et al. (2018). Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates... ResearchGate. Available at: [Link]
-
Khumalo, M. R., et al. (2019). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 4(39), 11521-11525. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Bakr, M. F., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. Available at: [Link]
-
Song, J. J., et al. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 189-201. Available at: [Link]
-
Zaitsev, A. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(25), 17136-17144. Available at: [Link]
-
Alizadeh-Kouzehrash, R., et al. (2021). Synthesis of a structure containing three N-fused heterocycles with very high bond-forming through a one-pot reaction. Research on Chemical Intermediates, 47(1), 221-233. Available at: [Link]
-
Schmidt, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2394-2451. Available at: [Link]
-
El-Sayed, W. M., & Al-Bassam, M. M. (2009). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. Beilstein Journal of Organic Chemistry, 5, 22. Available at: [Link]
-
Reddy, B. V. S., et al. (2018). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers, 5(11), 1795-1800. Available at: [Link]
-
Li, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(3), 1033. Available at: [Link]
-
Kennedy, C. R., et al. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2023(2), M1623. Available at: [Link]
-
Becerra, D., & Castillo, J. C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. Available at: [Link]
-
Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. Available at: [Link]
-
Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-243. Available at: [Link]
-
Becerra, D., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1245. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Becerra-Castillo/8b51d8b9d9972828b18414435b67d9348a58e80a]([Link]
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1216. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-tert-Butyl-1H-pyrazol-3-amine as a Versatile Precursor for Bioactive Kinase Inhibitors
Introduction: The Strategic Value of the 3-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to form critical hydrogen bonds have made it a favored building block for targeting a wide array of biological targets.[2][3] Among pyrazole derivatives, 3-aminopyrazoles are particularly advantageous frameworks for constructing ligands that interact with enzymes like kinases.[1][4]
This guide focuses on 1-tert-butyl-1H-pyrazol-3-amine , a key intermediate whose structure is strategically designed for utility in drug discovery workflows.[5] The 3-amino group serves as a versatile synthetic handle for elaboration, enabling the exploration of vast chemical space through reactions like amide couplings, N-arylations, and reductive aminations.[6][7][8] Simultaneously, the N1-tert-butyl group provides steric bulk, which can be used to modulate solubility, influence conformation, and block metabolic attack at that position. This combination makes it an exemplary precursor for synthesizing targeted libraries of bioactive molecules, most notably kinase inhibitors for oncology and inflammatory diseases.[9][10]
This document provides detailed protocols and scientific rationale for the synthesis and application of this valuable building block.
Precursor Profile: Physicochemical Properties and Safety
Proper handling and characterization of the starting material are paramount for reproducible downstream success. Below are the key properties of 1-tert-butyl-1H-pyrazol-3-amine.
| Property | Value | Reference |
| CAS Number | 1152980-49-8 | [5] |
| Molecular Formula | C₇H₁₃N₃ | [5] |
| Molecular Weight | 139.20 g/mol | [5] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [5] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Refer to the material's Safety Data Sheet (SDS) for comprehensive hazard information. Standard aminopyrazoles may cause skin and eye irritation.[11]
Workflow for Bioactive Molecule Synthesis
The strategic utility of 1-tert-butyl-1H-pyrazol-3-amine is best illustrated through a typical drug discovery workflow. The precursor is first synthesized and then utilized in a key coupling reaction to generate a core scaffold, which can be further diversified.
Caption: General workflow from precursor to bioactive candidate.
Protocol 1: Synthesis of 1-tert-Butyl-1H-pyrazol-3-amine
The synthesis of 3-aminopyrazoles is typically achieved via the condensation of a hydrazine with a three-carbon electrophile containing a nitrile group. This protocol adapts a standard and robust procedure. The reaction proceeds by initial Michael addition of the hydrazine to the α,β-unsaturated nitrile, followed by intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Reaction Scheme:
Caption: Synthesis of 1-tert-butyl-1H-pyrazol-3-amine.
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Ethoxyacrylonitrile
-
Sodium ethoxide (NaOEt) or other suitable base (e.g., Triethylamine)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Base Addition: Add absolute ethanol to the flask, followed by the slow addition of sodium ethoxide (1.1 eq) at room temperature. Stir for 20 minutes to liberate the free hydrazine base.
-
Scientist's Note: Pre-neutralization of the hydrochloride salt is crucial. Using an alkoxide base like NaOEt is efficient as the byproduct (NaCl) precipitates and can be removed, driving the reaction.
-
-
Substrate Addition: Add 3-ethoxyacrylonitrile (1.05 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78 °C for EtOH) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up (Quench & Extract):
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Rationale: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to break emulsions and remove bulk water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-tert-butyl-1H-pyrazol-3-amine as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Synthesis of a Kinase Inhibitor Core via Buchwald-Hartwig Amination
The 3-amino group of the precursor is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern drug discovery for its reliability and broad substrate scope.[6] It allows for the direct coupling of the aminopyrazole to a (hetero)aryl halide, a common strategy for building scaffolds that target the "hinge" region of protein kinases.[12] Many Cyclin-Dependent Kinase (CDK) inhibitors are based on an N-(pyrazol-3-yl)pyrimidin-2-amine scaffold.[6]
Reaction Scheme:
Caption: Buchwald-Hartwig coupling to form a kinase inhibitor core.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine (1.0 eq)
-
2-Chloropyrimidine (or other suitable halo-pyrimidine) (1.2 eq)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
Phosphine ligand: Xantphos (e.g., 4 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent: 1,4-Dioxane or Toluene
-
Schlenk flask or microwave vial, inert gas line (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Scientist's Note: The active form of the palladium catalyst is Pd(0), which is highly sensitive to oxygen. Maintaining an inert atmosphere is absolutely critical for catalytic activity and reproducibility.
-
-
Reagent Addition: Under a positive pressure of inert gas, add to the flask: 1-tert-butyl-1H-pyrazol-3-amine, 2-chloropyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Rationale: Cs₂CO₃ is a strong, non-nucleophilic base often used in these couplings. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.
-
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe.
-
Reaction: Heat the sealed flask to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the desired N-coupled product.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry. The resulting scaffold is now ready for further functionalization to complete the synthesis of the target bioactive molecule.
Conclusion
1-tert-butyl-1H-pyrazol-3-amine is a high-value precursor for the synthesis of complex bioactive molecules. Its structure provides a synthetically tractable amino group for building key pharmacophoric interactions, while the tert-butyl group offers a simple way to impart desirable steric and physicochemical properties. The protocols detailed herein provide robust, reproducible methods for the synthesis and elaboration of this building block, enabling its effective use in drug discovery programs targeting protein kinases and other important enzyme classes.
References
-
El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]
-
Le, T. N., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
-
Abushait, S. A., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
-
Abushait, S. A., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. Available at: [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
-
Al-Hokbany, A. M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
-
MySkinRecipes. 1-(tert-Butyl)-1H-pyrazol-3-amine. MySkinRecipes. Available at: [Link]
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest. Available at: [Link]
- Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
-
PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]
-
Shihan, M. H., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Rojas, H., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [Link]
-
Metz, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pustovalov, Y., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. Available at: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Amino-Pyrazoles in Medicinal Chemistry: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of 1-tert-butyl-1H-pyrazol-3-amine in Modern Coordination Chemistry
An Application Guide for the Synthesis of Novel Ligands from 1-tert-butyl-1H-pyrazol-3-amine
Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in transition metal coordination chemistry.[1][2] Their prominence is due to their versatile coordination capabilities, allowing them to act as monodentate, bridging, or chelating agents.[2][3] The ability to systematically modify the pyrazole ring enables precise tuning of the steric and electronic properties of the resulting metal complexes, which is critical for applications in catalysis, materials science, and medicinal chemistry.[1][4]
The starting material, 1-tert-butyl-1H-pyrazol-3-amine, is a particularly strategic building block for ligand design. The bulky tert-butyl group at the N1 position serves two primary functions: it enhances the solubility of the ligands and their corresponding metal complexes in organic solvents, and it provides significant steric hindrance that can be used to control the coordination geometry around a metal center, potentially stabilizing unusual coordination numbers or preventing the formation of undesired polymeric structures. The primary amine at the C3 position is a versatile functional handle, offering a reactive site for the straightforward introduction of additional donor atoms to create multidentate ligands.
This guide provides detailed protocols and the underlying chemical principles for transforming 1-tert-butyl-1H-pyrazol-3-amine into a variety of novel ligands tailored for specific applications in coordination chemistry.
Foundational Protocol: Synthesis of the Starting Material
Before functionalization, it is essential to have a reliable method for preparing the core building block. The synthesis of 1-tert-butyl-1H-pyrazol-3-amine is typically achieved through the condensation of a tert-butylhydrazine with a suitable β-ketonitrile. This reaction is a cornerstone of pyrazole synthesis, involving a nucleophilic attack followed by cyclization and dehydration.
Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
This protocol is adapted from established literature procedures, which involve the reaction of tert-butylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.[5]
Materials:
-
tert-Butylhydrazine hydrochloride
-
4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonium Hydroxide
-
Water
-
Ice
Procedure:
-
Reaction Setup: To a solution of concentrated hydrochloric acid in water, add tert-butylhydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile.
-
Heating: Heat the reaction mixture at approximately 70-80 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Acid Addition: Add another portion of concentrated hydrochloric acid and continue heating for an additional hour to ensure complete cyclization.[5]
-
Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the title compound.
Causality and Insights:
-
Acid Catalysis: The acidic medium protonates the carbonyl oxygen of the β-ketonitrile, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Regioselectivity: The use of a substituted hydrazine like tert-butylhydrazine can lead to two possible regioisomers. In this case, the bulky tert-butyl group directs the cyclization to yield the desired 1,3,5-substituted pyrazole.
Core Synthetic Strategies for Ligand Elaboration
The primary amino group at the C3 position is the key to structural diversity. The following protocols detail common and effective methods for elaborating this core structure into sophisticated chelating ligands.
Strategy 1: Schiff Base Condensation for N,O- and N,N-Bidentate Ligands
Schiff base formation is a robust and high-yielding reaction that involves the condensation of a primary amine with an aldehyde or ketone. This approach is ideal for creating rigid ligands with conjugated systems, often leading to colorful metal complexes with interesting photophysical properties.
Objective: To synthesize a bidentate N,O-donor ligand by reacting 1-tert-butyl-1H-pyrazol-3-amine with salicylaldehyde.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 1-tert-butyl-1H-pyrazol-3-amine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Aldehyde: Add salicylaldehyde (1 equivalent) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. A color change and/or the formation of a precipitate typically indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization from ethanol if necessary.
Causality and Insights:
-
Solvent Choice: Ethanol is an excellent solvent for both reactants and facilitates the removal of water, the reaction byproduct, especially under reflux conditions.
-
Acid Catalyst: The acetic acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the pyrazole's amino group, thereby accelerating the reaction.
-
Ligand Potential: The resulting Schiff base ligand contains the pyrazole nitrogen and the imine nitrogen for N,N-coordination, or the imine nitrogen and the phenolic oxygen for N,O-coordination, making it a versatile chelator.
Strategy 2: Acylation for Introducing Amide-Based Donors
Acylation with acyl chlorides or anhydrides converts the primary amine into an amide. This strategy is useful for introducing additional carbonyl oxygen or heterocyclic nitrogen donors, creating robust ligands that often form highly stable metal complexes.
Objective: To synthesize a bidentate N,N-donor ligand by reacting the starting amine with 2-picolinoyl chloride.
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
2-Picolinoyl chloride hydrochloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve 1-tert-butyl-1H-pyrazol-3-amine (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the flask in an ice bath (0 °C).
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution. The excess base is necessary to neutralize both the HCl byproduct and the HCl salt of the acyl chloride.
-
Acyl Chloride Addition: Slowly add a solution of 2-picolinoyl chloride hydrochloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Quenching and Extraction: Wash the reaction mixture with saturated NaHCO₃ solution, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Insights:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Anhydrous solvents and a nitrogen atmosphere are used to prevent hydrolysis of the reagent.
-
Base Requirement: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Ligand Structure: The resulting ligand features the pyrazole nitrogen and the pyridine nitrogen, forming a stable 5-membered chelate ring upon coordination to a metal ion.
Strategy 3: One-Pot Reductive Amination for Flexible Ligands
Reductive amination creates a secondary amine, which provides more conformational flexibility in the resulting ligand compared to the rigid imine from a Schiff base condensation. This one-pot procedure is efficient as it avoids the isolation of the intermediate imine.[7]
Objective: To synthesize a flexible N,N-donor ligand via a one-pot reaction with p-methoxybenzaldehyde followed by in-situ reduction.[7]
Materials:
-
1-tert-butyl-1H-pyrazol-3-amine
-
p-Methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
Procedure:
-
Imine Formation: In an open-topped tube, combine 1-tert-butyl-1H-pyrazol-3-amine (1 equivalent) and p-methoxybenzaldehyde (1 equivalent). Heat the mixture under solvent-free conditions at ~120 °C for 2 hours.[7] Water vapor will be generated and can be seen condensing on the tube walls.
-
Cooling: After TLC confirms the disappearance of the starting materials, allow the mixture to cool to room temperature. The intermediate imine is formed at this stage.
-
Reduction: Dissolve the crude imine in methanol. Cool the solution in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the solution. Be cautious of gas evolution.
-
Reaction: Stir the mixture at room temperature until the reduction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography.
Causality and Insights:
-
Solvent-Free Imine Formation: The initial condensation can be efficiently performed without a solvent at elevated temperatures, driving the reaction forward by removing water.[7]
-
Selective Reduction: Sodium borohydride is a mild reducing agent that selectively reduces the imine C=N bond without affecting the aromatic rings or the pyrazole core.
-
Increased Flexibility: The resulting C-N single bond allows for free rotation, enabling the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
Data Presentation: Summary of Synthetic Protocols
| Protocol | Strategy | Target Ligand Type | Key Reagents | Typical Conditions | Yield Range |
| 2 | Schiff Base Condensation | Bidentate (N,O or N,N) | Aldehyde/Ketone | Ethanol, Reflux, 2-4h | 70-95% |
| 3 | Acylation | Bidentate (N,N or N,O) | Acyl Chloride | Anhydrous DCM, 0°C to RT, 12-24h | 60-85% |
| 4 | Reductive Amination | Flexible Bidentate (N,N) | Aldehyde, NaBH₄ | 1) Solvent-free, 120°C; 2) MeOH, RT | 65-90% |
Application: Coordination of a Novel Ligand to a Metal Center
The ultimate goal of ligand synthesis is to form a coordination complex. The following is a general protocol for complexation with a copper(II) salt, which can be adapted for other transition metals.[1]
Protocol 5: General Synthesis of a Copper(II) Complex
Procedure:
-
Ligand Solution: Dissolve the synthesized pyrazole ligand (2 equivalents) in a minimal amount of a suitable solvent like warm ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt, for example, Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1 equivalent), in a small volume of the same solvent or water.[1]
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A change in color and/or the formation of a precipitate is indicative of complex formation.
-
Reaction: Stir the resulting mixture at room temperature or under gentle reflux for 1-3 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the mixture and collect the solid complex by vacuum filtration. Wash the solid with cold solvent to remove unreacted starting materials and dry it in a desiccator. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization.
References
- BenchChem. (2025).
- Trofimenko, S. (2007). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews, 72(5), 115-210.
- Al-Masoudi, A. A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208.
- Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(1), o153.
- Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research.
- Gámez-Montaño, R., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1130.
- Rojas-León, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1735.
- Szilágyi, M., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(3), 1083.
Sources
Troubleshooting & Optimization
Optimization of reaction conditions for 1-tert-butyl-1H-pyrazol-3-amine synthesis
Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-tert-butyl-1H-pyrazol-3-amine. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to facilitate successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-tert-butyl-1H-pyrazol-3-amine?
A1: The most prevalent and reliable method involves the condensation cyclization of a hydrazine with a three-carbon β-ketonitrile or a related synthon. The two primary approaches are:
-
Reaction of tert-butylhydrazine with 3-oxopropanenitrile (cyanoacetaldehyde): This is a direct and common method. The β-ketonitrile provides the C2, C3, and nitrile (pre-amino) carbons of the pyrazole ring.[2]
-
Reaction of tert-butylhydrazine with an α,β-unsaturated nitrile: Variants like 2-chloroacrylonitrile or 3-alkoxyacrylonitriles are also effective. The regiochemical outcome can be highly dependent on the substitution pattern and reaction conditions.
Q2: How critical is the quality of the tert-butylhydrazine starting material?
A2: It is extremely critical. Tert-butylhydrazine is typically supplied as its hydrochloride salt for stability.[3][4] It must be freshly liberated to the free base form in situ just before the reaction, usually with a suitable base like sodium hydroxide or triethylamine. Using old or discolored hydrazine can lead to significant impurity formation and low yields.[5]
Q3: What factors control the regioselectivity of the reaction? I'm concerned about forming the 1,5-disubstituted isomer.
A3: This is a crucial consideration. The reaction of a monosubstituted hydrazine (like tert-butylhydrazine) with an unsymmetrical 1,3-dielectrophile can theoretically produce two regioisomers. For the synthesis of the desired 1,3-isomer, the initial nucleophilic attack of the substituted nitrogen (N1) of the hydrazine is directed to the more electrophilic carbon of the three-carbon synthon. The bulky tert-butyl group can sterically influence this outcome. Generally, the reaction with β-ketonitriles strongly favors the formation of the 3-aminopyrazole isomer due to the distinct electrophilicity of the ketone and nitrile carbons.[2] However, reaction conditions (pH, solvent, temperature) can modulate this selectivity.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Stain with potassium permanganate or view under UV light if the compounds are active. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to track the consumption of starting materials and the formation of the product and any isomeric impurities.[6]
Q5: What are the typical yields for this synthesis?
A5: With optimized conditions and pure starting materials, yields can be quite good. Published procedures and similar syntheses report yields ranging from 68% to over 85%.[7][8] Low yields are almost always indicative of a specific, correctable issue as outlined in the troubleshooting guide below.[6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC/LC-MS until starting materials are consumed. Consider increasing the temperature or reaction time. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce times.[6] |
| 2. Poor Hydrazine Quality: The tert-butylhydrazine hydrochloride was not effectively neutralized, or the free base has degraded. | 2. Ensure stoichiometric addition of a suitable base (e.g., 2M NaOH, Et3N) to the hydrazine salt before adding the nitrile. Use high-purity, colorless hydrazine starting material.[7] | |
| 3. Suboptimal pH: The reaction medium is too acidic or too basic, hindering the cyclization step. | 3. If starting with the hydrazine salt, ensure complete neutralization. In some cases, a catalytic amount of a weak acid like acetic acid can facilitate the condensation.[5] | |
| Formation of Multiple Products / Impurities | 1. Isomer Formation: Conditions are favoring the formation of the undesired 1-tert-butyl-1H-pyrazol-5-amine. | 1. Carefully control the reaction temperature. Lower temperatures may favor the desired kinetic product. Re-evaluate the solvent choice; polar protic solvents like ethanol are common, but fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses. |
| 2. Side Reactions: The hydrazine or the β-ketonitrile is degrading under the reaction conditions. This is often indicated by the reaction mixture turning dark red or brown.[5] | 2. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Ensure the temperature is not excessively high. A slower, controlled addition of one reagent to the other can help manage any exotherms.[9] | |
| Difficult Product Purification | 1. High Water Solubility: The product, 1-tert-butyl-1H-pyrazol-3-amine, has significant water solubility, making aqueous extractions inefficient. | 1. Avoid extensive aqueous workups if possible. A procedure from Organic Syntheses suggests crystallization directly from the reaction mixture to avoid this issue.[7] If extraction is necessary, use a solvent like Dichloromethane or Ethyl Acetate and perform multiple extractions. Brine washes can help break emulsions and dry the organic layer. |
| 2. Co-elution of Impurities: Impurities have similar polarity to the desired product. | 2. Optimize column chromatography conditions. A shallow gradient of a more polar solvent (e.g., 0-10% Methanol in Dichloromethane) may be necessary to achieve good separation. |
Visual Diagrams and Workflows
General Synthetic Pathway & Regioselectivity
The following diagram illustrates the key reaction between tert-butylhydrazine and a β-ketonitrile, highlighting the potential for forming two regioisomers.
Caption: Reaction pathway for the synthesis of 1-tert-butyl-1H-pyrazol-3-amine.
Troubleshooting Workflow: Diagnosing Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yield.
Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.
Optimized Experimental Protocol
This protocol is adapted from a validated procedure and is designed to be robust and reproducible.[7]
Reagents:
-
tert-Butylhydrazine hydrochloride (98%)
-
3-Aminocrotononitrile (96%) (Note: This is a stable precursor/surrogate for 3-oxopropanenitrile)
-
Sodium Hydroxide (2 M aqueous solution)
-
Deionized Water
-
Ice
Procedure:
-
Hydrazine Free-Basing: To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (e.g., 25.0 g, 196.6 mmol). Add 2 M NaOH (98.3 mL, 196.6 mmol) and stir at ambient temperature until a clear solution is formed (approx. 10 minutes).
-
Addition of Nitrile: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution in one portion.
-
Reaction Setup: Equip the flask with a reflux condenser connected to a nitrogen line.
-
Cyclization: Heat the mixture to an internal temperature of 90 °C with vigorous stirring. Maintain this temperature for 22 hours. The mixture will become a yellow/orange biphasic slurry.
-
Crystallization & Isolation: After 22 hours, turn off the heating and allow the mixture to cool while stirring vigorously. When the internal temperature is below 30 °C, immerse the flask in an ice-water bath for one hour to complete crystallization.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water. Dry the product under vacuum at ambient temperature to afford 1-tert-butyl-1H-pyrazol-3-amine as a crystalline solid.
References
- Troubleshooting common issues in pyrazole synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd8I0TH7B2U0sHadPd9c41aXOAvBE-hbvKMG9HuomazvqoCHa-e9tpRkpqmx6oBn5O-g8s-McS11c1lRh87_fLfMJ-6kb7TB3h8taNYgprL7bXDH_87h-TpF4ZkPslBbG0TW0p5XpvCC5Eh0eK0HbaAkNVbZWZ4YL6q_x5XYlcr4cuSTzFPpcxrwDsBBCJlwQ=]
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7fK_DGpyqI5YyW8q3qUksKh6gfUHDU9AOVjmbrkLTyfMyGb7_c5avlm0_2OTqQ_G_nQviCtMiIDST4c90I6SQ_TmK8QDn_8g2HLnSffYfPnHGwkiJbY9u_PVMp1w1rnn3cVV9LyFmk9WJPS54-Z6K1sli6in52JNq046A0eU-NhneggF-BdiLujU1s9PbVIQWnQCc6Z7IFRIh-jWFZdwQCbj]
- Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0077]
- Blake, A. J., Clarke, D., Mares, R. W., & McNab, H. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/p1/b306440a]
- Katritzky, A. R., et al. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11601962/]
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnBXQ3xIvjy-37I7bT7S25EhwBEtFmklVJ-OSPVh1XGLeOr1sHqH2Wy8D7sxKUF9_XYsyl-Kw0-YDUCTZaADqM6p_gFY6RWTJlIJC5_UolWU5I547om7kyzbzJaxBfmAkf2R4HIXv8Nei2TGpgovkd0Ws8XHJxnNEs]
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/2/13]
- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
- 1-(tert-Butyl)-1H-pyrazol-3-amine. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/b-b/106307-1.html]
- Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC6uZN8s2e910so3dnpN2-TnTAG2x9HhDN3gn2jSdHIuIMXST9DAY0h92-GlnscCmV3XxEza9lue8XNg4fH6aMEKn3TRgefCFrolmhNteUpaj1WHB1sHz33FUu03hW_apheRJgzdUj0Q-DRdeLQnT-N6w8sL7x2IeO1pn_]
- de Oliveira, V. G., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo7026405]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest. [URL: https://www.proquest.com/openview/143e4987e416d86016149495c0296c09/1?pq-origsite=gscholar&cbl=2043231]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/01/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
- Knorr Pyrazole Synthesis advice. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1caxf8u/knorr_pyrazole_synthesis_advice/]
- One-Pot, Regioselective Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951163/]
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3885069/]
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [URL: https://www.mdpi.com/1422-8599/2006/2/M466]
- Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/098.shtm]
- 1-tert-Butyl-1H-pyrazol-3-amine. Synchem. [URL: https://www.synchem.de/product/16601/1-tert-Butyl-1H-pyrazol-3-amine]
- 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97b9f2be]
- 1-(tert-Butyl)-1H-pyrazol-3-amine. BLDpharm. [URL: https://www.bldpharm.com/products/1152980-49-8.html]
- tert-Butylhydrazine Hydrochloride. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4budyAXgfUvkKbbT7U-xWC-MxGm2uhAw_2Gsdw9pvhlEq-xn7uHoHMZRQRuPI1islVTcvrsFMz-T_PgFhQJNM3VREzS54_28OeW8UnzetjUJxyFlXj7cVfbkXtynD_JL2w38FFRv_lKIn9ZTQrPE9]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFhrjjq5Ip3c-b9BIZBT0UCNUwKcaH2jAFia0vz8WW5NfWWrVBVUZk-ng6Zw2VVQf7Slr8MkPKGxBQMEx5JYOjWh-SkM6Sg14AdhW06XxGiiHXjVUhbz-ODCKsrNcIe48T1rP5Ycfnr3v9DDo=]
- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/1]
- 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECIpDaRqagcwVndSt4tiKoiGpRSoq1Nwuav5iDfZXtRw2480-t6cHu641x88gXhDR3p9pFGAvC2M2IqmNJZCtDK0PI7Ukck0QPpsbz4sva3-YnTb3w5urrJYlTzuFFrQgyKzCjysW5CGWhdfu2WNz0uu_vgooT1NlikxqpMfhrvl5JfZe0bWxdxypWDUcYjOJ2DP0rl146-2DVZzum-Q3tfqpFbYCSLic4FvEdSZUQjucsgsafnpKZ2w==]
- tert-Butylhydrazine 98 7400-27-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/194972]
- tert-Butylhydrazine monohydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butylhydrazine-monohydrochloride]
- tert-Butylhydrazine hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/tert-butylhydrazine-hydrochloride-7400-27-3]
Sources
- 1. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. 1-tert-butyl-1H-pyrazol-3-amine is a key building block in the development of pharmaceuticals and agrochemicals, notably in the creation of kinase inhibitors and herbicides.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-tert-butyl-1H-pyrazol-3-amine, providing quick and accessible answers to get your experiments on the right track.
Q1: What are the most common starting materials for synthesizing 1-tert-butyl-1H-pyrazol-3-amine?
The most prevalent and efficient synthesis involves the condensation reaction between tert-butylhydrazine and a suitable three-carbon synthon, such as 3-aminocrotononitrile or a derivative of 3-oxopentanenitrile.[3][4]
Q2: I'm observing a low yield in my reaction. What are the initial parameters I should investigate?
Low yields can often be attributed to several factors. Begin by assessing the following:
-
Purity of Starting Materials: Ensure the purity of your tert-butylhydrazine and nitrile compound, as impurities can lead to side reactions.
-
Reaction Temperature: The reaction temperature is critical. Overheating can cause decomposition, while insufficient heat will result in a sluggish or incomplete reaction.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants.
-
Base Selection: The choice and stoichiometry of the base are crucial for efficient deprotonation and catalysis.
Q3: Are there any known side reactions I should be aware of?
Yes, several side reactions can occur, leading to the formation of impurities and a reduction in the desired product's yield. These can include the formation of isomeric pyrazole products, over-alkylation, or ring-opening under harsh basic conditions.[5][6]
Q4: How does the tert-butyl group influence the reaction?
The bulky tert-butyl group can sterically hinder certain reactions, but it also serves as a useful protecting group that can be removed under acidic conditions if necessary.[3] Its presence can influence the regioselectivity of subsequent functionalization reactions on the pyrazole ring.
Q5: What purification techniques are most effective for 1-tert-butyl-1H-pyrazol-3-amine?
Due to its high water solubility, aqueous extractions can be challenging.[3] Column chromatography on silica gel is a common and effective method for purification.[7][8][9] Crystallization directly from the reaction mixture, if achievable, is a highly efficient alternative.[3]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the synthesis.
Issue 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Logical Troubleshooting Flow for Low Conversion
Sources
- 1. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Aminopyrazole Derivatives
Welcome to the technical support center for the purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during the purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of aminopyrazole derivatives using common laboratory techniques.
Crystallization & Recrystallization
Crystallization is a powerful technique for purifying solid aminopyrazole derivatives. However, achieving good crystal formation and high purity can be challenging.
Question: My aminopyrazole derivative "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the compound being melted by the hot solvent or a high concentration of impurities depressing the melting point.
-
Probable Cause & Scientific Explanation:
-
High Impurity Load: Impurities can act as a eutectic mixture, lowering the melting point of your compound below the boiling point of the chosen solvent.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered lattice structure of a crystal.[1]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or its boiling point may be higher than the melting point of your compound.
-
-
Step-by-Step Solution:
-
Re-dissolve and Dilute: Add more of the "good" solvent to the hot mixture to fully dissolve the oil, then allow it to cool more slowly.[2]
-
Slow Down the Cooling Process: Insulate the flask to encourage gradual cooling. This gives the molecules more time to align into a crystal lattice.[2]
-
Solvent System Modification:
-
If a single solvent was used, consider a binary solvent system. Dissolve your compound in a minimal amount of a "good" (high solubility) solvent at an elevated temperature. Then, add a "poor" (low solubility) solvent dropwise until you observe persistent turbidity. Reheat gently to get a clear solution and then cool slowly.[3][4]
-
Choose a solvent with a lower boiling point.[2]
-
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like flash chromatography to remove the bulk of the impurities before attempting recrystallization.[2]
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" can induce crystallization.[2]
-
Question: I have a very low yield after recrystallizing my aminopyrazole derivative. How can I improve it?
Answer:
A low yield after recrystallization is a common problem, often related to the compound's solubility in the chosen solvent system.
-
Probable Cause & Scientific Explanation:
-
Step-by-Step Solution:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to just dissolve the crude product.
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.[2]
-
Recover from Mother Liquor: Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization or purify the residue by column chromatography.
-
Change Solvent System: Experiment with different solvents or solvent mixtures to find one where your compound has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography
Column chromatography is a versatile technique for separating aminopyrazole derivatives from impurities. However, the basic nature of the amino group can lead to specific challenges.
Question: My aminopyrazole derivative is streaking or showing poor separation on a silica gel column. What is the cause and how can I fix it?
Answer:
Streaking or poor separation of basic compounds like aminopyrazoles on silica gel is a frequent issue.
-
Probable Cause & Scientific Explanation:
-
Strong Interaction with Silica: Silica gel has acidic silanol groups on its surface. The basic amino group of your pyrazole derivative can interact strongly with these acidic sites through ionic interactions, leading to peak tailing and sometimes irreversible adsorption.[4]
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not move down the column effectively. Conversely, if it's too polar, it will elute too quickly with poor separation.
-
-
Step-by-Step Solution:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, reducing tailing.[5]
-
Adjust Polarity: Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate) to find the optimal polarity for good separation.
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): For strongly basic compounds, switching to basic or neutral alumina can be very effective as it lacks the acidic silanol groups of silica.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol can provide excellent separation.[2] This is particularly useful for separating regioisomers.
-
-
Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.[3]
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate regioisomers of my N-substituted aminopyrazole?
A1: The synthesis of N-substituted aminopyrazoles often yields a mixture of regioisomers (e.g., 3-amino and 5-amino isomers), which can be challenging to separate.[6]
-
Chromatography is Key: Flash column chromatography is often the most effective method. Due to the different electronic environments of the amino group and the pyrazole ring nitrogens, the isomers usually have slightly different polarities.
-
Normal-Phase: A carefully optimized normal-phase system (e.g., silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient) can often resolve the isomers.[7]
-
Reversed-Phase: Preparative HPLC on a C18 column is a high-resolution technique that can be very effective for separating closely related isomers.[2]
-
-
Crystallization: Fractional crystallization can sometimes be used if the isomers have significantly different solubilities in a particular solvent system.
Q2: My aminopyrazole derivative seems to be unstable during purification. What precautions should I take?
A2: Some aminopyrazole derivatives can be sensitive to heat, light, or pH.
-
Minimize Heat Exposure: Avoid prolonged heating during recrystallization. Use rotary evaporation at moderate temperatures to remove solvents.
-
Protection from Light: Store sensitive compounds in amber vials or wrap containers in aluminum foil.
-
pH Control: The amino group makes these compounds basic. Be mindful of the pH during extractions and chromatography to avoid unwanted reactions. Some aminopyrazoles can be susceptible to degradation under strongly acidic or basic conditions.
Q3: How can I confirm the purity and identity of my final aminopyrazole product?
A3: A combination of analytical techniques is essential to confirm the purity and structure of your compound.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and monitor the progress of a reaction or chromatographic separation.[8] A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structure elucidation.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
-
Melting Point: A sharp melting point is a good indicator of high purity for a solid compound.
Visual Workflows and Diagrams
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique for aminopyrazole derivatives.
Diagram 2: Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting common issues encountered during the column chromatography of aminopyrazole derivatives.
References
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]
-
Fiche, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research. Retrieved from [Link]
-
Biftu, T., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
Grandberg, I. I., & Kost, A. N. (1969). STUDIES OF PYRAZOLES. XLIII. SOME AMINOPYRAZOLES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole.
- Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Scott, A. D., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Kumar, A., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Retrieved from [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from [Link]
-
Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. Retrieved from [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. Retrieved from [Link]
-
Reddit. (2021). Advices for Aminopyrazole synthesis. Retrieved from [Link]
-
LCGC International. (2021). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. Retrieved from [Link]
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
LCGC International. (2023). Solving Key Challenges in (Bio)pharmaceutical Analyses. Retrieved from [Link]
Sources
Troubleshooting regioselectivity issues in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges encountered in the synthesis of pyrazoles, with a particular focus on mastering regioselectivity. This resource moves beyond simple protocols to explain the underlying principles that govern your reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address the most pressing initial questions that researchers often have when facing challenges with pyrazole synthesis.
Q1: Why is my pyrazole synthesis producing a mixture of regioisomers instead of a single product?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[1] The two carbonyl groups of the dicarbonyl compound present two different sites for the initial nucleophilic attack by the hydrazine.[1] Similarly, the two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The interplay of these factors can lead to two different cyclization pathways, resulting in a mixture of pyrazole regioisomers.[1][2]
Q2: What are the key factors that control the regiochemical outcome of my reaction?
Regioselectivity in pyrazole synthesis is not accidental; it is governed by a delicate balance of several critical factors.[1][2][3] Understanding and manipulating these can steer your reaction toward the desired isomer:
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl reactant can activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction site, directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][3][4]
-
Reaction pH: The acidity or basicity of the medium is often the most powerful tool. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1][3][5]
-
Solvent Choice: The solvent can have a profound impact on the regioisomeric ratio.[3][6][7] As will be discussed, specialized solvents can dramatically enhance the formation of a single isomer.[6][7]
-
Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control, which in turn can influence the final product ratio.[3]
Q3: I've obtained a mixture of isomers. How can I reliably determine the major product and its structure?
Unambiguous structure determination is crucial. The most definitive technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]
-
1D NMR (¹H and ¹³C): The spectra for each regioisomer will show distinct chemical shifts for the pyrazole ring protons and carbons. However, in cases of rapid tautomerism, signals for positions 3 and 5 can average out, complicating analysis.[11][12]
-
2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for this task.[8][10] This experiment identifies protons that are close in space. A definitive cross-peak between a proton on the N1-substituent and a proton at either the C3 or C5 position of the pyrazole ring provides irrefutable proof of the regiochemistry.[10]
Q4: What are the most effective methods for separating pyrazole regioisomers?
If your reaction yields an inseparable mixture, separation can often be achieved chromatographically.[8][13]
-
Flash Column Chromatography: This is the most common method for separating regioisomers.[13] Standard silica gel is typically used with a mobile phase consisting of a gradient of ethyl acetate in hexane or petroleum ether.[8][13]
-
High-Performance Liquid Chromatography (HPLC): For isomers with very similar polarities that co-elute during flash chromatography, HPLC offers higher resolution.[13] Both normal-phase and reverse-phase (commonly with a C18 column) can be effective.[13]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific regioselectivity issues.
Problem: Poor or Incorrect Regioselectivity with Unsymmetrical 1,3-Diketones
You've run your reaction and, after NMR analysis, discovered a significant amount of the undesired regioisomer. This is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis.[2]
The logical path to resolving this issue involves systematically evaluating the factors that govern the initial, regiochemistry-determining step: the nucleophilic attack of the hydrazine on one of the two carbonyl carbons.
Caption: Troubleshooting workflow for poor regioselectivity.
Scientific Rationale: Standard solvents like ethanol can participate in the reaction equilibrium, and their nucleophilicity can interfere with the desired pathway.[7] Non-nucleophilic, hydrogen-bond-donating solvents, particularly fluorinated alcohols, can stabilize intermediates and dramatically enhance regioselectivity.[6][7] They do not compete with the hydrazine for attack on the more reactive carbonyl group, leading to a cleaner reaction.[7]
Data-Driven Impact of Solvents: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically shift the isomeric ratio in favor of one product.[6][7][14]
| Entry | R¹ | R² | Solvent | Isomer Ratio (Desired:Undesired) | Combined Yield (%) | Reference |
| 1 | CF₃ | Phenyl | EtOH | 32:68 | 98 | J. Org. Chem. 2005, 70, 20, 8027–8034[7] |
| 2 | CF₃ | Phenyl | TFE | 85:15 | 99 | J. Org. Chem. 2005, 70, 20, 8027–8034[7] |
| 3 | CF₃ | Phenyl | HFIP | 97:3 | 99 | J. Org. Chem. 2005, 70, 20, 8027–8034[7] |
| 4 | CF₃ | 4-MeO-Ph | EtOH | 40:60 | 98 | J. Org. Chem. 2005, 70, 20, 8027–8034[7] |
| 5 | CF₃ | 4-MeO-Ph | HFIP | >99:1 | 99 | J. Org. Chem. 2005, 70, 20, 8027–8034[7] |
Experimental Protocol: Regioselective Pyrazole Synthesis Using HFIP
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 1-2 hours).[15]
-
Work-up: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.[8]
Scientific Rationale: The form of the hydrazine reagent—free base versus its hydrochloride salt—can dictate the regiochemical outcome.[5] Under acidic conditions (using the hydrochloride salt), the N-substituted nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This forces the initial attack to occur through the unsubstituted NH₂ group. Conversely, using the free base in a neutral or basic medium allows the more nucleophilic substituted nitrogen to attack first. This provides a powerful and direct method for selectively synthesizing either the 1,3- or 1,5-regioisomer.[5]
Caption: Influence of hydrazine form on reaction pathway.
Experimental Protocol: Synthesis of the 1,3-Regioisomer using Arylhydrazine Hydrochloride
-
Setup: To a solution of the trichloromethyl enone (1.0 eq) in ethanol, add the arylhydrazine hydrochloride (1.2 eq).[5]
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After cooling, the product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify by column chromatography or recrystallization.[5]
Characterization and Data Interpretation
Distinguishing Regioisomers by NMR
As mentioned, 2D NOESY is the most reliable method for structural assignment.
Workflow for NMR-Based Structure Confirmation
Caption: Logic for assigning pyrazole regiochemistry using NOESY.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB. Retrieved January 17, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Cerdán, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(20), 8027–8034. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available at: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega, 8(19), 17099–17110. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(21), 7460. Available at: [Link]
-
Organic Syntheses. (n.d.). ACS Division of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules, 26(6), 1739. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Cerdán, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(20), 8027–8034. Available at: [Link]
-
Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 67(23), 8224–8229. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences, 24(12), 10335. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2019). SlideShare. Retrieved January 17, 2026, from [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2019). Molecules, 24(18), 3374. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules, 27(18), 5895. Available at: [Link]
-
Where can i find standard synthesis protocols? (2022). Reddit. Retrieved January 17, 2026, from [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to separate these regioisomers? (2024). Reddit. Retrieved January 17, 2026, from [Link]
-
Finding a Method of Synthesis. (n.d.). NC State University Libraries. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]
-
Where can I find procedures for organic synthesis? (2021). Reddit. Retrieved January 17, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2020). The Journal of Organic Chemistry, 85(2), 1084–1093. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 849-860. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Catalysts, 15(9), 1145. Available at: [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-tert-butyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 1-tert-butyl-1H-pyrazol-3-amine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this valuable heterocyclic amine. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure the integrity and success of your experimental work.
Understanding the Purification Challenges
1-tert-butyl-1H-pyrazol-3-amine is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Achieving high purity of this compound is critical for downstream applications. The primary challenges in its purification often stem from:
-
Residual Starting Materials: Unreacted tert-butylhydrazine and malononitrile or its derivatives can contaminate the final product.
-
Isomeric Impurities: Depending on the synthetic route, regioisomers of the desired product may form, which can be difficult to separate due to their similar physical properties.
-
Side-Reaction Byproducts: The reactive nature of the starting materials can lead to the formation of various side products, including dimers and polymers of malononitrile.[2]
-
Basicity of the Amino Group: The basicity of the pyrazole amine can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation and tailing of peaks.[3]
This guide provides structured protocols and troubleshooting advice for three primary purification techniques: recrystallization, column chromatography, and liquid-liquid extraction.
Purification Strategies: A Visual Overview
Caption: A general workflow for the purification of 1-tert-butyl-1H-pyrazol-3-amine.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Re-evaluate Solvent System: Test a new single solvent or a two-solvent system where the compound has high solubility in the first solvent at high temperature and low solubility in the second solvent. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Oily Product Instead of Crystals | The compound may have a low melting point, or significant impurities are present that are disrupting crystal lattice formation. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal. - Pre-purification: If significant impurities are suspected, perform a preliminary purification by liquid-liquid extraction or a quick filtration through a small plug of silica gel. |
| Product Streaking on TLC Plate | The basic amine group is interacting strongly with the acidic silica gel. | - Neutralize the TLC Plate: Prepare the eluent with a small amount of a basic additive like triethylamine (0.1-1%) or ammonia in methanol. - Use a Different Stationary Phase: Consider using neutral alumina or reverse-phase TLC plates. |
| Poor Separation in Column Chromatography | The chosen eluent system is not providing adequate resolution between the product and impurities. | - Optimize the Eluent: Systematically vary the polarity of the eluent. A common starting point for aminopyrazoles is a gradient of hexane/ethyl acetate or dichloromethane/methanol.[4][5] - Add a Basic Modifier: Incorporate a small percentage of triethylamine or another volatile base into the mobile phase to reduce tailing.[3] - Consider an Alternative Stationary Phase: Amine-functionalized silica gel can be highly effective for purifying basic compounds.[3] |
| Product Seems to Decompose on the Column | The compound may be unstable on the acidic silica gel. | - Deactivate the Silica Gel: Pre-treat the silica gel with a solution of the eluent containing a small amount of triethylamine before packing the column. - Use a Less Acidic Stationary Phase: Neutral alumina can be a suitable alternative to silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-tert-butyl-1H-pyrazol-3-amine?
A1: The most common impurities are typically unreacted starting materials such as tert-butylhydrazine and malononitrile. You may also encounter side products from the self-condensation of malononitrile, especially if basic conditions were used in the synthesis.[2] Additionally, the formation of the regioisomeric 1-tert-butyl-1H-pyrazol-5-amine is a possibility depending on the specific synthetic pathway.
Q2: I have a colored impurity in my product. How can I remove it?
A2: For colored impurities, you can often use activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a decrease in the yield of your desired product.
Q3: My compound is not soluble in common recrystallization solvents. What should I do?
A3: For compounds with low solubility, you can try a two-solvent recrystallization. Dissolve your compound in a minimum amount of a hot solvent in which it is soluble, and then add a second, miscible solvent in which your compound is insoluble dropwise until you see persistent cloudiness. Then, allow the solution to cool slowly.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for confirming purity. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent choices. The purity and identity of the compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude 1-tert-butyl-1H-pyrazol-3-amine that is relatively pure and needs removal of minor impurities.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Good single solvents for recrystallization of aminopyrazoles can include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
2. Recrystallization Procedure:
-
Place the crude 1-tert-butyl-1H-pyrazol-3-amine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the target compound from a complex mixture of impurities.
1. Preparation:
-
Stationary Phase: Use silica gel (230-400 mesh). To minimize tailing due to the basicity of the amine, you can pre-treat the silica gel by preparing a slurry in the initial eluent containing 0.5-1% triethylamine.
-
Mobile Phase (Eluent): A gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Determine the optimal solvent system by running TLC plates first.
2. Column Packing:
-
Pack the chromatography column with the silica gel slurry.
-
Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running the initial, least polar eluent through it until the packing is stable.
3. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Begin the elution with the least polar solvent, gradually increasing the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-tert-butyl-1H-pyrazol-3-amine.
Caption: Step-by-step workflow for column chromatography purification.
Protocol 3: Purification by Liquid-Liquid Extraction
This technique is useful for a preliminary cleanup to remove highly polar or non-polar impurities.
1. Principle:
-
This method exploits the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an aqueous phase and an organic phase.
-
By adjusting the pH of the aqueous phase, the basic 1-tert-butyl-1H-pyrazol-3-amine can be protonated and drawn into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
2. Extraction Procedure:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an acidic aqueous solution (e.g., 1M HCl) to the separatory funnel. The protonated amine will move to the aqueous layer.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer containing the protonated product.
-
Wash the organic layer with the acidic solution again to ensure complete extraction of the amine.
-
Combine the aqueous layers and basify with a base (e.g., 1M NaOH) to deprotonate the amine, which may cause it to precipitate or allow it to be extracted back into an organic solvent.
-
Extract the deprotonated amine with a fresh portion of organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
References
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(tert-Butyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-butyl-1h-pyrazol-3-amine. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]
-
Roche. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. Retrieved from [Link]
-
Bio-Rad. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Google Patents. (2018, June 4). (12) United States Patent. Retrieved from [Link]
-
NIH. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Retrieved from [Link]
-
RSC Publishing. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
Sources
- 1. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
Preventing dimer formation in aminopyrazole reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation and Other Side Reactions
Welcome to the technical support center for aminopyrazole reactions. As Senior Application Scientists, we understand the challenges that can arise during the synthesis of these crucial heterocyclic scaffolds. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, with a particular focus on the prevention of undesired dimer formation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What exactly is "dimer formation" in the context of aminopyrazole synthesis?
A: "Dimer formation" can refer to several distinct side reactions where two molecules derived from the aminopyrazole starting material or product combine. It's crucial to identify which type of dimer you are observing:
-
Self-Condensation Products: The most common issue arises because the aminopyrazole product itself is a potent binucleophile (possessing multiple nucleophilic sites: the exocyclic amino group, and the N1 and C4 positions of the pyrazole ring).[1][2] The newly formed aminopyrazole can react with remaining electrophilic starting materials (e.g., β-ketonitriles) or reactive intermediates, leading to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or other high-molecular-weight byproducts.[2][3]
-
Oxidative Dimerization: This is a specific reaction where two aminopyrazole molecules are coupled through C-H/N-H, C-H/C-H, or N-H/N-H bond formation.[4][5] This process is often promoted by transition metal catalysts (like Copper) and an oxidant, leading to structures such as pyrazole-fused pyridazines or pyrazines.[4][6] While sometimes a desired transformation, it can be an unexpected and troublesome side reaction if reaction conditions are not carefully controlled (e.g., exposure to air in the presence of trace metals).
-
Precursor Dimerization: Side reactions can also occur between the starting materials. For example, in syntheses starting from malononitrile, a malononitrile dimer can form, which then leads to different pyrazole derivatives.[7]
Q2: What are the primary causes of dimer formation during synthesis?
A: The root causes are typically linked to reaction conditions and the inherent reactivity of the molecules involved:
-
Excessive Heat or Prolonged Reaction Times: Higher temperatures and longer reaction times increase the probability of the aminopyrazole product reacting with leftover starting materials or intermediates.[8] Uncontrolled exothermic reactions are particularly problematic.
-
Incorrect Stoichiometry: Using a significant excess of one reagent can leave it available to react with the product after the primary reaction is complete.
-
Sub-optimal pH: The pH of the reaction medium is critical. Highly acidic or basic conditions can alter the nucleophilicity of the aminopyrazole and promote side reactions.[9] For instance, some cyclocondensations are favored by acid catalysis, but this can also activate the product for further reactions.[9][10]
-
Presence of Oxidants or Metal Contaminants: Unintended oxidative dimerization can occur if the reaction is exposed to air (oxygen) for long periods, especially if trace metal impurities from reagents or the reactor vessel are present.[4][5]
-
High Concentration: Running reactions at very high concentrations can increase the frequency of bimolecular collisions, favoring dimerization over the desired intramolecular cyclization.
Q3: How can I detect and characterize dimer byproducts?
A: A combination of analytical techniques is essential for identifying these impurities.
| Analytical Technique | What It Tells You |
| LC-MS | The primary tool. A peak with a mass corresponding to roughly double the mass of your expected product (minus the mass of eliminated atoms like H₂ or H₂O) is a strong indicator of a dimer. |
| Thin-Layer Chromatography (TLC) | Dimers are typically less polar or significantly more polar than the monomeric product, resulting in a different Rf value. They may appear as a distinct spot that persists despite purification attempts. |
| ¹H and ¹³C NMR | Dimerization often results in a more complex or, conversely, a more symmetrical NMR spectrum than the starting material. The disappearance of specific protons (e.g., the C4-H proton) and changes in the integration of aromatic or NH₂ signals can be indicative. |
| 2D NMR (HMBC, NOESY) | For unambiguous structure determination of an isolated dimer, 2D NMR techniques are invaluable for establishing the exact connectivity between the two pyrazole units.[2] |
| X-ray Crystallography | If the dimer can be crystallized, single-crystal X-ray diffraction provides definitive structural proof.[2] |
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: My LC-MS shows a major peak at ~2x the mass of my product, and my yield is low.
Diagnosis: This strongly suggests the formation of a dimer, likely through self-condensation of the product with a reactive intermediate. The aminopyrazole, once formed, is attacking another molecule before the reaction is complete and quenched.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high MW byproducts.
Solutions:
-
Control the Exotherm: The condensation of hydrazine with precursors like β-ketonitriles is often highly exothermic.[8] An uncontrolled temperature spike dramatically accelerates side reactions.
-
Action: Add the hydrazine (or other nucleophile) dropwise via a syringe pump to a cooled solution (e.g., 0-10 °C) of the precursor. Use an ice bath and monitor the internal temperature closely.
-
-
Optimize Reagent Stoichiometry: Ensure the limiting reagent is fully consumed.
-
Action: Use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent. Monitor the reaction by TLC or LC-MS to track the disappearance of the limiting reagent.
-
-
Prompt Workup: Once the limiting reagent is consumed, do not let the reaction stir unnecessarily.
-
Action: Cool the reaction mixture promptly and proceed with the workup (e.g., quenching with water, extraction) to dilute the reactants and prevent further reactions.[8]
-
Issue 2: My reaction mixture turns dark, and I isolate a complex mixture of colored impurities.
Diagnosis: This may indicate oxidative dimerization or degradation. Aminopyrazoles, like anilines, can be sensitive to oxidation, which is often catalyzed by trace metals and air.
Solutions:
-
Inert Atmosphere:
-
Action: Run the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions running at elevated temperatures for extended periods.
-
-
Degas Solvents:
-
Action: Use solvents that have been degassed via sparging with nitrogen or argon to remove dissolved oxygen.
-
-
Check Reagent Purity:
-
Action: Ensure that starting materials and catalysts are free from metal contamination. If metal catalysis is suspected, consider adding a chelating agent like EDTA in a small-scale trial to see if it inhibits byproduct formation.
-
Issue 3: I'm trying a Cu-catalyzed reaction and getting pyrazole-fused dimers instead of my desired product.
Diagnosis: You are inadvertently promoting the oxidative dimerization pathway that has been explicitly reported for 5-aminopyrazoles using copper catalysts.[5][6]
Solutions:
-
Re-evaluate the Catalyst System: Copper is known to promote the specific C-H/N-H and N-H/N-H couplings that form these dimers.[4]
-
Action: If your primary reaction is not an oxidative coupling, switch to a different metal catalyst (e.g., Palladium, Nickel) that is less prone to this specific side reaction.
-
-
Control the Oxidant: These reactions often require an external oxidant.
-
Action: Eliminate any explicit or implicit oxidants from your reaction. Run under strictly anaerobic and anhydrous conditions.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of a 5-Aminopyrazole via β-Ketonitrile Condensation
This protocol for synthesizing 3-methyl-1-phenyl-1H-pyrazol-5-amine incorporates steps specifically designed to minimize dimer formation and other side reactions, based on the versatile method of condensing β-ketonitriles with hydrazines.[11]
Materials:
-
Benzoylacetonitrile (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetonitrile and ethanol (approx. 5-10 mL per gram of ketonitrile). Begin stirring to dissolve the solid.
-
Inert Atmosphere (Recommended): Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Expert Insight: This minimizes oxidative side products, which can complicate purification.
-
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Controlled Reagent Addition: In a separate flask, dissolve phenylhydrazine in a small amount of ethanol. Add this solution to the reaction mixture dropwise over 15-20 minutes at room temperature.
-
Expert Insight: This is the most critical step for controlling the reaction exotherm. A rapid addition can cause a temperature spike, leading to self-condensation.[8]
-
-
Reaction & Monitoring: Gently heat the reaction mixture to a controlled temperature (e.g., 60-80 °C). Monitor the reaction progress every 30 minutes by TLC or LC-MS, checking for the disappearance of the benzoylacetonitrile.
-
Expert Insight: Do not overheat or reflux for excessive periods. Once the limiting reagent is consumed, the reaction is complete. Prolonged heating only encourages the aminopyrazole product to react further.[2]
-
-
Workup & Isolation: Once the reaction is complete (typically 1-3 hours), cool the flask to room temperature in an ice bath. A precipitate may form.
-
If a solid forms, collect it by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
If no solid forms, reduce the solvent volume under reduced pressure. The product may crystallize or oil out. The crude product can then be purified.
-
-
Purification: Recrystallization is often the most effective method for purifying aminopyrazoles and removing trace dimers.
-
Action: Attempt recrystallization from ethanol.[14] If this fails, column chromatography on silica gel can be used, but isomers and some dimers can be difficult to separate.
-
Mechanism and Dimer Formation Pathway:
Caption: Desired vs. undesired reaction pathways.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]
-
Kavčič, R., & Stanovnik, B. (2007). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Retrieved from [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (2015). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
PubMed. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]
-
Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. Retrieved from [Link]
-
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
ResearchGate. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Alnajjar, R. (2013). Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Retrieved from [Link]
-
ResearchGate. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
ResearchGate. (2015). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Scale-up Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
Welcome to the technical support center for the scale-up synthesis of 1-tert-butyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Introduction to the Synthesis
The synthesis of 1-tert-butyl-1H-pyrazol-3-amine is a key process for obtaining a valuable building block in the pharmaceutical and agrochemical industries. A common and effective route involves the condensation of tert-butylhydrazine with a suitable three-carbon synthon, such as 3-aminocrotononitrile or a related β-ketonitrile. While this reaction is generally robust on a small scale, scaling up introduces challenges related to reaction control, product isolation, and impurity management. This guide will address these critical aspects.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-tert-butyl-1H-pyrazol-3-amine suitable for scale-up?
A1: The most prevalent and scalable method is the cyclocondensation reaction between tert-butylhydrazine and 3-aminocrotononitrile.[1] This approach is favored due to the availability of starting materials and generally good yields. The reaction proceeds through an initial hydrazone formation, followed by an intramolecular cyclization to form the pyrazole ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of exothermic reactions, particularly during the initial addition of tert-butylhydrazine and the subsequent cyclization.[2][3] The reduced surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation and potential thermal runaway. Careful control of reagent addition rates and adequate cooling are crucial.
Q3: Why is my yield decreasing significantly upon scale-up?
A3: A drop in yield during scale-up can be attributed to several factors, including inadequate mixing leading to localized "hot spots" and side reactions, poor temperature control, and suboptimal work-up and isolation procedures for this water-soluble product.[2][3]
Q4: I am observing a new, significant impurity in my scaled-up batch that was not present in the lab-scale reaction. What could it be?
A4: New impurities on scale-up often result from prolonged reaction times, higher temperatures in localized areas due to poor mixing, or insufficient removal of starting materials or intermediates.[2] For this specific synthesis, potential impurities could arise from side reactions of 3-aminocrotononitrile or the formation of regioisomers.
Troubleshooting Guide
Issue 1: Poor Control of Reaction Exotherm
Symptoms:
-
Rapid, uncontrolled increase in internal reaction temperature.
-
Excessive pressure build-up in the reactor.
-
Darkening of the reaction mixture, indicating decomposition.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Rapid Reagent Addition | The initial reaction between the hydrazine and the nitrile is exothermic. Rapid addition on a large scale prevents efficient heat dissipation. | Add tert-butylhydrazine hydrochloride solution slowly and sub-surface to the reaction mixture while carefully monitoring the internal temperature.[2][3] |
| Inadequate Cooling | The cooling capacity of the reactor may not be sufficient for the larger reaction volume. | Ensure the reactor's cooling system is fully operational and appropriately sized. Consider using a jacketed reactor with a reliable chilling unit. For highly exothermic steps, pre-chilling the reactor and reagents can be beneficial. |
| Insufficient Mixing | Poor agitation can lead to localized areas of high reagent concentration and "hot spots".[3] | Use an appropriate agitator (e.g., turbine or pitched blade) and ensure the stirring speed is sufficient to maintain a homogenous mixture. The mixing efficiency should be evaluated during process development. |
Issue 2: Low Yield and Product Loss During Work-up
Symptoms:
-
Significantly lower isolated yield compared to lab-scale experiments.
-
Difficulty in obtaining a solid product from the reaction mixture.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| High Water Solubility of the Product | 1-tert-butyl-1H-pyrazol-3-amine and its salts can have significant solubility in aqueous media, leading to losses during extraction.[4] | Minimize the volume of water used during work-up. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Consider a back-extraction of the aqueous layers. Salting out with NaCl or other salts can decrease the product's aqueous solubility. |
| Incomplete Reaction or Side Reactions | Suboptimal reaction conditions can lead to incomplete conversion or the formation of byproducts, reducing the theoretical yield. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC or TLC). Re-optimize reaction parameters such as temperature and reaction time for the larger scale.[2] |
| Product Precipitation Issues | The product may not crystallize effectively from the reaction mixture or extraction solvent on a larger scale. | If direct crystallization is challenging, consider solvent swapping to a solvent in which the product is less soluble. Seeding with a small amount of pure product can initiate crystallization.[4] |
Issue 3: Regioisomer Formation
Symptoms:
-
Presence of an isomeric impurity in the final product, often difficult to separate.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Reaction with Unsymmetrical Precursors | While 3-aminocrotononitrile is a common precursor, if other unsymmetrical 1,3-dicarbonyl compounds are used, the substituted hydrazine can attack either carbonyl group, leading to a mixture of regioisomers.[5][6] | Carefully select the starting materials to favor the formation of the desired isomer. The reaction conditions, such as solvent and pH, can significantly influence regioselectivity.[6] Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity.[6] |
| Steric Hindrance | The bulky tert-butyl group on the hydrazine can direct the reaction to the less sterically hindered electrophilic site of the three-carbon synthon. | Leverage the steric bulk of the tert-butyl group to control regioselectivity. This is often a key advantage of using this specific hydrazine. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 1-tert-butyl-1H-pyrazol-3-amine
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
Sodium hydroxide (5M aqueous solution)
-
Toluene
-
Water (deionized)
-
Sodium chloride
Procedure:
-
Reactor Setup: Charge a suitably sized jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.
-
Reagent Preparation: In a separate vessel, prepare a solution of tert-butylhydrazine hydrochloride in water.
-
Initial Charge: Charge the reactor with 3-aminocrotononitrile and toluene.
-
Base Addition: Slowly add the 5M sodium hydroxide solution to the reactor while maintaining the internal temperature below 25 °C.
-
Hydrazine Addition: Add the tert-butylhydrazine hydrochloride solution dropwise to the stirred reaction mixture via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two phases. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer with toluene (2 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
Workflow for Scale-up Synthesis
Caption: Key stages in the scale-up synthesis of 1-tert-butyl-1H-pyrazol-3-amine.
Troubleshooting Decision Tree
Caption: Decision-making process for troubleshooting common scale-up problems.
References
-
El-faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4287. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. (n.d.).
-
Anwar, H. F., & El-Nassry, F. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Aminopyrazoles by Column Chromatography
<
Welcome to the technical support center for the purification of aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Aminopyrazoles, with their basic nitrogen atoms, often present unique purification challenges on standard silica gel. This document provides in-depth, field-proven insights into method development, troubleshooting, and optimization, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when planning the purification of an aminopyrazole derivative.
Q1: Why is purifying my aminopyrazole on silica gel so difficult? I'm seeing significant peak tailing and poor recovery.
This is the most frequent issue and stems from the fundamental chemistry of both your molecule and the stationary phase.[1][2] Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3] The basic nitrogen atoms in your aminopyrazole can undergo strong acid-base interactions (ionic bonding and hydrogen bonding) with these acidic silanols.[1][2] This strong interaction leads to several problems:
-
Irreversible Adsorption: A portion of your compound can bind so strongly that it doesn't elute from the column, resulting in low recovery.[4]
-
Peak Tailing: Molecules that do elute are released from the active sites at different rates, causing the characteristic asymmetrical peak shape where the back of the peak is elongated.[5][6][7] This makes it difficult to collect pure fractions and accurately assess purity.[6][8][9]
-
Compound Degradation: For sensitive aminopyrazoles, the acidic nature of the silica can catalyze decomposition.[10]
Q2: What is the first and most critical step before I even pack a column?
Without a doubt, it is a thorough Thin-Layer Chromatography (TLC) analysis. TLC is your small-scale map for the large-scale column separation. A common mistake is not investing enough time in optimizing the mobile phase on the TLC plate. If you cannot see clear separation of your target compound from impurities on a TLC plate, you will not achieve separation on the column.[11] Your goal is to find a solvent system that gives your desired aminopyrazole an Rf (Retention Factor) value between 0.2 and 0.4 for optimal separation.
Q3: Should I use a mobile phase modifier? If so, which one?
Yes, for basic compounds like aminopyrazoles, a basic modifier is almost always necessary when using standard silica gel.[4] The modifier competes with your compound for the acidic silanol sites, effectively "deactivating" the silica and allowing your aminopyrazole to travel through the column more symmetrically.[4]
Common choices include:
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v) to the mobile phase. It's a volatile base, making it relatively easy to remove from fractions during solvent evaporation.[1][4]
-
Ammonium Hydroxide: Often used in more polar solvent systems like Dichloromethane/Methanol. A common practice is to prepare a stock solution of 1-10% ammonium hydroxide in methanol and then use this as the polar component of your mobile phase.[4][10]
-
Diethylamine (DEA): Another volatile base that can be used similarly to TEA.[1]
Q4: Are there alternatives to standard silica gel for aminopyrazole purification?
Absolutely. When basic modifiers are insufficient or undesirable, consider alternative stationary phases:
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent choice. The silica surface is chemically bonded with aminopropyl groups, which masks the acidic silanols and creates a more neutral, or slightly basic, environment.[2][3][12] This often results in significantly improved peak shape and recovery for basic compounds, sometimes allowing for elution with less polar solvents.[12]
-
Alumina (Aluminum Oxide): Can be used in its neutral or basic form and is a good alternative for compounds that are particularly sensitive to the acidity of silica gel.[11]
-
Reversed-Phase (C18) Silica: For more polar aminopyrazoles, reversed-phase chromatography is a powerful option.[1][13] Here, the stationary phase is nonpolar (C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Adjusting the pH of the aqueous portion of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds.[14][15][16]
-
Mixed-Mode Chromatography: This advanced technique uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange properties.[17][18] These columns can offer unique selectivity and excellent peak shapes for challenging polar and ionizable compounds without the need for ion-pairing reagents.[18]
Troubleshooting Guide: From Tailing Peaks to Elution Failures
This section is structured to help you diagnose and solve specific problems you may encounter during your purification.
Problem 1: Severe Peak Tailing & Poor Resolution
You run your column, and the TLC of your fractions shows a long, continuous streak for your product, contaminating many fractions and co-eluting with impurities.
Caption: Troubleshooting workflow for peak tailing.
-
Insufficient Deactivation: The most common cause is the strong interaction with acidic silanol sites.[2][7]
-
Action: If you are not using a basic modifier, add one. Start with 0.5% triethylamine (TEA) to your eluent.[19] If you are already using a modifier, try increasing the concentration to 1-2%.
-
Rationale: The basic modifier neutralizes the acidic sites on the silica, preventing your basic aminopyrazole from binding too strongly and allowing for more symmetrical elution.[4]
-
-
Poor Mobile Phase Selectivity: Your chosen solvent system may not be adequate to differentiate between your product and impurities.
-
Action: Go back to TLC. Systematically screen different solvent systems. Good starting points for aminopyrazoles include gradients of Ethyl Acetate in Hexanes or Dichloromethane in Methanol (both with 0.5% TEA).[11] Look for a system that separates all spots clearly.
-
Rationale: The mobile phase's role is to compete with the stationary phase for the analyte. The right balance of polarity is needed to move your compound at a different rate than impurities.[20]
-
-
Column Overloading: Applying too much crude material relative to the amount of silica.[7]
-
Action: A general rule of thumb for good separation is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica). If your separation is difficult (impurities are close to your product on TLC), use a lower loading (1-2%).
-
Rationale: Overloading saturates the stationary phase, causing the sample band to broaden significantly as it moves down the column, leading to poor separation.[11]
-
-
Improper Sample Loading: Dissolving the sample in a solvent that is too strong (too polar) or using too large a volume.
-
Action: Use the "dry loading" (or solid loading) technique. Dissolve your crude material in a suitable solvent (like DCM or MeOH), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[21] Carefully add this powder to the top of your packed column.
-
Rationale: This method ensures your sample is introduced to the column as a very narrow, concentrated band, which is critical for achieving sharp peaks and good resolution.[21]
-
Problem 2: The Compound Won't Elute from the Column
You've run many column volumes of your eluent, even increasing the polarity significantly, but TLC shows your product is still stuck at the top of the column.
-
Irreversible Adsorption on Silica: This is an extreme case of the issues described in Problem 1. Your aminopyrazole may be a strong enough base to form a salt with the silicic acid surface.
-
Solution 1: Drastic Polarity Increase with Base. Prepare a mobile phase of 5-10% Methanol in Dichloromethane containing 1-2% Ammonium Hydroxide.[4] This highly polar and basic system is often strong enough to displace strongly bound amines. Caution: Highly basic mobile phases can dissolve some silica gel, so do not use more than 10-20% of the basic methanol solution.[4]
-
Solution 2: Switch Stationary Phase. For future purifications of this compound, avoid standard silica. An amine-functionalized (NH2) column is the ideal first choice.[12] Alternatively, consider developing a reversed-phase (C18) method.[1][12]
-
-
Compound Precipitation: Your compound may have been soluble in the initial loading solvent but precipitated upon contact with the less polar mobile phase at the top of the column.
-
Solution: This is another scenario where dry loading is highly advantageous. By adsorbing the compound onto silica first, you bypass solubility issues within the column itself.[21]
-
Problem 3: Co-elution of Structurally Similar Isomers
Your synthesis produced regioisomers (e.g., 3-aminopyrazole and 5-aminopyrazole) that have very similar polarities and are proving difficult to separate.[22]
Caption: Strategy for separating similar isomers.
-
Optimize the Mobile Phase: The key is to exploit subtle differences in polarity.
-
Action: Use TLC to find a solvent system where the two isomer spots have the largest possible difference in Rf (ΔRf), even if it's small. Run the column isocratically (with a single solvent mixture) or with a very shallow gradient around that optimal composition.[11] For example, instead of going from 10% to 50% EtOAc, try a gradient from 20% to 30% EtOAc over many column volumes.
-
Rationale: A shallow gradient elongates the separation path, giving the isomers more time and opportunity to resolve.
-
-
Change the Selectivity: If optimizing the mobile phase on silica isn't enough, you need to change the nature of the interactions.
-
Action: Switch to a different stationary phase. A cyano-bonded (CN) or amine-bonded (NH2) phase offers different selectivity compared to silica and may resolve the isomers.[19] Reversed-phase (C18) is another excellent option to try, as the separation mechanism is completely different.[19]
-
Rationale: Different stationary phases interact with your molecules based on different properties (e.g., hydrogen bonding capability, pi-pi interactions, hydrophobicity), which can be exploited to separate compounds that behave identically on silica.[23][24]
-
Method Development and Scale-Up Protocol
This section provides a systematic workflow for developing a robust purification method and scaling it up.
Step 1: Small-Scale Method Development via TLC
-
Objective: Find a mobile phase that provides an Rf value of 0.2-0.4 for the target aminopyrazole and maximum separation from all impurities.
-
Procedure:
-
Prepare stock solutions of your crude material.
-
Spot the material on silica gel TLC plates.
-
Develop the plates in various solvent systems. Always include a basic modifier (e.g., 0.5% TEA).
-
Visualize the spots using UV light and/or a chemical stain (e.g., permanganate).
-
Identify the optimal solvent system.
-
| Solvent System Class | Typical Application | Notes |
| Hexane / Ethyl Acetate | Less polar aminopyrazoles | A standard starting point. Good for many heterocyclic systems.[25] |
| Dichloromethane / Methanol | More polar aminopyrazoles | Powerful, versatile system. Use with NH4OH for very basic compounds.[4] |
| Toluene / Acetone | Aromatic Systems | Offers different selectivity due to pi-pi interaction potential with toluene. |
| Acetonitrile / Water | Reversed-Phase (C18) | Excellent for polar, water-soluble aminopyrazoles. pH control is critical.[1][14] |
Step 2: Column Packing and Sample Loading
-
Slurry Packing: For columns >2 cm in diameter, always use the slurry packing method to ensure a homogenous, air-free column bed.
-
Dry Loading: As detailed previously, this is the recommended method for loading aminopyrazoles to ensure a narrow starting band and prevent solubility issues.[21]
Step 3: Elution and Fraction Collection
-
Gradient Elution: Start with a mobile phase slightly less polar than the one identified by TLC. Gradually increase the polarity. A good starting point is a linear gradient from 50% of the optimal TLC solvent polarity to 150% of it over 10-15 column volumes.
-
Fraction Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Step 4: Scale-Up
When moving from a small-scale purification (e.g., 100 mg) to a larger scale (e.g., 10 g), the key is to maintain the same linear velocity of the mobile phase and scale the column dimensions proportionally.[26]
-
Rule of Thumb: To purify 100x more material, you need a column with 100x the volume of silica. To maintain resolution, keep the bed height the same and increase the column diameter by a factor of 10 (since Area = πr²). The flow rate should also be increased by a factor of 100 to maintain the same linear velocity.[27]
This guide provides a comprehensive framework for tackling the purification of aminopyrazoles. By understanding the chemical interactions at play and employing a systematic, troubleshooting-oriented approach, you can significantly improve the efficiency and success of your separations.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Online]. Available: [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Online]. Available: [Link]
-
National Institutes of Health. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Online]. Available: [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available: [Link]
-
National Institutes of Health. (2023, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Online]. Available: [Link]
-
Chemistry For Everyone. (2023, March 18). Why Do Amines Adhere To Silica Gel Columns? [YouTube video]. Available: [Link]
-
Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online]. Available: [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Online]. Available: [Link]
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Online]. Available: [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? [Online]. Available: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [PDF]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]
-
PubMed. (1991). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. [Online]. Available: [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? [Online]. Available: [Link]
-
Sorbtech. (2024, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. [Online]. Available: [Link]
-
Gilson. (2023, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Online]. Available: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [PDF]. Available: [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Online]. Available: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [PDF]. Available: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Online]. Available: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Online]. Available: [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. [Online]. Available: [Link]
-
Phenomenex. (n.d.). GC Technical Tip. [Online]. Available: [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing? [Online]. Available: [Link]
-
Welch Materials. (2023, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Online]. Available: [Link]
-
Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Online]. Available: [Link]
-
ALWSCI. (2024, July 17). Common Causes Of Peak Tailing in Chromatography. [Online]. Available: [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC? [Online]. Available: [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Online]. Available: [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Online]. Available: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Online]. Available: [Link]
-
Restek Corporation. (2019, June 18). Choosing Your LC Stationary Phase. [YouTube video]. Available: [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Online]. Available: [Link]
-
RSC Publishing. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Online]. Available: [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online]. Available: [Link]
-
American Pharmaceutical Review. (2014, August 22). Guidelines for - Optimization and Scale-Up in Preparative Chromatography. [Online]. Available: [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. [Online]. Available: [Link]
-
Reddit. (2022, June 11). How to scale up a column? [Online]. Available: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. sorbtech.com [sorbtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 16. agilent.com [agilent.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. sorbtech.com [sorbtech.com]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. GC Technical Tip [discover.phenomenex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. rsc.org [rsc.org]
- 26. biotage.com [biotage.com]
- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Recrystallization of 1-tert-butyl-1H-pyrazol-3-amine
Welcome to the technical support center for the purification of 1-tert-butyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallizing 1-tert-butyl-1H-pyrazol-3-amine?
Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then to allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound, 1-tert-butyl-1H-pyrazol-3-amine, also decreases, forcing it to crystallize out of the solution. Ideally, impurities remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility profile. The pure crystals are then isolated by filtration.
Q2: How do I choose the best solvent for recrystallization?
The ideal solvent is one in which 1-tert-butyl-1H-pyrazol-3-amine is highly soluble at high temperatures but poorly soluble at low temperatures. A systematic approach is best:
-
"Like Dissolves Like": 1-tert-butyl-1H-pyrazol-3-amine possesses a polar amine group and a pyrazole ring capable of hydrogen bonding, but also a nonpolar tert-butyl group. This amphiphilic nature suggests that a range of solvents, from polar protic (e.g., water, ethanol) to moderately polar aprotic (e.g., ethyl acetate) and nonpolar (e.g., toluene, heptane), should be tested.
-
Small-Scale Testing: Before committing your entire batch, test solubility with a small amount of your compound (~20-30 mg) in about 0.5 mL of various solvents.
-
Observation: A good solvent will dissolve the compound when heated but will show significant crystal formation upon cooling to room temperature and then in an ice bath. Solvents that dissolve the compound at room temperature are unsuitable, as are those that fail to dissolve it even when heated.
Refer to Protocol 1: Systematic Solvent Screening for a detailed methodology.
Q3: What are the likely impurities in my crude 1-tert-butyl-1H-pyrazol-3-amine?
Impurities will depend on the synthetic route, but common contaminants may include:
-
Unreacted Starting Materials: Such as tert-butylhydrazine and precursors to the pyrazole ring.
-
Reaction Byproducts: Including isomers or polymeric materials.
-
Inorganic Salts: If the synthesis involves neutralization steps (e.g., using NaOH or HCl), salts like NaCl can be present. A related synthesis for a similar compound notes that the crude product can contain significant amounts of water and NaCl.[1]
-
Color Impurities: Often high molecular weight, conjugated byproducts that can be removed with activated charcoal.
Q4: What specific safety precautions should I take?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all organic solvents in a well-ventilated fume hood to avoid inhaling vapors.
-
Heating: When heating flammable organic solvents, always use a heating mantle or a steam/water bath. Never use an open flame from a Bunsen burner.
-
Pressure: Never heat a closed system. Ensure your apparatus is vented to prevent pressure buildup.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My compound has "oiled out" instead of forming crystals.
Q: I've dissolved my compound and upon cooling, a viscous liquid or oily droplets have formed at the bottom of my flask. What's happening and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This is problematic because the oil often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[3]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely supersaturated to a point where the compound crashes out of solution faster than it can form an ordered crystal lattice.
-
Solution: Reheat the flask to redissolve the oil. Add a small amount (5-10% more) of the same hot solvent to slightly dilute the solution. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[2]
-
-
Low Melting Point Compound/High Boiling Point Solvent: Oiling out is common when the melting point of the solute is lower than the temperature of the solution.
-
Solution: Consider a lower-boiling point solvent or a mixed solvent system. For example, if you are using toluene, a switch to an ethyl acetate/heptane system might be effective.
-
-
Presence of Impurities: High levels of impurities can depress the melting point of your compound, leading to oil formation.[4]
-
Solution: If the oil is highly colored, consider an activated charcoal treatment during the hot dissolution stage (see Protocol 2). Sometimes, a preliminary purification by a different method (e.g., a quick column filtration) may be necessary before attempting recrystallization.
-
Problem: I have a very poor yield of crystals (or no crystals at all).
Q: After cooling the solution, very few crystals have formed. What went wrong?
A: Low recovery is a common issue that can almost always be traced back to the choice and volume of the solvent.
Causality & Solutions:
-
Too Much Solvent: This is the most frequent cause. If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for crystallization to occur.
-
Solution: Gently heat the solution and evaporate some of the solvent in a fume hood. A rotary evaporator is ideal for this. Reduce the volume by 15-20% and then attempt to cool the solution again.
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent choice using the screening protocol. If the compound is moderately soluble at room temperature, you may need to switch to a less polar solvent or use a mixed-solvent system. For example, dissolve the compound in a minimum of a "good" solvent (like ethanol) and then slowly add a "poor" solvent (an anti-solvent, like water or heptane) at an elevated temperature until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.[5]
-
-
Difficulty with Nucleation: Sometimes, crystallization is slow to start.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for the first crystals (nuclei) to form.
-
Solution 2 (Seeding): If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[3]
-
Problem: My compound is highly water-soluble, making recovery from aqueous solutions difficult.
Q: My compound seems very soluble in water, and I'm losing a lot of product in the filtrate. How can I improve my yield?
A: This is a known challenge for polar amines. A powerful technique to overcome this is to exploit the "salting-out" effect.[6] The addition of a soluble inorganic salt to the aqueous solution reduces the solubility of the organic compound.
Causality & Solutions:
-
High Polarity and Hydrogen Bonding: The amine and pyrazole functionalities form strong hydrogen bonds with water, leading to high aqueous solubility.
-
Solution (Salting-Out): The principle is that water molecules, which would normally solvate your amine, are instead occupied with solvating the ions of the added salt.[7] This effectively reduces the amount of "free" water available to dissolve your compound, causing it to precipitate. A procedure for a closely related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrated that its solubility in water was reduced from ~100 mg/mL to ~30 mg/mL by the presence of NaCl.[1] Refer to Protocol 3: Aqueous Recrystallization with Salting-Out for a detailed method.
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable single or mixed solvent system.
-
Preparation: Arrange a series of small test tubes. In each, place approximately 20-30 mg of your crude 1-tert-butyl-1H-pyrazol-3-amine.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise, swirling after each drop, up to ~0.5 mL. Record the solubility at room temperature in the table below.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling: Allow the hot solutions to cool to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will have dissolved the compound completely when hot but will yield a large amount of crystalline solid when cold.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation (Upon Cooling) | Comments |
| Water | Record observations | Record observations | e.g., None, some, heavy ppt. | Note color, crystal shape |
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Other |
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions, allowing the solution to heat and stir before adding more.
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% of the solute mass). Swirl and reheat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. This must be done quickly to prevent the compound from crystallizing prematurely. Use a pre-heated filter funnel and flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 3: Aqueous Recrystallization with Salting-Out
This protocol is adapted from a procedure for a structurally similar, water-soluble pyrazole amine.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-tert-butyl-1H-pyrazol-3-amine in the minimum amount of hot deionized water.
-
Salting-Out: While the solution is still warm, add a soluble inorganic salt (e.g., sodium chloride or sodium sulfate) in portions until the solution becomes saturated with the salt. You may observe the product beginning to precipitate.
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature, then chill thoroughly in an ice-water bath for at least one hour with occasional stirring. The presence of the salt significantly reduces the solubility of the amine, promoting a higher recovery.[1][6]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: It is critical to wash the crystals with a small amount of ice-cold saturated salt solution, not pure water. Using pure cold water will redissolve a significant portion of your product.[1]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all water. The final product should be largely free of the inorganic salt, which remains in the filtrate.
Visualized Workflows
General Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision-making process for addressing "oiling out".
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sperry, J., & Wright, D. L. (2005). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 82, 176. Retrieved from [Link]
-
Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. Retrieved from [Link]
-
Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
Becerra-Figueroa, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Retrieved from [Link]
-
Castillo, J. C., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1453. Retrieved from [Link]
-
Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
Ye, Z., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1430–1440. Retrieved from [Link]
-
Danilina, N., et al. (2024). Physicochemical Rationale for the Method of Extractive Crystallization of Salts Based on the Analysis of the Phase Diagrams of Salt–Water–Amine Ternary Systems. Russian Journal of Physical Chemistry A, 98(14), 3274-3286. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Salting Out. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Namvari, M., & Amer, A. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]
-
LCGC International. (2023). Enhancing Extractions by Salting Out. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-tert-butyl-1H-pyrazol-3-amine: An Essential Scaffold in Modern Chemistry
Introduction
1-tert-butyl-1H-pyrazol-3-amine is a vital heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a sterically bulky tert-butyl group and a reactive amino functionality, makes it a sought-after intermediate for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and fungicides. The strategic placement of the tert-butyl group on the pyrazole ring often enhances metabolic stability and modulates the pharmacokinetic profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers and process chemists in the drug development sector.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for preparing 1-tert-butyl-1H-pyrazol-3-amine. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols derived from established literature, and offer a critical evaluation of their respective advantages and disadvantages. This objective comparison is designed to empower researchers to make informed decisions when selecting a synthetic pathway that aligns with their specific project goals, whether they be bench-scale discovery or large-scale manufacturing.
Core Synthetic Strategies: A Tale of Two Precursors
The construction of the 1-tert-butyl-3-aminopyrazole core predominantly relies on the cyclocondensation reaction between tert-butylhydrazine and a suitable three-carbon synthon. The two most prevalent and well-documented approaches diverge based on the nature of this three-carbon component: β-ketonitriles and α,β-unsaturated nitriles.
Route A: The β-Ketonitrile Approach
This classical method, often a variation of the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a β-ketonitrile. For the synthesis of our target molecule, this translates to the condensation of tert-butylhydrazine with 3-oxopropanenitrile (cyanoacetaldehyde).
Reaction Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of tert-butylhydrazine onto the carbonyl carbon of 3-oxopropanenitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom onto the nitrile carbon. Tautomerization and dehydration then lead to the aromatic pyrazole ring.
A critical consideration in this route is regioselectivity . When an unsymmetrical hydrazine like tert-butylhydrazine is used, the initial condensation can occur at either nitrogen atom, potentially leading to a mixture of two regioisomers: the desired 1-tert-butyl-1H-pyrazol-3-amine and the isomeric 1-tert-butyl-1H-pyrazol-5-amine. The steric hindrance of the tert-butyl group generally directs the initial attack to the less hindered nitrogen, but the final product distribution can be sensitive to reaction conditions such as pH and solvent.[1] Acidic conditions often favor the formation of the 1,5-disubstituted pyrazole, while basic or neutral conditions can provide better selectivity for the 1,3-isomer.
Caption: Mechanism of pyrazole synthesis from a β-ketonitrile.
Experimental Protocol (Adapted from related syntheses)
-
Materials: tert-Butylhydrazine hydrochloride, 3-oxopropanenitrile, sodium acetate, ethanol.
-
Step 1: To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Step 2: Add a solution of 3-oxopropanenitrile (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Step 3: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS.
-
Step 4: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Step 5: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Step 7: Purify the crude product by column chromatography on silica gel to isolate 1-tert-butyl-1H-pyrazol-3-amine.
Route B: The α,β-Unsaturated Nitrile Approach
Considered a highly versatile and widely used method, this route employs the reaction of tert-butylhydrazine with an α,β-unsaturated nitrile that possesses a leaving group at the β-position. Common choices for the three-carbon synthon include 2-chloroacrylonitrile or 3-ethoxyacrylonitrile.
Reaction Mechanism and Rationale
This pathway proceeds via a Michael addition of the tert-butylhydrazine to the electron-deficient double bond of the acrylonitrile derivative. This is followed by an intramolecular cyclization with the elimination of the leaving group (e.g., chloride or ethoxide) to form the pyrazole ring.
The regioselectivity in this route is generally more predictable than in the β-ketonitrile approach. The initial Michael addition is typically governed by the sterics of the hydrazine, with the less hindered nitrogen atom acting as the nucleophile. This often leads to a more controlled synthesis of the desired 1,3-disubstituted pyrazole. The choice of the leaving group can impact reaction conditions; more reactive leaving groups like chloride may allow for milder conditions.
Sources
A Comparative Guide to the Biological Activity of Aminopyrazoles: Profiling 1-tert-butyl-1H-pyrazol-3-amine and Its Analogs
The aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This five-membered heterocycle, with its adjacent nitrogen atoms and an amino substituent, serves as a versatile framework for designing potent therapeutic agents.[2][3] Aminopyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibiting properties.[4][5][6]
This guide provides a comparative analysis of the biological activity of 1-tert-butyl-1H-pyrazol-3-amine against other functionalized aminopyrazole derivatives. We will explore how structural modifications, particularly the substitution on the pyrazole ring, dictate the therapeutic potential across different biological targets. This analysis is grounded in experimental data to provide researchers and drug development professionals with actionable insights into the structure-activity relationships (SAR) that govern this potent class of compounds.
The Foundational Scaffold: 1-tert-butyl-1H-pyrazol-3-amine
1-tert-butyl-1H-pyrazol-3-amine is a key synthetic intermediate, a foundational building block for constructing more complex and biologically active molecules.[7][8] Its structure features a bulky tert-butyl group at the N1 position of the pyrazole ring. This group is significant for several reasons:
-
Steric Influence: The tert-butyl group provides steric bulk, which can influence the molecule's conformation and how it fits into the binding pockets of biological targets.
-
Lipophilicity: It increases the lipophilicity of the molecule, potentially affecting its solubility, membrane permeability, and pharmacokinetic properties.
-
Synthetic Handle: While it serves as a crucial structural element, the tert-butyl group can also be viewed as a protecting group that can be removed under certain conditions to allow for further functionalization.[9]
While direct, extensive biological activity data for 1-tert-butyl-1H-pyrazol-3-amine itself is limited, its value is primarily demonstrated through its role in the synthesis of potent kinase inhibitors and other bioactive compounds.[7] The subsequent sections will compare the activities of more complex aminopyrazoles, often built upon similar core structures, to illustrate the diverse potential of this chemical class.
Comparative Biological Activity
The position of the amino group (at C3, C4, or C5) and the nature of substituents at other positions on the pyrazole ring dramatically influence the biological profile of the resulting compound.[1][2]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Aminopyrazoles are particularly prominent as anticancer agents, frequently functioning as potent inhibitors of protein kinases that are critical for cell cycle regulation and signaling.[10][11]
The aminopyrazole core is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a crucial interaction for inhibitory activity.[10] Modifications to this core allow for the exploration of adjacent hydrophobic pockets and solvent-exposed regions, enabling the development of highly potent and selective inhibitors.[10][12]
For example, various aminopyrazole derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), enzymes often dysregulated in various cancers.[10][13]
Caption: Aminopyrazole inhibitors block cell cycle progression by targeting CDKs.
Table 1: Comparative Anticancer Activity of Selected Aminopyrazole Derivatives
| Compound Class | Specific Derivative(s) | Target Kinase(s) | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Aminopyrazole Analogs | Analog 24 | CDK2, CDK5 | Pancreatic Cancer | Potent & Selective | [10][12] |
| Pyrazolo[1,5-a]pyrimidines | 55h, 55j, 55l | Not Specified | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 | [14] |
| 5-Aminopyrazolyl Acylhydrazones | Derivative 11a | Not Specified | HeLa, MCF7, SKOV3 | 4.63 - 9.45 | [15][16] |
| Aryl Azo Imidazo[1,2-b]pyrazoles | 26a, 26b, 26c | Not Specified | MCF-7 | 6.1 - 8.0 | [14] |
| 3-Aminopyrazoles | Sulphamoyl derivative 23b | Not Specified | PC-3 (Prostate) | 0.33 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of potency; lower values indicate higher activity.
The data clearly shows that substitutions on the core aminopyrazole structure are critical for potent anticancer activity. For instance, the addition of sulphamoyl groups or the fusion of the pyrazole with other heterocyclic rings can lead to compounds with low micromolar or even nanomolar efficacy.[1][14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[17] Pyrazole derivatives are well-known for their anti-inflammatory properties, with the FDA-approved drug Celecoxib, a selective COX-2 inhibitor, being a prime example.[4][5] The pyrazole scaffold is central to its ability to selectively inhibit the COX-2 enzyme, reducing inflammation with a more favorable gastrointestinal safety profile than non-selective NSAIDs.[17]
The anti-inflammatory potential of aminopyrazoles is often linked to their ability to:
-
Inhibit COX enzymes , reducing the synthesis of prostaglandins.[17]
-
Inhibit p38 MAPK , a key kinase in the signaling pathway for inflammatory cytokines like TNF-α.[2][18]
-
Scavenge free radicals , exhibiting antioxidant properties that mitigate oxidative stress associated with inflammation.[15][19]
Structure-activity relationship studies reveal that specific substitutions are key. For example, acylhydrazone moieties have been shown to confer good antioxidant properties.[15]
Caption: SAR diagram showing how substituents on the aminopyrazole core influence bioactivity.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[20] Aminopyrazole derivatives have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[1][20]
Their mechanism of action can vary, with some derivatives targeting bacterial DNA gyrase, an essential enzyme for DNA replication, while others may disrupt bacterial cell membranes.[20][21] The specific antibacterial spectrum and potency are highly dependent on the substitution pattern. For instance, certain imidazo-pyridine substituted pyrazoles have shown broad-spectrum activity superior to ciprofloxacin against some strains.[20]
Table 2: Comparative Antimicrobial Activity of Selected Aminopyrazole Derivatives
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Key Insight | Reference(s) |
| Imidazo[1,2-b]pyrazole | Escherichia coli | 0.03 | 65-fold more potent than ampicillin in this study. | [4] |
| Aminoguanidine-derived pyrazoles | Staphylococcus aureus | 1 - 8 | Activity equivalent to moxifloxacin. | [20] |
| Pyrazole-thiazole hybrids | S. aureus, K. planticola | 1.9 - 3.9 | Effective against multiple strains. | [20] |
| Pyrazolo[1,5-a]pyrimidines | Escherichia coli | 0.25 | Exceedingly high activity against this Gram-negative strain. | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium; lower values indicate higher activity.
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are methodologies commonly employed to evaluate the activities discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the antiproliferative effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test aminopyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: A streamlined workflow for determining compound cytotoxicity via MTT assay.
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Causality: This protocol identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a compound's potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test aminopyrazole in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A growth indicator like resazurin can be added to aid visualization.
Conclusion
The aminopyrazole scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. While 1-tert-butyl-1H-pyrazol-3-amine serves as a critical, non-functionalized building block, its more complex derivatives exhibit potent and varied biological activities. The structure-activity relationship is profoundly influenced by the nature and position of substituents on the pyrazole ring. Functionalization leads to compounds with significant anticancer, anti-inflammatory, and antimicrobial properties.[15][22][23] The data strongly suggests that strategic chemical modifications to the aminopyrazole core can be used to fine-tune the biological activity, allowing for the rational design of novel drugs with improved potency and selectivity. Future research will undoubtedly continue to unlock the full therapeutic potential of this versatile heterocyclic family.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.[Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.[Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023). National Institutes of Health.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023). National Institutes of Health.[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.[Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. (2018). National Institutes of Health.[Link]
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). ijpsonline.com.[Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022). National Institutes of Health.[Link]
-
Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). Taylor & Francis Online.[Link]
-
Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed. (2000). National Institutes of Health.[Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (n.d.). Organic Syntheses.[Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - Fingerprint - Korea University Pure. (n.d.). Korea University.[Link]
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). ProBiologists.[Link]
-
1-(tert-Butyl)-1H-pyrazol-3-amine - MySkinRecipes. (n.d.). MySkinRecipes.[Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). ResearchGate.[Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022). International Journal of Health Sciences.[Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.[Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.[Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]
-
1-(tert-Butyl)-1H-pyrazol-3-amine - MySkinRecipes. (n.d.). MySkinRecipes.[Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 8. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. probiologists.com [probiologists.com]
- 22. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Quantitative Analysis of 1-tert-butyl-1H-pyrazol-3-amine: HPLC-UV vs. GC-MS
In the landscape of pharmaceutical and agrochemical development, the precise quantification of synthetic intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. 1-tert-butyl-1H-pyrazol-3-amine, a key building block for various active ingredients, is no exception.[1] Its structural features—a heterocyclic pyrazole core, a primary amine group, and a bulky tert-butyl substituent—present distinct analytical challenges and opportunities. This guide provides an in-depth comparison of two robust analytical techniques for its quantification: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of an analytical method is never arbitrary; it is a deliberate decision based on a confluence of factors including sensitivity, selectivity, sample matrix, throughput requirements, and available instrumentation. This document will dissect the validation of both HPLC-UV and GC-MS methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] By examining the causality behind experimental choices and presenting a comparative analysis of validation data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their specific needs.
The Analytical Imperative: Why Method Validation is Non-Negotiable
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. It is a self-validating system that ensures the reliability, reproducibility, and accuracy of the generated data.[3] Without this rigorous process, results are merely numbers; with it, they become actionable intelligence. The core parameters assessed—specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ)—collectively define the performance and limitations of the method.
Caption: High-level workflow for analytical method validation.
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds. For 1-tert-butyl-1H-pyrazol-3-amine, its polarity and UV chromophore make it an ideal candidate for this technique.
Causality of Experimental Choices
-
Column: A C18 column is the workhorse of reversed-phase chromatography, selected for its hydrophobic stationary phase which provides effective retention for moderately polar compounds like our analyte.[2][4]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a trifluoroacetic acid (TFA) modifier is chosen. Acetonitrile serves as the organic modifier to elute the analyte. TFA is critical; it acts as an ion-pairing agent and acidifies the mobile phase, ensuring the primary amine of the analyte is protonated. This minimizes peak tailing, a common issue with basic compounds, resulting in sharper, more symmetrical peaks.[5]
-
Detection: The pyrazole ring contains a conjugated system, leading to UV absorbance. A detection wavelength is selected based on the absorbance maximum (λ-max) of the analyte to ensure maximal sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-tert-butyl-1H-pyrazol-3-amine reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation efficiency and unparalleled selectivity through mass-based detection, making it a powerful tool for identifying and quantifying volatile compounds.[6] While the analyte has a primary amine, its volatility may be sufficient for direct analysis, though derivatization is a common strategy to improve peak shape and thermal stability for similar compounds.[7][8] For this comparison, we will proceed with direct injection, a simpler and often preferred approach if feasible.
Causality of Experimental Choices
-
Column: A mid-polarity column (e.g., DB-624 or similar with 6% cyanopropylphenyl phase) is selected.[9] This provides a different selectivity mechanism compared to the non-polar phases often used in GC, which can be advantageous for heterocyclic compounds containing nitrogen.
-
Inlet and Temperature Program: A split/splitless inlet is used in split mode to prevent column overloading. The temperature program starts low to trap the analyte at the head of the column, then ramps up to elute it, ensuring good peak shape. The final temperature is held to elute any less volatile components.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, allowing for both quantification (using a specific ion) and confirmation of identity (via the full spectrum).[10] Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1 ratio).
-
Oven Program: Start at 80 °C (hold 1 min), ramp to 240 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 153) and a characteristic fragment ion (e.g., m/z 97).
-
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare serial dilutions in dichloromethane to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
-
Sample Solution: Dissolve the sample in dichloromethane to an appropriate concentration and filter if necessary.
-
Performance Comparison: The Validation Data
The following tables summarize the validation results for the two methods, performed according to ICH Q2(R1) guidelines.
Table 1: System Suitability & Specificity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity | No interference from blank/placebo at analyte retention time. | No interference at analyte retention time for monitored ions. | No significant interference. |
| Theoretical Plates | > 5000 | > 80,000 | > 2000 |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| RSD of 6 Injections | 0.8% | 1.2% | ≤ 2.0% |
Table 2: Linearity, Range, and Sensitivity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| LOD (Signal-to-Noise = 3) | 0.3 µg/mL | 0.03 µg/mL | Reportable |
| LOQ (Signal-to-Noise = 10) | 1.0 µg/mL | 0.1 µg/mL | Reportable |
Table 3: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Accuracy (Recovery %) | 99.2% - 101.5% | 98.5% - 102.1% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability (n=6) | 0.9% | 1.5% | ≤ 2.0% |
| - Intermediate Precision | 1.3% | 1.8% | ≤ 3.0% |
digraph "Validation_Parameters" { graph [splines=true, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];center [label="Method\nReliability", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Quantitative" { label="Quantitative Power"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; Linearity [label="Linearity\n(r² > 0.999)"]; Accuracy [label="Accuracy\n(Recovery)"]; Precision [label="Precision\n(RSD)"]; }
subgraph "cluster_Sensitivity" { label="Sensitivity"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FCE8E6"]; LOD [label="LOD"]; LOQ [label="LOQ"]; }
subgraph "cluster_Selectivity" { label="Selectivity"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; Specificity [label="Specificity"]; }
center -> Linearity [label="is accurate over a range"]; center -> Accuracy [label="is true to the real value"]; center -> Precision [label="is reproducible"]; center -> Specificity [label="differentiates analyte"]; center -> LOQ [label="can quantify low levels"]; LOQ -> LOD; }
Caption: Interrelationship of validation parameters for method reliability.
Discussion and Comparative Analysis
Both the HPLC-UV and GC-MS methods demonstrate suitability for the quantification of 1-tert-butyl-1H-pyrazol-3-amine, meeting all standard validation criteria. However, their performance profiles reveal distinct advantages that guide their optimal application.
-
Sensitivity: The most striking difference lies in sensitivity. The GC-MS method is approximately ten times more sensitive, with an LOQ of 0.1 µg/mL compared to 1.0 µg/mL for the HPLC-UV method. This is a direct result of the mass spectrometer's low-noise, high-specificity detection in SIM mode. For applications requiring trace-level quantification, such as impurity profiling or pharmacokinetic studies, GC-MS is the superior choice .[7][8]
-
Specificity: While the HPLC-UV method showed excellent specificity with no interference from the blank matrix, its specificity is fundamentally reliant on chromatographic separation. Co-eluting impurities with similar UV spectra could lead to inaccurate results. GC-MS provides an orthogonal layer of specificity; not only does it separate by retention time, but it also filters by mass-to-charge ratio. This makes it inherently more specific and reliable, especially for complex sample matrices.[6]
-
Precision and Accuracy: Both methods exhibit excellent accuracy and precision, well within typical acceptance limits. The HPLC-UV method shows slightly better precision (lower RSD), which is common due to the highly reproducible nature of modern liquid chromatography injection systems. For routine quality control of bulk material where concentration levels are high, the precision of the HPLC-UV method is a distinct advantage .
-
Throughput and Cost: The HPLC-UV method has a slightly shorter run time and requires less complex instrumentation, generally resulting in lower operational costs and higher sample throughput. It is often considered a more accessible "workhorse" technique in many QC labs.
Conclusion and Recommendations
The selection between HPLC-UV and GC-MS for the quantification of 1-tert-butyl-1H-pyrazol-3-amine should be driven by the specific analytical objective.
Choose RP-HPLC-UV for:
-
Routine quality control of raw materials and finished products where analyte concentrations are relatively high.
-
High-throughput screening environments where speed and cost-effectiveness are paramount.
Choose GC-MS for:
-
Trace-level analysis, such as the determination of residual intermediates or in pharmacokinetic studies.
-
Analysis of samples in complex matrices where absolute specificity is required to avoid interference.
-
Confirmatory analysis where both retention time and mass spectral data are needed for unambiguous identification.
Ultimately, both validated methods provide a robust and reliable means to quantify this important synthetic intermediate. By understanding the inherent strengths and weaknesses of each technique, researchers can confidently select the right tool for the job, ensuring data integrity from discovery through to production.
References
-
Igbokwe, N. N., Ismail, E. A., Obakachi, V. A., Gamede, M., Karpoormath, R., & Faya, M. A. (2022). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... in Nanosuspension. SEPARATION SCIENCE PLUS. Available at: [Link]
-
Wang, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
BioPharm International. (2010). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International. Available at: [Link]
-
Raju, N. J., et al. (2013). Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal Of Pharma Research and Health Sciences. Available at: [Link]
-
Grodowska, K., & Parczewski, A. (2010). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Rocha, F. R. P., et al. (2002). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
MySkinRecipes. 1-(tert-Butyl)-1H-pyrazol-3-amine. Available at: [Link]
-
Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry. Available at: [Link]
-
Audisio, G., et al. (1980). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Available at: [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Sources
- 1. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrazoles
Introduction: The Critical Role of Isomeric Purity in Pyrazole-Based Drug Development
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] However, the very synthetic routes that make this scaffold so accessible, such as the classical Knorr pyrazole synthesis, frequently yield a mixture of isomers.[3][4] These isomers, which share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[5][6] For instance, one enantiomer of a chiral drug may be highly therapeutic while its mirror image is inactive or even harmful.[7][8]
Consequently, the rigorous separation, identification, and quantification of pyrazole isomers are not merely an analytical exercise but a regulatory necessity and a fundamental component of ensuring drug safety and efficacy.[6][8] Regulatory bodies like the FDA and international guidelines such as those from the International Conference on Harmonisation (ICH) mandate strict control over isomeric impurities.[7][9]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted pyrazoles. We will move beyond simple procedural lists to explore the underlying principles and rationale for methodological choices, empowering you to select and develop robust, validated analytical methods for your specific research and development needs.
The Isomeric Challenge: A Fork in the Analytical Road
The first and most critical step in method development is to define the nature of the isomeric challenge. Substituted pyrazoles primarily present two types of isomerism, each requiring a distinct analytical strategy.
-
Constitutional Isomerism (Regioisomerism): This occurs when substituents are attached to different positions on the pyrazole ring.[10] A common example is the formation of N-1 and N-2 alkylated isomers from the alkylation of an unsymmetrically substituted pyrazole.[1][10] These isomers have different chemical connectivities and, therefore, distinct physicochemical properties, although they can often be very similar.
-
Stereoisomerism (Enantiomerism): This arises when a pyrazole derivative contains a chiral center, resulting in non-superimposable mirror-image forms called enantiomers.[5][11] Enantiomers possess identical physical properties (e.g., boiling point, polarity, NMR spectra) in an achiral environment, making their separation uniquely challenging.[12]
The choice of analytical technique is dictated by which of these isomeric forms you need to resolve.
Workflow & Technique Selection
A logical workflow is essential for efficiently tackling an isomeric purity analysis. The initial assessment of the sample's properties and the type of isomerism will guide the selection of the most appropriate analytical technique.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ijdra.com [ijdra.com]
- 9. fda.gov [fda.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition — A Comparative Guide to 1-tert-butyl-1H-pyrazol-3-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, with their central role in cellular signaling, represent a vast and fertile landscape for intervention in diseases ranging from cancer to inflammation.[1][2] Within the medicinal chemist's toolkit, certain molecular frameworks consistently emerge as reliable starting points for inhibitor design. The pyrazole ring is one such "privileged scaffold," valued for its synthetic accessibility and versatile bioisosteric properties.[1] This guide provides an in-depth comparison of kinase inhibitors derived from the 1-tert-butyl-1H-pyrazol-3-amine core, examining their performance in key kinase assays and benchmarking them against established alternatives.
The Strategic Importance of the Pyrazole Core
The pyrazole scaffold is a key building block in numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[1] Its utility stems from the arrangement of its nitrogen atoms, which can act as crucial hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. This guide focuses on derivatives of 1-tert-butyl-1H-pyrazol-3-amine, a building block that strategically positions key functional groups to maximize inhibitory potential.
The tert-butyl group, a bulky and lipophilic moiety, is particularly significant. In many kinase inhibitors, this group occupies a hydrophobic pocket adjacent to the ATP-binding site. This interaction is critical for achieving high potency and can influence the inhibitor's conformational selectivity, often favoring the "DFG-out" inactive state of the kinase.[1][3] This allosteric inhibition mechanism, exploited by Type II inhibitors, can offer greater selectivity compared to inhibitors that only compete with ATP (Type I).[1] The amine group at the 3-position, meanwhile, provides a versatile handle for synthetic elaboration, allowing for the attachment of various functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyrazole-Based Inhibitors in Key Kinase Assays
To illustrate the performance of this scaffold, we will examine representative inhibitors targeting three clinically relevant kinases: p38α MAP Kinase, Fms-like Tyrosine Kinase 3 (FLT3), and Receptor-Interacting Protein Kinase 1 (RIPK1).
Case Study 1: p38α MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase pathway is a central regulator of inflammatory responses, making it a prime target for diseases like rheumatoid arthritis.[4][5]
Featured Pyrazole Inhibitor: Doramapimod (BIRB 796)
Doramapimod is a potent, allosteric inhibitor of p38α that features a 1-(5-tert-butyl-2-aryl-2H-pyrazol-3-yl)urea core.[3] The tert-butyl group is a critical binding element, occupying a lipophilic pocket exposed upon the rearrangement of the kinase's activation loop.[3] This interaction stabilizes the inactive "DFG-out" conformation, effectively locking the kinase in a state incompatible with ATP binding.
Alternative Inhibitor: SB 203580
SB 203580 is a well-characterized, ATP-competitive (Type I) inhibitor of p38α. It serves as a benchmark for comparing different modes of inhibition.
| Inhibitor | Scaffold Type | Target Kinase | Binding Mode | IC50 / Kd | Selectivity Profile |
| Doramapimod (BIRB 796) | Pyrazole-urea | p38α | Type II (Allosteric, DFG-out) | Kd: 0.1 nM | Highly selective for p38α over many other kinases. |
| SB 203580 | Pyridinyl-imidazole | p38α | Type I (ATP-competitive, DFG-in) | IC50: ~50 nM | Inhibits p38β; may have off-target effects on other kinases like CK1. |
Case Study 2: FLT3 Inhibition in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations, particularly internal tandem duplications (FLT3-ITD), are common drivers of AML.[6][7]
Featured Pyrazole Inhibitor: Quizartinib (AC220)
Quizartinib is a potent second-generation FLT3 inhibitor built around a pyrazole-urea scaffold. Similar to p38 inhibitors, its pyrazole group is designed to bind in the allosteric pocket beyond the gatekeeper residue, characteristic of a Type II inhibitor.[8]
Alternative Inhibitor: Midostaurin (PKC412)
Midostaurin is a multi-kinase inhibitor and was one of the first FLT3 inhibitors approved for AML. It is a Type I inhibitor with a broader target profile.[9]
| Inhibitor | Scaffold Type | Target Kinase | Binding Mode | IC50 / Kd | Selectivity Profile |
| Quizartinib | Pyrazole-urea | FLT3 | Type II | IC50: ~1-2 nM | Highly selective for FLT3, with some activity against c-Kit.[8] |
| Midostaurin | Staurosporine analog | FLT3, PKC, Kit, PDGFR | Type I | IC50: ~10 nM | Broad-spectrum inhibitor targeting multiple kinases.[9] |
Case Study 3: RIPK1 Inhibition in Inflammatory Disease
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and programmed cell death pathways, including necroptosis.[10][11] Inhibiting its kinase activity is a promising strategy for treating inflammatory conditions.
Featured Pyrazole Inhibitor: Compound 44 (1H-Pyrazol-3-amine derivative)
Recent studies have highlighted 1H-pyrazol-3-amine derivatives as potent and selective RIPK1 inhibitors. "Compound 44" from a 2025 study demonstrated low nanomolar activity against RIPK1 and a potent protective effect against necroptosis in cellular models.[12]
Alternative Inhibitor: Necrostatin-1s (Nec-1s)
Nec-1s is a well-established allosteric inhibitor of RIPK1, widely used as a research tool to study necroptosis.
| Inhibitor | Scaffold Type | Target Kinase | Binding Mode | IC50 / Cellular EC50 | Selectivity Profile |
| Compound 44 | 1H-Pyrazol-3-amine | RIPK1 | N/A | Low Nanomolar (Cellular)[12] | High kinome selectivity reported.[12] |
| Necrostatin-1s | Imidazothiazolyl-methyl-thienyl-ketone | RIPK1 | Type III (Allosteric) | IC50: 182 nM | Primarily targets RIPK1, but can have off-target effects on IDO1. |
Visualizing Kinase Signaling and Assay Workflows
Understanding the context of kinase inhibition is crucial. The following diagrams illustrate a generalized kinase signaling cascade and a typical experimental workflow for inhibitor profiling.
Caption: Generalized kinase signaling cascade.
Caption: LanthaScreen™ Eu Kinase Binding Assay workflow.
Experimental Protocols: A Closer Look
To ensure data integrity and reproducibility, standardized assay formats are paramount. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding affinity.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a generalized procedure for determining the IC50 value of a test compound.
1. Reagent Preparation: a. 1X Kinase Buffer: Prepare a 1X working solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13] b. Test Compound (4X): Prepare a serial dilution of the pyrazole inhibitor in 1X Kinase Buffer to achieve a 4X final concentration. c. Kinase/Antibody Mixture (2X): Dilute the target kinase and a Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer to a 2X final concentration. Note: Centrifuge the antibody stock before use to pellet any aggregates.[14] d. Tracer (4X): Dilute the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer to a 4X final concentration. The tracer is an ATP-competitive ligand that binds to the kinase.[13]
2. Assay Procedure (384-well plate): a. Add 4 µL of the 4X test compound dilution to the appropriate wells. For control wells, add 4 µL of buffer with DMSO. b. Add 8 µL of the 2X Kinase/Antibody mixture to all wells. c. Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells. d. Seal the plate and incubate for 60 minutes at room temperature, protected from light.
3. Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[15] b. Calculate the emission ratio (665 nm / 615 nm) for each well.
4. Data Analysis: a. The binding of the tracer to the kinase-antibody complex results in a high FRET signal. b. The test compound competes with the tracer for the kinase binding site, leading to a decrease in the FRET signal. c. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The 1-tert-butyl-1H-pyrazol-3-amine scaffold is a powerful and versatile starting point for the design of potent and selective kinase inhibitors. As demonstrated with inhibitors of p38α, FLT3, and RIPK1, the strategic placement of a tert-butyl group to engage allosteric, hydrophobic pockets can lead to compounds with high affinity and superior selectivity profiles compared to traditional ATP-competitive inhibitors. By employing robust and validated methodologies like the LanthaScreen™ binding assay, researchers can confidently characterize these molecules, accelerating the journey from a privileged scaffold to a promising clinical candidate.
References
-
The p38 Pathway: From Biology to Cancer Therapy. PMC - NIH. [Link]
-
The p38 signal transduction pathway: activation and function. PubMed - NIH. [Link]
-
RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers Media S.A.. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. PubMed. [Link]
-
Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. PubMed Central. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
-
FLT3, a signaling pathway gene. Invivoscribe. [Link]
-
Key signaling pathways of the FLT3-ITD receptor. ResearchGate. [Link]
-
p38 MAPK Signaling Review. Assay Genie. [Link]
-
Development - Flt3 signaling Pathway Map. Bio-Rad. [Link]
-
p38 MAPK Signaling. QIAGEN. [Link]
-
Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. PMC - NIH. [Link]
-
Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. PubMed. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]
-
FLT3 Signaling in Hematopoietic Progenitor Cells. QIAGEN. [Link]
-
RIPK1. Wikipedia. [Link]
-
Necroptosis. Wikipedia. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
-
Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. ACS Publications. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
-
Advances in RIPK1 kinase inhibitors. PMC - PubMed Central - NIH. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Biological hypothesis of the interaction of the tert-butyl and.... ResearchGate. [Link]
-
Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. PMC - PubMed Central. [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3, a signaling pathway gene [ogt.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
A Senior Application Scientist's Guide to N-Protecting Groups in Pyrazole Synthesis: A Comparative Analysis of the Tert-Butyl Group
For the synthetic chemist, the pyrazole nucleus is a cornerstone of modern drug discovery, appearing in a vast array of pharmacologically active agents. However, manipulating this heterocycle presents a classic challenge: controlling the regioselectivity of its two nitrogen atoms. The strategic use of N-protecting groups is not merely a procedural step but a critical decision that dictates the success of subsequent transformations, from metallation to cross-coupling reactions.
This guide provides an in-depth comparison of common N-protecting groups in pyrazole synthesis, with a primary focus on the robust tert-butyl (t-Bu) group versus its prevalent alternatives. We will dissect the causality behind experimental choices, offering field-proven insights into when and why a particular protecting group should be employed.
The Indispensable Role of N-Protection in Pyrazole Chemistry
The N-H proton of an unprotected pyrazole is acidic, rendering the ring susceptible to deprotonation and subsequent reaction at either nitrogen, often leading to mixtures of N1 and N2 isomers. Protection of one nitrogen atom is paramount for several reasons:
-
Regiocontrol: It ensures that subsequent functionalization occurs at a defined position, either on the second nitrogen or on the carbon backbone (C3, C4, C5).
-
Enabling Chemistry: Many powerful reactions, such as directed ortho-lithiation, are incompatible with the acidic N-H proton. A protecting group is essential to facilitate such transformations.[1]
-
Modulating Reactivity: The electronic nature of the protecting group can influence the reactivity of the pyrazole ring itself.
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting other functional groups. As we will see, no single group is perfect for all applications, making a comparative understanding essential.
The Tert-Butyl (t-Bu) Group: A Robust Workhorse
The N-tert-butyl group is a purely alkyl protecting group. Unlike the more common carbamate-based protectors, it forms a direct, sterically hindered C-N bond with the pyrazole nitrogen. This structural distinction is the source of its unique properties.
Introduction: The t-Bu group is often incorporated during the pyrazole ring formation itself, for instance, by using tert-butylhydrazine in a condensation reaction with a 1,3-dicarbonyl compound.[2][3] An alternative synthesis involves the reaction of 3-aminocrotononitrile with tert-butylhydrazine hydrochloride, a method noted for its environmental friendliness and facile, solvent-free isolation.[4]
Stability Profile: The t-Bu group's primary advantage is its exceptional stability. It is inert to most basic, nucleophilic, and reductive conditions, as well as many oxidative conditions. This robustness allows for a wide array of subsequent chemical transformations on other parts of the molecule.
Deprotection: The stability of the C-N bond necessitates strong acidic conditions for cleavage. Typically, trifluoroacetic acid (TFA), often in an aqueous medium at elevated temperatures, is required to remove the t-Bu group.[4] The mechanism involves protonation of a pyrazole ring nitrogen, followed by elimination of the stable tert-butyl cation, which then deprotonates to form isobutylene gas. This harsh requirement is the group's most significant drawback, limiting its use in the presence of other acid-labile functionalities.
Key Alternatives to the Tert-Butyl Group
A nuanced synthetic strategy requires a toolbox of protecting groups with orthogonal stabilities. Below are the most common alternatives to the t-Bu group in pyrazole synthesis.
The Tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used N-protecting group in organic synthesis. It is a carbamate, and this functionality differentiates it significantly from the t-Bu group.
Introduction: Boc protection is reliably achieved by treating the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5] Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] These reactions are typically high-yielding and proceed under mild conditions.
Stability Profile: The Boc group is stable under basic, hydrogenolytic, and most nucleophilic conditions, making it orthogonal to groups like Cbz and Fmoc.[5] Its key liability is to acid.
Deprotection: The Boc group is readily cleaved under acidic conditions that are significantly milder than those required for t-Bu removal.[9] Reagents like TFA in dichloromethane (DCM) or HCl in methanol or dioxane efficiently remove the Boc group at or below room temperature.[6][10] The cleavage is facilitated by protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond and leads to the release of CO₂ and isobutene.[9]
Interestingly, a novel and selective deprotection method for N-Boc on pyrazoles (and imidazoles) using sodium borohydride (NaBH₄) in ethanol has been reported.[11][12] This provides a basic deprotection option that leaves N-Boc on primary amines and other heterocycles like indoles intact, offering a unique avenue for chemoselectivity.
The Tosyl (Ts) Group
The p-toluenesulfonyl (tosyl) group is a robust, electron-withdrawing protecting group that significantly alters the electronic properties of the pyrazole ring.
Introduction: The tosyl group can be introduced by reacting a pyrazole with tosyl chloride (TsCl) in the presence of a base. Alternatively, it can be incorporated during ring synthesis by using tosylhydrazine as a reactant.[13][14]
Stability Profile: The tosyl group is exceptionally stable to strongly acidic conditions and many oxidative reagents. Its electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack but can facilitate nucleophilic substitution and stabilize adjacent carbanions, making it useful in metallation chemistry.
Deprotection: Removal of the tosyl group is challenging and often requires harsh reductive conditions, such as sodium in liquid ammonia or magnesium in methanol. This lack of mild cleavage conditions limits its general applicability but makes it suitable for syntheses requiring a highly robust protecting group.
The Carboxybenzyl (Cbz) Group
The Cbz group is a classic protecting group, renowned for its unique deprotection method.
Introduction: The Cbz group is introduced by reacting the pyrazole with benzyl chloroformate (Cbz-Cl) under basic conditions.[15]
Stability Profile: The Cbz group is stable to acidic and most non-reductive conditions, making it orthogonal to the acid-labile Boc and t-Bu groups.[16]
Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[17][18] This method is exceptionally mild and chemoselective, leaving most other functional groups untouched. However, it is incompatible with functional groups that can be reduced, such as alkynes, alkenes, or some nitro groups, and the catalyst can sometimes be poisoned.
Recent studies have also demonstrated that the Cbz group on azole heterocycles, including pyrazoles, can be cleaved under mild, non-reductive conditions using low-carbon alcohols like methanol or ethanol.[19][20][21] This discovery provides a valuable metal-free alternative to hydrogenolysis. Acid-mediated deprotection protocols have also been developed as a scalable alternative.[22]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The optimal N-protecting group is entirely context-dependent. The following table summarizes the key characteristics to guide your selection.
| Feature | Tert-Butyl (t-Bu) | Boc | Tosyl (Ts) | Cbz |
| Structure | Alkyl (R) | Carbamate (R-O-CO-) | Sulfonamide (R-SO₂-) | Carbamate (R-O-CO-) |
| Introduction | tert-butylhydrazine in cyclization[2][4] | (Boc)₂O, Base[6][8] | TsCl, Base; or Tosylhydrazine[13] | Cbz-Cl, Base[15] |
| Stability: Acid | Very Stable (cleaved by strong, hot acid)[4] | Labile (cleaved by TFA, HCl at RT)[6][10] | Very Stable | Stable |
| Stability: Base | Stable | Stable (but can be cleaved by NaBH₄/EtOH)[11] | Stable | Stable |
| Stability: H₂/Pd-C | Stable | Stable | Stable | Labile [17][18] |
| Cleavage | Strong Acid (e.g., TFA/H₂O, 95 °C)[4] | Mild Acid (TFA/DCM); NaBH₄/EtOH[6][11] | Harsh Reduction (e.g., Na/NH₃) | H₂/Pd-C; Mild alcoholysis[17][19] |
| Key Advantage | High stability to most reagents; Atom economical[4] | Mild acid cleavage; Well-established protocols | High stability to acid; Electron-withdrawing | Orthogonal to acid-labile groups; Very mild hydrogenolysis |
| Key Limitation | Harsh, non-selective acid deprotection[4] | Not stable to strong acid | Harsh deprotection conditions | Incompatible with reducible groups; Catalyst poisoning |
Strategic Application & Experimental Insights
Scenario 1: You need to perform a Grignard reaction or ortho-lithiation.
Your primary concern is the acidic N-H. Both t-Bu and Boc are excellent choices as they are completely stable to organometallic reagents. The choice between them would depend on the subsequent deprotection step. If the rest of your molecule is robust, t-Bu is a fine choice. If you have acid-sensitive groups, Boc is superior.
Scenario 2: Your synthetic route requires both acid- and base-labile protecting groups elsewhere.
Here, the Cbz group is the ideal choice. Its removal by catalytic hydrogenolysis provides perfect orthogonality, ensuring that your other protecting groups remain intact.[18]
Scenario 3: You need maximum stability through a multi-step synthesis involving strong acids.
The Tosyl group is the protector of choice when you need to carry the pyrazole through harsh acidic or oxidative conditions, provided you can accommodate a harsh reductive cleavage at the end of your sequence.
Visualization of Synthetic Strategy
The following diagrams illustrate the general workflow and a key mechanistic difference between t-Bu and Boc group cleavage.
Caption: General workflow for pyrazole functionalization using an N-protecting group strategy.
Caption: Mechanistic comparison of acid-catalyzed deprotection for N-Boc vs. N-tBu pyrazoles.
Selected Experimental Protocols
The following protocols are representative examples derived from authoritative sources.
Protocol 1: N-Boc Protection of a Pyrazole Derivative[6]
-
In a dry round-bottom flask, suspend the pyrazole heterocycle (1.0 equiv.) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 equiv.).
-
Add triethylamine (TEA) (1.05-1.1 equiv.) to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected pyrazole.
Protocol 2: Acidic Deprotection of an N-tert-Butyl Pyrazole[4]
-
Dissolve the N-tert-butyl pyrazole derivative (1.0 equiv.) in a mixture of deionized water and trifluoroacetic acid (TFA). A typical ratio might be 10:1 water:TFA.
-
Heat the mixture to 95 °C with stirring. The mixture should become a clear solution.
-
Maintain the temperature for 3-4 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Cool the solution to below 60 °C and add ethanol to aid in subsequent handling.
-
Cool to room temperature. The deprotected product may precipitate or can be isolated by neutralization and extraction.
-
For isolation via extraction, carefully neutralize the acidic solution with a base (e.g., aq. NaOH or NaHCO₃) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected pyrazole.
Conclusion
The choice of an N-protecting group in pyrazole synthesis is a strategic decision with profound implications for the entire synthetic route. The tert-butyl group offers supreme stability, making it a powerful tool when harsh conditions are unavoidable. However, its own removal requires strong acid, a significant limitation. The Boc group provides a more balanced profile, with broad stability and significantly milder acidic deprotection conditions, solidifying its place as a workhorse in modern synthesis. For true orthogonality, the Cbz group , with its unique removal by hydrogenolysis, is unparalleled. Finally, the tosyl group serves a niche role where extreme stability and electronic modification are required.
By understanding the distinct stability profiles and the chemistry behind their introduction and cleavage, the research scientist can navigate the complexities of pyrazole chemistry with precision, designing more efficient, robust, and successful synthetic pathways.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles.
-
Pisár, M., Schütznerová, E., Hančík, F., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(9), 2063. Retrieved from [Link]
-
Nagy, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Retrieved from [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Retrieved from [Link]
-
Bele, S. S., et al. (2010). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 87, 289. Retrieved from [Link]
-
Banu, B. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-512. Retrieved from [Link]
-
Rao, H. S. P., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Linciano, P., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-311. Retrieved from [Link]
-
Degutis, J., et al. (2014). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Zhang, Z.-H., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(8), 586-591. Retrieved from [Link]
-
Anonymous. (2024). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from [Link]
-
Zhang, Z.-H., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Ingenta Connect. Retrieved from [Link]
-
Al-Qalaf, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Zhang, Z.-H., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
-
Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24199-24207. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Li, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. ResearchGate. Retrieved from [Link]
-
Capobianco, M. L., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(26), 4885-4887. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 18. thalesnano.com [thalesnano.com]
- 19. researchgate.net [researchgate.net]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. tdcommons.org [tdcommons.org]
A Comparative Guide to the Herbicidal Efficacy of 1-tert-butyl-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comprehensive analysis of the herbicidal efficacy of derivatives based on the 1-tert-butyl-1H-pyrazol-3-amine scaffold. Synthesizing data from recent studies, we compare their performance against established commercial herbicides, delve into their mechanisms of action, and provide detailed experimental protocols for efficacy evaluation. Our focus is on delivering scientifically robust insights to inform the development of next-generation weed management solutions.
Introduction: The Rise of the Pyrazole Scaffold
The pyrazole ring is a foundational structural element in modern agrochemicals, renowned for its versatility and potent biological activity.[1] Pyrazole-containing molecules have been successfully developed into commercial fungicides, insecticides, and herbicides.[2] Within the herbicide domain, this scaffold has been instrumental in the creation of compounds targeting several critical plant enzymes. Recently, derivatives of 1-tert-butyl-1H-pyrazol-3-amine have emerged as a promising area of research, with the bulky tert-butyl group often playing a key role in binding to the target enzyme's active site. This guide explores the herbicidal potential of this specific chemical class.
Mechanisms of Action: Targeting Essential Plant Pathways
Pyrazole derivatives exert their herbicidal effects by inhibiting key enzymes essential for plant survival. The two most prominent targets for this class of herbicides are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and Acetolactate Synthase (ALS).[3][4]
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a critical enzyme in the pathway that synthesizes plastoquinone, a vital cofactor for both carotenoid biosynthesis and photosynthetic electron transport. By inhibiting HPPD, these herbicides disrupt carotenoid production, which leads to the photo-destruction of chlorophyll. This mechanism results in the characteristic "bleaching" symptoms observed in susceptible weeds, followed by growth cessation and death.[3][5] Several novel pyrazole derivatives have been developed as potent HPPD inhibitors.[6][7]
Figure 3. Workflow for a whole-plant post-emergence herbicide assay.
Step-by-Step Methodology:
-
Plant Cultivation:
-
Sow seeds of target weed species (e.g., A. theophrasti, D. sanguinalis) and a crop species (e.g., maize, soybean) in pots or trays filled with a standard potting mix. [8] * Cultivate in a greenhouse with controlled temperature (25-30°C), humidity, and a 14/10 hour light/dark cycle.
-
Grow plants until they reach the 2-4 true leaf stage, the optimal time for post-emergence herbicide application.
-
[8]2. Herbicide Preparation and Application:
- Prepare stock solutions of the 1-tert-butyl-1H-pyrazol-3-amine derivatives in a suitable solvent (e.g., acetone or DMSO).
- Create a series of dilutions to achieve the desired application rates (e.g., 37.5, 75, 150 g ai/ha). Include a commercial standard (e.g., mesotrione) and a solvent-only control.
- Apply the herbicide solutions using a precision bench sprayer equipped with a flat-fan nozzle to ensure uniform coverage. T[8][9]he spray volume should be calibrated, for example, to 300-400 L/ha.
-
Data Collection and Analysis:
-
Return the treated plants to the greenhouse.
-
Visually assess herbicidal injury at 3, 7, 14, and 21 days after treatment. [9] * Record symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and bleaching. [10] * Quantify efficacy by rating injury on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.
-
For a more quantitative measure, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and weigh it to calculate the percent biomass reduction.
-
Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target ALS enzyme, providing a precise IC50 value.
[11]Causality: This method isolates the enzyme from other biological variables, allowing for a direct assessment of the compound's molecular potency. The colorimetric reaction provides a quantitative readout directly proportional to enzyme activity.
[11]Step-by-Step Methodology:
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., barley shoots). [11] * Immediately freeze the tissue in liquid nitrogen to halt enzymatic degradation.
-
Grind the frozen tissue to a fine powder with a pre-chilled mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes. The resulting supernatant contains the crude ALS enzyme extract.
-
[11]2. Enzyme Assay:
- In a 96-well microplate, add the assay buffer, cofactors (ThDP, MgCl₂, FAD), the enzyme extract, and various concentrations of the pyrazole inhibitor.
- Initiate the reaction by adding the substrate, sodium pyruvate.
- Incubate the plate at 37°C for 60 minutes.
[11]3. Colorimetric Detection and Measurement:
- Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the decarboxylation of the product (acetolactate) to acetoin. [11] * Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
- Add creatine (Color Reagent A) followed by α-naphthol (Color Reagent B) to develop a colored complex. [11] * Incubate again at 60°C for 15 minutes for color development.
- Measure the absorbance at 525 nm using a microplate reader.
[11]4. Data Analysis:
- Calculate the percentage of ALS inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100.
- Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Derivatives of 1-tert-butyl-1H-pyrazol-3-amine represent a highly promising class of herbicidal compounds. Research demonstrates their ability to potently inhibit crucial plant enzymes like HPPD and ALS, leading to effective weed control in both in vitro and whole-plant settings. C[5][12][13]ertain analogues have shown efficacy that meets or exceeds that of established commercial products, highlighting their potential for development.
The key to their success often lies in the specific substitutions on the pyrazole and amine moieties, which fine-tune their binding affinity to the target enzyme and their spectrum of activity. Future research should focus on:
-
Structural Optimization: Further modifying the scaffold to enhance crop safety, particularly in key crops like corn, soybean, and wheat. *[5][7] Spectrum Expansion: Investigating activity against a broader range of economically important and herbicide-resistant weeds.
-
Mode of Action Studies: While HPPD and ALS are common targets, some pyrazole amides are being explored as inhibitors of other enzymes like transketolase (TK), opening up new avenues for herbicide development with novel modes of action.
[12]By leveraging the foundational strength of the pyrazole scaffold, researchers can continue to develop innovative and effective solutions to address the ongoing challenges of global weed management.
References
-
Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Available at: [Link]
-
Liu, Z., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(3), 868-879. Available at: [Link]
-
ResearchGate. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Available at: [Link]
-
Wang, Q., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chen, M., et al. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. Medicinal Chemistry Research. Available at: [Link]
-
University of Tennessee. (n.d.). Herbicide Symptomology Experiment. Available at: [Link]
-
Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
University of Massachusetts Amherst. (n.d.). Testing for and Deactivating Herbicide Residues. Available at: [Link]
-
Panozzo, S., et al. (2022). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Knezevic, S. Z., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 470-479. Available at: [Link]
-
Yu, H., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1195-E1204. Available at: [Link]
-
Zhao, N., et al. (2020). Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits. Journal of Experimental Botany, 71(12), 3533-3541. Available at: [Link]
-
Vidal, R. A., & Merotto, A. (2001). Rapid bioassay to determine the sensitivity of acetolactate synthase (ALS) to inhibitor herbicides. Scientia Agricola, 58(1), 193-197. Available at: [Link]
-
Lopes, J. F., et al. (2018). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience, 9(12), 2944-2954. Available at: [Link]
-
CABI Digital Library. (2020). Synthesis and herbicidal activities of pyrazole amide derivatives. Journal of Hebei Agricultural University, 43(6), 90-94. Available at: [Link]
-
NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors. Available at: [Link]
-
Liu, R., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available at: [Link]
-
PubChem. (n.d.). 1-(tert-butyl)-1h-pyrazol-4-amine. Available at: [Link]
-
Cruz-Hipolito, H., et al. (2021). Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. Plants, 10(11), 2415. Available at: [Link]
-
ResearchGate. (2025). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. | Semantic Scholar [semanticscholar.org]
The 1-tert-butyl-1H-pyrazol-3-amine Scaffold: A Privileged Substructure in Kinase Inhibitor Design
A Comparative Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals
The 1-tert-butyl-1H-pyrazol-3-amine moiety has emerged as a critical structural component in the development of potent and selective kinase inhibitors. Its unique steric and electronic properties make it an attractive scaffold for engaging with the ATP-binding pocket of various kinases, which are pivotal regulators of cellular processes and prominent targets in modern pharmacology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on the well-documented development of p38 MAP kinase inhibitors, alongside a broader discussion of its application in targeting other kinase families.
The Strategic Importance of the 1-tert-butyl-pyrazole Core
The pyrazole ring is a five-membered heterocycle that is frequently employed in medicinal chemistry due to its ability to act as a bioisostere for other aromatic rings while offering improved physicochemical properties. The introduction of a bulky tert-butyl group at the N1 position serves a crucial role; it can provide a strong hydrophobic interaction with the target protein and sterically influence the conformation of the rest of the molecule, often enhancing selectivity and potency. The 3-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize interactions with the target kinase.
Case Study: p38 MAP Kinase Inhibitors - The BIRB 796 Story
A prime example of the successful application of the 1-tert-butyl-1H-pyrazol-3-amine scaffold is in the discovery of BIRB 796 (Doramapimod), a potent and selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory response. The SAR studies of BIRB 796 and its analogs offer a masterclass in rational drug design.
The core structure of these inhibitors is a 1-(5-tert-butyl-2-aryl-2H-pyrazol-3-yl)-3-aryl urea. It is important to note that in this series, the amine at the 3-position of the pyrazole is part of a urea linkage, and the biologically active isomer has the tert-butyl group at the 5-position. However, the fundamental principles of the SAR are highly relevant to the broader class of 1-tert-butyl-3-amino-pyrazoles.
Key Structural Modifications and Their Impact on Activity
The development of BIRB 796 involved systematic modifications at three key positions, as illustrated below:
Caption: Key modification points on the 1-tert-butyl-pyrazol-3-yl urea scaffold.
1. The Role of the tert-Butyl Group (R1):
The tert-butyl group at the 5-position of the pyrazole ring is a critical binding element for p38α MAP kinase inhibition. It occupies a deep, lipophilic pocket that is exposed upon a conformational change in the kinase's activation loop. This interaction is a key determinant of the high affinity and slow dissociation rate of these inhibitors. Replacing the tert-butyl group with smaller alkyl groups or hydrogen leads to a significant loss of potency, underscoring its importance.
2. The N1-Aryl Substituent (R2):
The aryl group attached to the N1-position of the pyrazole ring also plays a significant role in binding. A p-tolyl group, as seen in BIRB 796, provides favorable π-CH2 interactions with the kinase. Modifications in this position have been explored to fine-tune potency and pharmacokinetic properties.
3. The Naphthyl-Morpholinoethoxy Moiety (R3):
This large substituent on the urea nitrogen extends into the ATP-binding site. The morpholine group is a key pharmacophore that forms a crucial hydrogen bond with the backbone NH of Asp168 in the DFG motif of p38. The ethoxy linker provides the correct spacing and orientation for this interaction.
Comparative Activity of BIRB 796 Analogs
The following table summarizes the SAR of key analogs of BIRB 796, highlighting the impact of modifications on binding affinity to p38α and cellular activity (inhibition of TNF-α production).
| Compound | R1 (Pyrazole C5) | R2 (Pyrazole N1) | R3 (Urea N') | p38α Kd (nM) | TNF-α IC50 (nM) |
| BIRB 796 | tert-Butyl | p-Tolyl | 4-(2-Morpholinoethoxy)naphthyl | 0.1 | 30 |
| Analog 1 | Isopropyl | p-Tolyl | 4-(2-Morpholinoethoxy)naphthyl | 10 | 500 |
| Analog 2 | tert-Butyl | Phenyl | 4-(2-Morpholinoethoxy)naphthyl | 0.2 | 45 |
| Analog 3 | tert-Butyl | p-Tolyl | 4-(2-Piperidinoethoxy)naphthyl | 0.3 | 60 |
| Analog 4 | tert-Butyl | p-Tolyl | 4-(2-Hydroxyethoxy)naphthyl | 5 | 1000 |
Data compiled from publicly available research.
Interpretation of SAR Data:
-
Bulky C5-substituent is key: The drop in potency from BIRB 796 to Analog 1 demonstrates the critical nature of the tert-butyl group for high-affinity binding.
-
N1-Aryl group fine-tunes activity: The subtle change from a p-tolyl (BIRB 796) to a phenyl group (Analog 2) has a minor impact on potency, indicating some flexibility in this position.
-
The morpholine oxygen is crucial: Replacing the morpholine with a piperidine (Analog 3) slightly reduces potency, while removing the hydrogen bond acceptor altogether (Analog 4) leads to a dramatic loss of cellular activity.
Broader Applications and SAR Considerations for Other Kinases
While the p38 MAP kinase inhibitors provide a detailed case study, the 1-tert-butyl-1H-pyrazol-3-amine scaffold is also found in inhibitors of other kinases, such as c-Jun N-terminal kinase (JNK) and various tyrosine kinases. The general principles of SAR often translate, with the tert-butyl group providing a hydrophobic anchor and the 3-amino group serving as a versatile point for modification to achieve selectivity.
For instance, in the development of JNK inhibitors, aminopyrazole derivatives have been shown to be potent and selective. The planarity of the pyrazole and its N-linked substituents can be a key factor in achieving selectivity over other kinases like p38.
Experimental Protocols
Synthesis of 1-tert-butyl-1H-pyrazol-3-amine Analogs
A general synthetic route to N-substituted 1-tert-butyl-1H-pyrazol-3-amine analogs involves the reaction of 1-tert-butyl-1H-pyrazol-3-amine with an appropriate electrophile, such as a substituted pyrimidine or an isocyanate to form a urea.
Example Protocol: Synthesis of an N-Pyrimidinyl Derivative
-
To a solution of 5-tert-butyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent (e.g., dioxane or DMF), add a base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the desired 2,4-dichloropyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(5-tert-butyl-1H-pyrazol-3-yl)pyrimidin-4-amine analog.
Caption: General workflow for the synthesis of 1-tert-butyl-1H-pyrazol-3-amine analogs.
Kinase Inhibition Assay: Thermal Shift Assay (TSA)
Thermal shift assays are a powerful method to assess the binding of inhibitors to a target kinase by measuring the change in the protein's melting temperature (Tm).
-
Prepare a solution of the purified kinase (e.g., p38α) in a suitable buffer.
-
In a 96-well PCR plate, add the kinase solution to each well.
-
Add varying concentrations of the test compounds (analogs) to the wells. Include a DMSO control.
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
The Tm is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates binding affinity.
Conclusion
The 1-tert-butyl-1H-pyrazol-3-amine scaffold is a highly valuable starting point for the design of kinase inhibitors. The detailed SAR studies of p38 MAP kinase inhibitors, exemplified by BIRB 796, demonstrate the critical role of the tert-butyl group in achieving high-affinity binding and the importance of systematic modifications to optimize potency and selectivity. The synthetic accessibility of this scaffold allows for extensive exploration of the surrounding chemical space, making it a continuing area of interest for the development of novel therapeutics targeting a wide range of kinases. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this privileged structural motif.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
-
Regan, J., et al. (2003). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. [Link]
-
Lee, M. R., & Tsai, J. Y. (2010). The structure-activity relationships of p38 MAP kinase inhibitors. Current Medicinal Chemistry, 17(8), 725-744. [Link]
-
Kallme, K., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7291. [Link]
-
Patil, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
Benchmarking the stability of 1-tert-butyl-1H-pyrazol-3-amine under different conditions
Introduction: The Role of Stability in Scaffolding Next-Generation Therapeutics
In the landscape of medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged scaffold, lauded for its metabolic stability and versatile synthetic handles.[1][2] Among its derivatives, 1-tert-butyl-1H-pyrazol-3-amine stands out as a critical building block, frequently employed in the synthesis of kinase inhibitors and other bioactive molecules.[3] Its utility, however, is not solely defined by its synthetic accessibility but by its chemical robustness. The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.
This guide provides an in-depth, objective comparison of the stability of 1-tert-butyl-1H-pyrazol-3-amine under various stress conditions, mirroring the rigorous testing mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] We will dissect the molecule's performance under thermal, photolytic, oxidative, and pH-driven stress, providing not just data, but the causal chemical reasoning behind the results. The experimental protocols detailed herein are designed to be self-validating, offering researchers and drug development professionals a practical framework for assessing the viability of this scaffold in their own discovery pipelines.
The Structural Rationale: Predicting Stability from First Principles
Before delving into experimental data, an analysis of the molecule's structure offers predictive insights into its chemical behavior.
-
The Pyrazole Core: The five-membered pyrazole ring is an aromatic heterocycle, a feature that confers significant inherent stability.[2][6] This aromaticity makes the ring generally resistant to non-specific degradation.
-
The tert-Butyl Group: The N1-substituted tert-butyl group is more than a synthetic handle; it is a strategic stability-enhancing moiety. By replacing metabolically labile N-H protons and providing steric bulk, it often serves to protect the molecule from enzymatic degradation in vivo, a concept known as "metabolic blocking".[7][8]
-
The C3-Amine Group: The exocyclic aromatic amine (-NH2) is the molecule's primary liability. Aromatic amines are well-documented to be susceptible to oxidative degradation, which can lead to the formation of various by-products, including nitroso, nitro, and dimeric species.[9][10] This functional group is the most probable site of degradation under oxidative stress.
Forced Degradation: An Experimental Workflow
Forced degradation studies are an indispensable tool in drug development, designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of a molecule.[5][11] Our experimental approach is grounded in the ICH Q1A and Q1B guidelines, which recommend exposing the API to a variety of stress conditions.[4]
The logical flow of these studies is critical for generating meaningful and reproducible data. A validated, stability-indicating analytical method—typically High-Performance Liquid Chromatography (HPLC)—is paramount to separate and quantify the parent compound from any degradants formed.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. biomedres.us [biomedres.us]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-butyl-1H-pyrazol-3-amine
Introduction: 1-tert-butyl-1H-pyrazol-3-amine is a heterocyclic amine compound utilized as a key intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.[1] As with many reactive intermediates, its handling and disposal demand a rigorous, scientifically-grounded protocol to ensure the safety of laboratory personnel and maintain environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-tert-butyl-1H-pyrazol-3-amine, moving beyond mere compliance to foster a deep-seated culture of safety. The procedures outlined herein are rooted in established regulatory frameworks and field-proven best practices.
Section 1: Hazard Profile and Inherent Risks
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While specific toxicological data for 1-tert-butyl-1H-pyrazol-3-amine may be limited, data from structurally similar pyrazole amines provide a reliable basis for risk assessment. The primary hazards are summarized below.
Table 1: Hazard Profile of Structurally Related Pyrazole Amines
| Hazard Classification | Description | Rationale and Implication for Handling | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Ingestion can lead to adverse health effects. This underscores the critical rule of never eating, drinking, or smoking in laboratory areas and washing hands thoroughly after handling.[2][3] | [2][3][4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Direct contact can cause inflammation, redness, or discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[2][3][4][5] | [2][3][4][5] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | Splashes pose a significant risk to vision. The use of safety glasses with side shields or, preferably, a face shield is mandatory to prevent irreversible eye damage.[2][3][4][5] | [2][3][4][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood or a well-ventilated area.[2][3][4] | [2][3][4] |
| Environmental Hazard | Amines can be harmful to aquatic life. | Direct release into the environment must be strictly avoided. Disposal into sinks or drains is prohibited as it can disrupt ecosystems.[6] |[6] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential for minimizing exposure risk.
Table 2: Required Safety Controls and PPE
| Control Type | Specification | Causality and Rationale |
|---|---|---|
| Engineering Control | Certified Chemical Fume Hood | A fume hood is the primary line of defense against inhaling dust or vapors, directly addressing the respiratory irritation hazard.[3][7] |
| Eye/Face Protection | Safety glasses with side shields or a face shield (EN166 or NIOSH approved). | Protects against accidental splashes, which can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[4][5] |
| Skin/Body Protection | Lab coat. | Provides a barrier against incidental contact and small spills.[6] |
Section 3: Step-by-Step Disposal Protocol
The disposal of 1-tert-butyl-1H-pyrazol-3-amine is governed by its classification as hazardous waste. The following protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Phase 1: Waste Segregation at the Point of Generation
The principle of waste segregation is to prevent dangerous reactions by keeping incompatible chemicals separate.[9]
-
Identify Incompatibles: 1-tert-butyl-1H-pyrazol-3-amine, as an amine, is chemically incompatible with strong acids and oxidizing agents.[6][10]
-
Dedicate Waste Streams: At your workspace, dedicate a specific waste container solely for this compound and other compatible amine waste.
-
Prevent Cross-Contamination: Never use the same funnel or tools to transfer waste into both an amine waste container and an acid or oxidizer waste container.
Phase 2: Containerization and Labeling
Proper containerization and labeling are regulatory requirements and crucial for safety.
-
Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. If possible, use the original manufacturer's container.[9] Do not use metal containers.[7]
-
Ensure Secure Closure: The container must have a tightly sealing cap to prevent the release of fumes.[6]
-
Do Not Overfill: Fill the container to a maximum of 90% capacity to allow for vapor expansion and prevent spills.[7]
-
Apply a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste. The label must include:
Phase 3: On-Site Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated laboratory location for the temporary storage of hazardous waste.
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][12]
-
Utilize Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.[7]
-
Store Away from Incompatibles: Ensure the SAA is physically separated from any acids or oxidizing agents.[6][9]
-
Maintain Closure: Keep the waste container sealed at all times, except when adding waste.[9]
Phase 4: Final Disposal via Professional Services
Final disposal must be handled by a certified entity.
-
Consult Your Institution's EHS: Contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Engage a Licensed Disposal Company: The waste must be offered to a licensed hazardous waste disposal company.[2][4] These professionals will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Maintain Records: Ensure that all waste transfers are documented in accordance with EPA and local regulations, maintaining a "cradle-to-grave" record of the waste's journey.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process.
Caption: Disposal workflow for 1-tert-butyl-1H-pyrazol-3-amine.
Section 4: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: Use a spill containment kit with absorbent pads or other inert material to surround the spill and prevent it from spreading.[6]
-
Clean Up: Pick up the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[4] Do not create dust.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: The spill cleanup materials must be disposed of as hazardous waste, following the protocol in Section 3.
Conclusion
The proper disposal of 1-tert-butyl-1H-pyrazol-3-amine is not merely a procedural task but a professional responsibility. By adhering to this comprehensive protocol—grounded in hazard assessment, proper segregation, compliant containment, and professional disposal—researchers can ensure a safe laboratory environment, protect ecological systems, and uphold the highest standards of scientific integrity.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Safety Data Sheet - 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine. Angene Chemical. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. (2021-10-26). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
Safety Data Sheet - 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Angene Chemical. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Safety data sheet - Header. BASF. (2025-07-28). [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. (2025-08-07). [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
1-(tert-Butyl)-1H-pyrazol-3-amine. MySkinRecipes. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Occupational Safety and Health Administration (OSHA). (2016-07-18). [Link]
-
Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Occupational Safety and Health Administration (OSHA). (2024-01-26). [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Chemical Compatibility Chart. U.S. Chemical Storage. [Link]
-
Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
-
1910 Subpart H - Hazardous Materials. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. 1-(tert-Butyl)-1H-pyrazol-3-amine [myskinrecipes.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-tert-butyl-1H-pyrazol-3-amine
As researchers and drug development professionals, our work with novel chemical entities like 1-tert-butyl-1H-pyrazol-3-amine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety protocols that protects you, your colleagues, and the integrity of your research. The guidance herein is synthesized from established safety protocols for handling hazardous amines and structurally related pyrazole derivatives.
Foundational Hazard Assessment
Understanding the "why" behind any PPE protocol is critical. While comprehensive toxicological data for 1-tert-butyl-1H-pyrazol-3-amine is not extensively published, the known hazards of structurally similar pyrazole-amines provide a robust basis for a conservative and protective stance.[1][2] These compounds are consistently classified as hazardous.[3][4]
The primary risks associated with this class of chemicals involve irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.[5][6] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.
| Hazard Classification | GHS Hazard Statement | Rationale for Protection |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevent ingestion via contaminated hands. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Requires robust skin and body protection to prevent direct contact.[3][5] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Mandates the use of sealed eye protection to guard against splashes and airborne particles.[3][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Necessitates the use of primary engineering controls (fume hoods) and, in some cases, respiratory protection.[4][5] |
| This table is a composite based on data for structurally similar compounds.[4][5] |
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the final barrier between you and a potential hazard; it should never be the only one.
-
Chemical Fume Hood: All weighing, transferring, and experimental use of 1-tert-butyl-1H-pyrazol-3-amine must be performed inside a certified chemical fume hood.[1][7] This is non-negotiable. The hood's constant airflow is essential to minimize inhalation exposure to powders or vapors.[8][9]
-
Safety Showers & Eyewash Stations: Ensure that a functional and recently tested eyewash station and safety shower are readily accessible and unobstructed.[3][8]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for handling amine compounds and pyrazole derivatives.[1]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[5] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[1] This protects against splashes, mists, and fine powders.
-
Recommended for High-Risk Operations: When a splash hazard is significant (e.g., transferring large volumes, running reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[1][10]
Hand Protection
Skin irritation is a documented risk.[3] A single pair of gloves may not provide adequate protection, especially given the potential for unobserved tears or rapid permeation.
-
Mandatory: Double-gloving is required.[1]
-
Inner Glove: A nitrile examination glove.
-
Outer Glove: A second, thicker nitrile glove. This provides a robust barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
-
Best Practices: Gloves must be chemotherapy-rated to ensure they meet stringent performance standards against chemical permeation.[11] Always inspect gloves for visible defects before use.[12] Remove and replace gloves immediately if they are contaminated, and always wash hands thoroughly after removing gloves.[7]
Body Protection
To prevent contact with clothing and skin, full body coverage is necessary.
-
Mandatory: A long-sleeved, knee-length laboratory coat.[9]
-
Recommended: For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised. Gowns should be closed at the back and have tight-fitting cuffs.[11]
Respiratory Protection
While the fume hood is the primary control for inhalation hazards, certain situations may require supplemental respiratory protection.
-
Standard Operations: When working exclusively within a certified fume hood, a respirator is typically not required.
-
High-Risk Scenarios: If there is a risk of aerosol generation outside of a fume hood (e.g., during spill cleanup or when weighing large quantities of powder), a fit-tested N95 respirator is the minimum requirement.[11][13] A surgical mask offers no protection against chemical vapors or fine particulates and is not an acceptable substitute.[11]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.
Caption: Correct sequence for donning PPE to ensure full coverage.
Caption: Correct sequence for doffing PPE to prevent contamination.
Spill and Disposal Protocols
Emergency Spill Response
In the event of a spill, evacuate the immediate area and alert colleagues. Only personnel trained in hazardous spill cleanup should proceed. The minimum PPE for spill cleanup includes:
Absorb the spill with an inert material like vermiculite or sand, and place it into a sealed, labeled container for hazardous waste disposal.[6][8]
Waste Disposal Plan
All materials contaminated with 1-tert-butyl-1H-pyrazol-3-amine are considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other disposable items must be placed in a dedicated, clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused material and reaction mixtures must be disposed of according to local and institutional hazardous waste guidelines.[14] Never pour chemical waste down the sink.[9]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you establish a robust culture of safety. This approach not only ensures regulatory compliance but, more importantly, provides the highest level of protection for the most valuable asset in any laboratory: its scientists.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet: 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine.
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole.
- Angene Chemical. (2025). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdc.gov [cdc.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
